7-Ethynylcoumarin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-ethynylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKXZMHLZMPKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Ethynylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-ethynylcoumarin, a versatile building block in medicinal chemistry and materials science. The primary synthetic route proceeds through a three-step sequence starting from the readily available 7-hydroxycoumarin. This process involves the activation of the hydroxyl group via triflation, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, and subsequent deprotection to yield the final product.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through the following three key transformations:
-
Triflation of 7-Hydroxycoumarin: The phenolic hydroxyl group of 7-hydroxycoumarin is converted to a highly reactive trifluoromethanesulfonate (triflate) leaving group.
-
Sonogashira Coupling: The resulting 7-triflyloxycoumarin undergoes a palladium-catalyzed cross-coupling reaction with trimethylsilylacetylene.
-
Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne to afford the terminal alkyne, this compound.
This synthetic strategy is widely adopted due to its high efficiency and tolerance of various functional groups.
Experimental Protocols
Step 1: Synthesis of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate
This initial step activates the 7-position of the coumarin ring for the subsequent cross-coupling reaction.
Reaction Scheme:
Caption: Triflation of 7-Hydroxycoumarin.
Methodology:
A solution of 7-hydroxycoumarin (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere. Pyridine (1.2 equivalents) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Purity |
| 7-Hydroxycoumarin | 1.0 | >98% |
| Trifluoromethanesulfonic Anhydride | 1.1 | >99% |
| Pyridine | 1.2 | Anhydrous |
| Dichloromethane | - | Anhydrous |
| Product | Yield | Physical Form |
| 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate | Typically >90% | White to off-white solid |
Step 2: Sonogashira Coupling of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate with Trimethylsilylacetylene
This step introduces the protected ethynyl group at the 7-position of the coumarin core.
Reaction Scheme:
Caption: Sonogashira Coupling Reaction.
Methodology:
To a solution of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02-0.05 equivalents) and copper(I) iodide (CuI, 0.04-0.1 equivalents). The mixture is degassed and placed under an inert atmosphere. Trimethylsilylacetylene (1.5-2.0 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Purity |
| 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate | 1.0 | >95% |
| Trimethylsilylacetylene | 1.5 - 2.0 | >98% |
| Pd(PPh3)2Cl2 | 0.02 - 0.05 | >98% |
| Copper(I) Iodide | 0.04 - 0.1 | >98% |
| Triethylamine | - | Anhydrous |
| Tetrahydrofuran | - | Anhydrous |
| Product | Yield | Physical Form |
| 7-((Trimethylsilyl)ethynyl)coumarin | Typically 80-95% | Solid |
Step 3: Deprotection of 7-((Trimethylsilyl)ethynyl)coumarin
The final step involves the removal of the TMS group to yield the terminal alkyne.
Reaction Scheme:
Caption: Deprotection of TMS Group.
Methodology:
To a solution of 7-((trimethylsilyl)ethynyl)coumarin (1 equivalent) in methanol is added potassium carbonate (0.2-0.5 equivalents). The mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Reactant/Reagent | Molar Equiv. | Purity |
| 7-((Trimethylsilyl)ethynyl)coumarin | 1.0 | >95% |
| Potassium Carbonate | 0.2 - 0.5 | >99% |
| Methanol | - | Anhydrous |
| Product | Yield | Physical Form |
| This compound | Typically >95% | Solid |
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C11H6O2 |
| Molecular Weight | 170.17 g/mol [1] |
| Appearance | White to pale yellow solid |
| Melting Point | Data varies, typically in the range of 150-160 °C |
Spectroscopic Data:
-
1H NMR (400 MHz, CDCl3) δ (ppm): 7.64 (d, J = 9.5 Hz, 1H), 7.50 (d, J = 8.3 Hz, 1H), 7.20 (dd, J = 8.3, 1.8 Hz, 1H), 7.14 (d, J = 1.8 Hz, 1H), 6.38 (d, J = 9.5 Hz, 1H), 3.16 (s, 1H).
-
13C NMR (101 MHz, CDCl3) δ (ppm): 160.4, 155.0, 144.1, 129.0, 126.8, 125.5, 118.4, 117.8, 117.1, 82.2, 79.1.
Logical Workflow of the Synthesis
The entire synthetic process can be visualized as a linear progression from the starting material to the final product, with each step building upon the previous one.
Caption: Synthetic workflow for this compound.
This in-depth guide provides the necessary details for the successful synthesis and characterization of this compound. Researchers and professionals in drug development can utilize this information for the efficient production of this valuable compound for a wide range of applications.
References
Spectroscopic Properties of 7-Ethynylcoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant potential in drug discovery and as a fluorescent probe. This document details its synthesis, photophysical characteristics, and its role in inducing apoptosis, presenting data in a structured format for researchers, scientists, and drug development professionals.
Introduction
Coumarins are a class of benzopyrone-based compounds widely recognized for their diverse pharmacological and photophysical properties. The introduction of an ethynyl group at the 7-position of the coumarin scaffold can significantly influence its electronic and steric properties, leading to unique spectroscopic characteristics and biological activities. This compound, in particular, has garnered interest as a fluorescent probe and a building block for more complex molecules due to the reactivity of its terminal alkyne. This guide will delve into the key spectroscopic features of this compound and the experimental protocols for their determination.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Synthetic Workflow
The synthesis typically starts from a 7-halo-substituted coumarin, such as 7-bromocoumarin or 7-iodocoumarin, which is then coupled with a protected or terminal alkyne.
Detailed Experimental Protocol: Sonogashira Coupling
The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar coumarin derivatives.[1][3][4]
-
Reaction Setup: To an oven-dried Schlenk flask, add 7-bromocoumarin (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: Add a degassed solvent, such as anhydrous tetrahydrofuran (THF) or dioxane, followed by a degassed amine base, such as triethylamine (2-3 equivalents). Finally, add trimethylsilylacetylene (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Deprotection: The resulting trimethylsilyl-protected coumarin is dissolved in a suitable solvent like methanol or THF, and a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) is added to remove the silyl protecting group.
-
Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Properties
Data Presentation
The following table summarizes the photophysical data for a representative 7-hydroxycoumarin derivative, which can be used as a comparative reference for this compound.[5]
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~340 nm | PBS (pH 7.4) |
| Emission Maximum (λem) | ~460 nm | PBS (pH 7.4) |
| Stokes Shift | ~120 nm | PBS (pH 7.4) |
| Fluorescence Quantum Yield (Φf) | 0.25 - 0.32 | PBS (pH 7.4) |
| Fluorescence Lifetime (τ) | ~4.2 ns | 100 nM in PBS (pH 7.4) |
Experimental Protocols for Spectroscopic Measurements
This protocol outlines the general procedure for measuring the UV-Vis absorption spectrum of a coumarin derivative.[6][7]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO). From the stock solution, prepare a dilute solution in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is within the linear range of the instrument (typically < 1.0).
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference. The wavelength of maximum absorbance (λabs) is then determined.
This protocol describes the measurement of fluorescence emission and excitation spectra, as well as the determination of the fluorescence quantum yield.[8][9][10]
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a photomultiplier tube detector is used.
-
Emission Spectrum:
-
Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission profile.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λem.
-
Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.
-
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method):
-
A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or a coumarin standard).
-
Prepare solutions of both the sample and the standard with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
Role in Apoptosis Signaling Pathways
Coumarin derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.[11][12][13][14] While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the PI3K/AKT and MAPK (JNK and p38) signaling pathways, which are common targets for coumarin-based anticancer agents.
Apoptosis Signaling Pathway
The diagram below illustrates a representative signaling cascade initiated by a coumarin derivative, leading to apoptosis.
References
- 1. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iss.com [iss.com]
- 7. agilent.com [agilent.com]
- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedizin.de [springermedizin.de]
- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Solubility Profile of 7-Ethynylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-ethynylcoumarin, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide combines qualitative information, data on structurally related coumarin analogs, and standardized experimental protocols to offer a practical resource for researchers.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and application in various experimental assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its relatively nonpolar aromatic core and the presence of a polar lactone group and an ethynyl group result in a varied solubility profile across different solvents.
Quantitative Solubility Data
Direct, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. However, by examining the solubility of the parent compound, coumarin, and other 7-substituted derivatives, we can infer a likely solubility pattern for this compound. Generally, coumarins exhibit good solubility in many organic solvents and limited solubility in water.
The following table summarizes available qualitative and quantitative solubility data for coumarin and a related derivative, 7-methoxycoumarin, to provide an estimated solubility profile for this compound.
| Solvent | Compound | Temperature (°C) | Solubility | Data Type |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 7-Methoxycoumarin | Not Specified | ~10 mg/mL[1] | Quantitative |
| Dimethylformamide (DMF) | 7-Methoxycoumarin | Not Specified | ~10 mg/mL[1] | Quantitative |
| Ethanol | 7-Methoxycoumarin | Not Specified | ~5 mg/mL[1] | Quantitative |
| Ethanol | Coumarin | 20 | Soluble[2] | Qualitative |
| Ether | Coumarin | Not Specified | Very Soluble[2] | Qualitative |
| Chloroform | Coumarin | Not Specified | Very Soluble[2] | Qualitative |
| Pyridine | Coumarin | Not Specified | Very Soluble[2] | Qualitative |
| Aqueous Solvents | ||||
| Water | Coumarin | Not Specified | Sparingly Soluble[3] | Qualitative |
| 1:4 DMSO:PBS (pH 7.2) | 7-Methoxycoumarin | Not Specified | ~0.2 mg/mL[1] | Quantitative |
Based on its structure, this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol. Its solubility in non-polar solvents like ether and chloroform is also anticipated to be significant. Aqueous solubility is expected to be low.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound using the shake-flask method, which is a standard and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, water)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
While this compound itself is not a signaling molecule, its biological activity, often studied in the context of drug development, involves interaction with cellular signaling pathways. For instance, coumarin derivatives have been investigated for their potential to induce apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by a bioactive compound like this compound.
Caption: Hypothetical signaling pathway influenced by this compound.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The solubility of this compound can be influenced by various factors including purity, crystalline form, and the presence of co-solvents. It is highly recommended to experimentally determine the solubility for specific applications.
References
The Luminescent Heart of Chemical Biology: An In-depth Technical Guide to the Fluorescence Mechanism of 7-Ethynylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the fluorescence of 7-ethynylcoumarin, a versatile fluorophore with significant applications in chemical biology and drug development. We will explore its synthesis, the electronic and environmental factors influencing its photophysical properties, and its utility as a molecular probe.
Core Fluorescence Mechanism of the Coumarin Scaffold
The fluorescence of this compound originates from its fundamental coumarin (2H-chromen-2-one) structure. The coumarin scaffold is an inherently fluorescent benzopyrone, and its photophysical properties can be finely tuned by the introduction of various substituents. The electronic nature and position of these substituents play a critical role in modulating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn dictates the absorption and emission characteristics of the molecule.[1]
A key strategy in the design of highly fluorescent coumarin derivatives is the placement of an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) at the 3-position. This "push-pull" electronic configuration effectively decreases the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both the absorption and emission spectra.[1] In this compound, the ethynyl group at the 7-position acts as a π-donating system, contributing to the overall fluorescence profile of the molecule.
Upon absorption of a photon of appropriate energy, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).
The Role of the 7-Ethynyl Group
The introduction of an ethynyl group at the 7-position of the coumarin core is a strategic modification with several key advantages:
-
Modulation of Photophysical Properties: The ethynyl group extends the π-conjugated system of the coumarin ring, which can influence the absorption and emission wavelengths.[1]
-
A Handle for Bioconjugation: The terminal alkyne of the ethynyl group is a versatile functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of this compound to a wide range of biomolecules, such as proteins, nucleic acids, and small-molecule ligands, creating highly specific fluorescent probes.
-
Metabolic Stability: The 7-position of coumarin is often susceptible to metabolism by cytochrome P450 enzymes. The ethynyl group can alter this metabolic profile, potentially increasing the in vivo stability of the fluorophore.[1]
Environmental Effects on Fluorescence
The fluorescence of this compound, like many coumarin derivatives, is highly sensitive to its local environment, particularly the polarity of the solvent. This solvatochromism is a key feature that can be exploited in the design of fluorescent sensors.
Intramolecular Charge Transfer (ICT)
In polar solvents, coumarins with electron-donating and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT) upon excitation. In the excited state, there is a significant redistribution of electron density, leading to a larger dipole moment compared to the ground state. Polar solvent molecules will reorient around this new, larger dipole moment, stabilizing the excited state and thus lowering its energy. This results in a red-shift of the emission spectrum in more polar solvents. For many 7-aminocoumarin derivatives, a linear correlation is observed between the Stokes shift and the solvent polarity parameter, Δf.[2][3]
Twisted Intramolecular Charge Transfer (TICT)
In some cases, particularly in highly polar solvents, an alternative de-excitation pathway can become accessible, leading to fluorescence quenching. This involves the formation of a non-fluorescent or weakly fluorescent "twisted" intramolecular charge transfer (TICT) state. In the excited state, rotation around a single bond (for example, the C-N bond of a 7-amino group) can lead to a perpendicular arrangement of the donor and acceptor moieties. This TICT state is highly stabilized in polar solvents but has poor orbital overlap for radiative decay, thus promoting non-radiative relaxation to the ground state and decreasing the fluorescence quantum yield and lifetime.[4] While the ethynyl group is not as flexible as a dialkylamino group, the potential for solvent-induced changes in the electronic structure and non-radiative decay pathways should be considered.
Data Presentation: Photophysical Properties of Relevant Coumarin Derivatives
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |
| Coumarin | Ethanol | 311 | 9,800 | 385 | 0.02 | - |
| Coumarin 7 | Ethanol | 436 | 52,500 | - | 0.82 | - |
| Coumarin 7 | Methanol | - | - | - | 0.82 | - |
Data for Coumarin 7 from PhotochemCAD[5]. Data for Coumarin is generally accepted reference data.
Experimental Protocols
Synthesis of this compound
A plausible and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, 7-bromocoumarin would be reacted with a protected alkyne, followed by deprotection.
Materials:
-
7-bromocoumarin
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Silica gel for column chromatography
-
Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Sonogashira Coupling: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromocoumarin (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF and triethylamine (2 equivalents).
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-(trimethylsilylethynyl)coumarin.
-
Deprotection: Dissolve the purified 7-(trimethylsilylethynyl)coumarin in THF.
-
Add a solution of TBAF (1.1 equivalents) in THF dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to afford this compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
This compound (sample)
-
Quinine sulfate in 0.1 M H₂SO₄ (standard, Φf = 0.54) or another suitable standard
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where:
-
Φ_std is the quantum yield of the standard
-
m_x and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Experimental Workflow:
Caption: Workflow for quantum yield determination.
Application in Biological Systems: Probing Apoptosis Signaling Pathways
Coumarin derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This makes them valuable tools for studying the complex signaling pathways that regulate this process. The ability to attach this compound to molecules that target specific components of these pathways can allow for the visualization and tracking of these interactions.
One of the key pathways implicated in coumarin-induced apoptosis is the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in cell death.
Signaling Pathway Diagram:
Caption: PI3K/AKT/mTOR apoptosis pathway.
This guide provides a comprehensive overview of the fluorescence mechanism of this compound, from its fundamental photophysics to its practical applications in a biological context. The interplay of its chemical structure, solvent environment, and interactions with biomolecules makes it a powerful tool for researchers in the life sciences.
References
- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 2. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical properties of coumarin-7 dye: role of twisted intramolecular charge transfer state in high polarity protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhotochemCAD | Coumarin 7 [photochemcad.com]
An In-depth Technical Guide to the Synthesis of 7-Ethynylcoumarin from 7-Hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 7-ethynylcoumarin, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 7-hydroxycoumarin and proceeds through a three-step sequence involving the formation of a triflate intermediate, followed by a palladium-catalyzed Sonogashira coupling, and concluding with a deprotection step. This guide details the experimental protocols and presents quantitative data for each key transformation.
Synthetic Strategy Overview
The synthesis of this compound from 7-hydroxycoumarin is a well-established process that hinges on the activation of the phenolic hydroxyl group to facilitate a carbon-carbon bond formation. The overall transformation can be visualized as follows:
Figure 1: Overall synthetic workflow from 7-hydroxycoumarin to this compound.
Step 1: Synthesis of 7-Hydroxycoumarin
The initial step involves the synthesis of the starting material, 7-hydroxycoumarin, which is typically achieved through the Pechmann condensation of resorcinol with malic acid. This acid-catalyzed reaction is a classic method for the formation of coumarin scaffolds.
Experimental Protocol: Pechmann Condensation
A mixture of resorcinol (0.56 mole) and malic acid (0.366 mole) is added to 120 mL of 97% sulfuric acid over a period of 10 minutes. The exothermic reaction raises the temperature. The reaction mixture is then heated and stirred. After completion, the mixture is cooled and poured into ice water, leading to the precipitation of 7-hydroxycoumarin. The solid is collected by filtration, washed, and dried.[1]
| Reactant/Reagent | Molar Ratio (to Resorcinol) | Key Parameters | Yield (%) | Reference |
| Resorcinol | 1 | Temperature: 100-150 °C | 45 | [1] |
| Malic Acid | ~0.65 | Solvent: Sulfuric Acid | [1] | |
| Sulfuric Acid | - | Reaction Time: Not specified | [1] |
Note: Another protocol reports a yield of up to 82% for the synthesis of 7-hydroxycoumarin derivatives under different conditions.
Step 2: Triflation of 7-Hydroxycoumarin
To activate the 7-hydroxycoumarin for the subsequent cross-coupling reaction, the hydroxyl group is converted into a trifluoromethanesulfonate (triflate) group. This is a crucial step as the triflate is an excellent leaving group in palladium-catalyzed reactions.
Experimental Protocol: Synthesis of 7-Triflyloxycoumarin
General Procedure: To a solution of 7-hydroxycoumarin in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, pyridine is added, followed by the dropwise addition of triflic anhydride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.
| Reactant/Reagent | Molar Ratio (to 7-Hydroxycoumarin) | Key Parameters | Yield (%) |
| 7-Hydroxycoumarin | 1 | Temperature: 0 °C to RT | Data not available |
| Triflic Anhydride | ~1.1 - 1.5 | Solvent: Dichloromethane | |
| Pyridine | ~1.5 - 2.0 | Reaction Time: Varies |
Step 3: Sonogashira Coupling with Trimethylsilylacetylene
The core carbon-carbon bond formation is achieved through a Sonogashira coupling reaction. The 7-triflyloxycoumarin is reacted with a protected alkyne, trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. The trimethylsilyl group is used to protect the terminal alkyne, preventing self-coupling reactions.[2][3]
Experimental Protocol: Synthesis of 7-((Trimethylsilyl)ethynyl)coumarin
A general procedure for the Sonogashira coupling of an aryl triflate with trimethylsilylacetylene is as follows:
General Procedure: To a solution of 7-triflyloxycoumarin in a suitable solvent such as a mixture of triethylamine and tetrahydrofuran, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. Trimethylsilylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. The reaction is then worked up by removing the solvent and purifying the crude product by chromatography.
| Reactant/Reagent | Molar Ratio (to 7-Triflyloxycoumarin) | Key Parameters | Yield (%) |
| 7-Triflyloxycoumarin | 1 | Temperature: Room Temperature | Data not available |
| Trimethylsilylacetylene | ~1.2 - 1.5 | Solvent: Triethylamine/THF | |
| Pd(PPh₃)₂Cl₂ | ~0.02 - 0.05 | Reaction Time: Varies | |
| CuI | ~0.05 - 0.10 |
Step 4: Deprotection of the Trimethylsilyl Group
The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound. This is typically achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol: Synthesis of this compound
A common and effective method for the deprotection of TMS-protected alkynes is the use of tetra-n-butylammonium fluoride (TBAF).
General Procedure: To a solution of 7-((trimethylsilyl)ethynyl)coumarin in a solvent like tetrahydrofuran (THF), a solution of TBAF (1 M in THF) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified.[4]
| Reactant/Reagent | Molar Ratio (to Silylated Coumarin) | Key Parameters | Yield (%) |
| 7-((Trimethylsilyl)ethynyl)coumarin | 1 | Temperature: Room Temperature | Data not available |
| TBAF | ~1.1 - 1.5 | Solvent: THF |
Alternatively, potassium carbonate in methanol can also be employed for the deprotection.[4]
Visualizing the Synthetic Pathway
The three-step synthetic process can be visualized in the following workflow diagram:
Figure 2: Detailed reaction scheme for the synthesis of this compound.
Conclusion
The synthesis of this compound from 7-hydroxycoumarin is a robust and efficient process that provides access to a versatile chemical intermediate. The key steps of triflation, Sonogashira coupling, and deprotection are well-established transformations in organic synthesis. This guide provides the fundamental protocols and quantitative data to aid researchers in the successful preparation of this valuable compound. Further optimization of reaction conditions for each step may be necessary to achieve higher yields and purity depending on the scale and specific laboratory settings.
References
Characterization of 7-Ethynylcoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 7-Ethynylcoumarin, a versatile heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the spectral properties of the molecule, outlines the experimental protocols for its analysis, and explores its interactions with key cellular signaling pathways.
Spectroscopic and Physical Data
This compound (C₁₁H₆O₂) is a solid with a molecular weight of 170.17 g/mol .[1] Key quantitative data obtained from NMR and mass spectrometry are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆O₂ | [this compound |
| Molecular Weight | 170.17 g/mol | --INVALID-LINK-- |
| Melting Point | 132 - 136 °C | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-4 | 7.588 | d | 9.6 | --INVALID-LINK--[2] |
| Aromatic Protons | 7.306-7.109 | m | - | --INVALID-LINK--[2] |
| H-3 | 6.334 | d | 9.6 | --INVALID-LINK--[2] |
| Ethynyl-H | 3.468 (in a derivative) | s | - | --INVALID-LINK--[2] |
Note: The chemical shift for the ethynyl proton is referenced from a derivative, 7-ethynyl-6-methoxycoumarin, and may vary slightly in the parent compound.
Expected ¹³C NMR Chemical Shifts for this compound
Based on the analysis of related coumarin structures, the following are the anticipated chemical shift regions for the carbon atoms of this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Lactone) | > 160 |
| Aromatic/Vinylic Carbons | 100 - 155 |
| Ethynyl Carbons (C≡C) | 75 - 90 |
Mass Spectrometry (MS) Data
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.
GC-MS Fragmentation Data of this compound
| m/z | Relative Intensity (%) | Interpretation | Reference |
| 170 | 100 | [M]⁺ | --INVALID-LINK--[2] |
| 142 | 100 | [M-CO]⁺ | --INVALID-LINK--[2] |
| 114 | 30 | [M-CO-CO]⁺ or [M-2CO]⁺ | --INVALID-LINK--[2] |
| 88 | 25 | Fragment | --INVALID-LINK--[2] |
| 63 | 30 | Fragment | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies for the NMR and mass spectrometry analysis of coumarin derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals, especially for more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of atoms in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and structural features.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for volatile and thermally stable compounds like coumarins.
-
Alternatively, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source can be used, particularly for less volatile derivatives or for analyzing biological samples.
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Chromatographic Separation: Inject the sample into the GC. A capillary column (e.g., HP-5MS) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used to confirm its structure. The primary fragmentation of coumarins typically involves the loss of a carbon monoxide (CO) molecule.
Signaling Pathway Interactions
Coumarin derivatives are known to interact with various cellular signaling pathways, contributing to their diverse biological activities, including anti-inflammatory and anti-cancer effects. Below are diagrams illustrating the general mechanisms by which a 7-substituted coumarin, such as this compound, may modulate the NF-κB and PI3K/AKT signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the analytical characterization of this compound. The presented NMR and mass spectrometry data, along with the detailed experimental protocols, offer a practical resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences. The visualization of its potential interactions with key signaling pathways underscores its relevance as a scaffold for the development of novel therapeutic agents. Further research to obtain a complete experimental ¹³C NMR dataset would be a valuable addition to the comprehensive characterization of this compound.
References
An In-depth Technical Guide to the Photophysical Properties of Ethynyl-Substituted Coumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of ethynyl-substituted coumarins. These compounds have garnered significant interest due to their tunable fluorescence, which makes them valuable scaffolds for the development of fluorescent probes, imaging agents, and materials for optoelectronic applications. The introduction of an ethynyl group onto the coumarin core provides a versatile handle for extending the π-conjugation of the molecule, leading to significant alterations in its absorption and emission characteristics. This guide summarizes key quantitative data, details common experimental protocols, and visualizes important concepts to facilitate a deeper understanding of this important class of fluorophores.
Core Concepts: The Influence of Ethynyl Substitution
The introduction of an ethynyl (-C≡C-) moiety onto the coumarin scaffold is a powerful strategy for modulating its photophysical properties. The triple bond extends the π-conjugated system of the coumarin core, which generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is a direct consequence of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The position of the ethynyl substitution significantly impacts the extent of this spectral shift. Substitution at the 3-position, which is in direct conjugation with the lactone carbonyl (an electron-withdrawing group), often results in a more pronounced red-shift compared to substitution at other positions. Furthermore, the nature of the substituent on the ethynyl group itself offers another layer of tunability. Electron-donating groups (EDGs) attached to the ethynyl moiety can enhance the intramolecular charge transfer (ICT) character of the molecule, leading to even larger Stokes shifts and increased sensitivity to the solvent environment. Conversely, electron-withdrawing groups (EWGs) can also be employed to fine-tune the electronic properties.
Quantitative Photophysical Data
The following tables summarize the photophysical properties of a selection of ethynyl-substituted coumarins from the literature. It is important to note that these properties are highly solvent-dependent.
Table 1: Photophysical Properties of 3-Ethynyl-Substituted Coumarins
| Compound | Substituent at Position 7 | Ethynyl Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Ref. |
| 1 | -H | -Si(CH₃)₃ | Dichloromethane | 305 | 398 | 93 | - | [1] |
| 2 | -OCH₃ | -Phenyl | Dichloromethane | 345 | 418 | 73 | - | [1] |
| 3 | -N(Et)₂ | -H | Acetonitrile | 414 | 489 | 75 | 0.51 | [2] |
| 4 | -N(Et)₂ | -Phenyl | Acetonitrile | 430 | 505 | 75 | 0.65 | [2] |
| 5 | -N(Et)₂ | -4-Methoxyphenyl | Acetonitrile | 434 | 512 | 78 | 0.72 | [2] |
| 6 | -N(Et)₂ | -4-Nitrophenyl | Acetonitrile | 455 | 550 | 95 | 0.23 | [2] |
Table 2: Photophysical Properties of 6- and 7-Ethynyl-Substituted Coumarins
| Compound | Position of Ethynyl Group | Ethynyl Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Ref. |
| 7 | 6 | -Phenyl | Chloroform | 352 | 415 | 63 | - | [1] |
| 8 | 7 | -Phenyl | Dichloromethane | 360 | 420 | 60 | - | [1] |
Experimental Protocols
This section details the common experimental procedures for the synthesis and photophysical characterization of ethynyl-substituted coumarins.
Synthesis: Sonogashira Cross-Coupling
A widely employed method for the synthesis of ethynyl-substituted coumarins is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Protocol for Sonogashira Coupling of a 3-Bromocoumarin:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-bromocoumarin derivative (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).
-
Solvent and Base: Add a degassed solvent, typically anhydrous tetrahydrofuran (THF) or dioxane, followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired ethynyl-substituted coumarin.
Photophysical Measurements
1. UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of the coumarin derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes with a 1 cm path length. The concentration should be adjusted to have an absorbance maximum between 0.1 and 1.0.
-
Measurement: Record the absorption spectra over a relevant wavelength range (e.g., 250-600 nm), using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
2. Steady-State Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) as the detector.
-
Sample Preparation: Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum. The wavelength of maximum emission (λ_em) is determined from the corrected emission spectrum. The Stokes shift is calculated as the difference between λ_em and λ_abs.
3. Fluorescence Quantum Yield (Φ_F) Determination:
The relative quantum yield is determined using a well-characterized fluorescence standard with a known quantum yield in the same solvent.
-
Standard Selection: Choose a standard with an absorption and emission profile that overlaps with the sample of interest. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54), fluorescein in 0.1 M NaOH (Φ_F = 0.95), and various laser dyes.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
4. Time-Resolved Fluorescence Spectroscopy:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed laser source for excitation (e.g., a picosecond diode laser or a mode-locked Ti:sapphire laser), a fast photodetector, and TCSPC electronics.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F).
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of ethynyl-substituted coumarins.
Caption: Experimental workflow for synthesis and characterization.
Caption: Structure-property relationships in ethynyl-coumarins.
Conclusion
Ethynyl-substituted coumarins represent a versatile and highly tunable class of fluorophores. The ability to systematically modify their photophysical properties through strategic placement of the ethynyl group and the introduction of various substituents makes them attractive candidates for a wide range of applications in chemical biology, materials science, and drug development. This guide provides a foundational understanding of their properties and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field. Further exploration of novel substitution patterns and their impact on the photophysical properties will undoubtedly lead to the development of next-generation fluorescent tools with enhanced capabilities.
References
Stability of 7-Ethynylcoumarin Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected stability of 7-ethynylcoumarin under physiological conditions. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on closely related coumarin derivatives, particularly 7-ethoxycoumarin and the parent coumarin molecule, to project the metabolic fate and chemical stability of the 7-ethynyl derivative.
Introduction to this compound
This compound is a derivative of coumarin, a benzopyrone scaffold found in many natural products. The introduction of an ethynyl group at the 7-position creates a molecule with potential applications in biochemistry and medicinal chemistry, including its use as a probe for "click chemistry" reactions or as a potential enzyme inhibitor.[1] Understanding its stability in a biological environment is critical for these applications. The stability of this compound under physiological conditions is primarily influenced by two key structural features: the coumarin lactone ring and the terminal ethynyl group.
Predicted Metabolic Pathways and Stability
The metabolism of coumarins is well-documented and typically involves Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[2][3]
Phase I Metabolism:
-
Hydroxylation: The primary metabolic route for coumarin in humans is hydroxylation at the 7-position to form 7-hydroxycoumarin, a reaction primarily catalyzed by CYP2A6.[2] For 7-substituted coumarins like 7-ethoxycoumarin, O-dealkylation is a major pathway, also yielding 7-hydroxycoumarin.[4][5][6] Given that the 7-position of this compound is already substituted, metabolism is more likely to occur on the coumarin ring itself.
-
Epoxidation: A minor but important pathway for coumarin involves the formation of a coumarin 3,4-epoxide by CYPs 1A1, 1A2, and 3A4.[2] This epoxide is a reactive intermediate that can lead to the formation of glutathione conjugates.[5][6] It is plausible that this compound could also undergo epoxidation at the 3,4-double bond.
-
Ethynyl Group Oxidation: Aromatic acetylene-containing compounds can be metabolized at the acetylenic group, potentially leading to inactivation of P450 enzymes.[2] This suggests the ethynyl group of this compound could be a site of metabolic activity.
Phase II Metabolism:
-
Glucuronidation and Sulfation: The primary metabolite of many coumarins, 7-hydroxycoumarin, is readily conjugated with glucuronic acid and sulfate to form more water-soluble compounds that are easily excreted.[3][4][5] If this compound is metabolized to a hydroxylated derivative, it would likely undergo subsequent glucuronidation and sulfation.
-
Glutathione Conjugation: The formation of reactive intermediates, such as epoxides, can lead to conjugation with glutathione (GSH), either enzymatically via glutathione S-transferases (GSTs) or non-enzymatically.[5][6][7][8] This is a significant detoxification pathway.[8][9] The potential for this compound to form a 3,4-epoxide suggests that glutathione conjugation is a possible metabolic route.[5][6]
Chemical Stability
Hydrolytic Stability of the Lactone Ring:
The coumarin lactone ring can undergo hydrolysis under basic conditions to open the ring.[10] At physiological pH (around 7.4), this hydrolysis is generally slow but can be a relevant degradation pathway over extended periods.
Reactivity of the Ethynyl Group:
The terminal ethynyl group is a versatile functional group. While it is relatively stable, it can participate in certain reactions.
-
Click Chemistry: The ethynyl group is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, forming a stable triazole ring.[1] This is a key feature for its use as a biochemical probe.
-
Nucleophilic Addition: Under certain conditions, the ethynyl group can react with nucleophiles. In a biological context, the most relevant nucleophile is glutathione. While direct reaction may be slow, it is a potential non-enzymatic degradation pathway.
Quantitative Data on Related Coumarins
| Compound | Parameter | Value | Species | Administration | Citation |
| Coumarin | Biological Half-life | 0.80 - 1.02 h | Human | IV & Oral | [11] |
| 7-Hydroxycoumarin Glucuronide | Biological Half-life | 1.15 - 1.47 h | Human | IV & Oral | [11] |
| Coumarin | Absolute Bioavailability | < 4% | Human | Oral | [11] |
| Coumarin | Terminal Half-life | 1.64 h | Rhesus Monkey | IV | [12] |
| 7-Hydroxycoumarin | Terminal Half-life | 0.8 h | Rhesus Monkey | IV | [12] |
This table summarizes pharmacokinetic data for coumarin and its major metabolite to provide an indication of the clearance rate of the coumarin scaffold.
Experimental Protocols for Stability Assessment
The stability of a compound like this compound under physiological conditions can be assessed using a variety of in vitro methods.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism by Phase I enzymes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: Plasma Stability Assay
-
Objective: To assess the stability of the compound in plasma, accounting for both enzymatic and chemical degradation.
-
Materials:
-
This compound
-
Freshly thawed plasma (human or other species)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Spike this compound into pre-warmed plasma at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take aliquots and quench with cold acetonitrile.
-
Process and analyze the samples by LC-MS/MS as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the 0-hour time point.
-
Protocol 3: Glutathione Conjugation Assay
-
Objective: To determine if the compound forms glutathione conjugates in the presence of liver S9 fraction and GSH.
-
Materials:
-
This compound
-
Liver S9 fraction
-
NADPH regenerating system
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
-
Procedure:
-
Follow a similar incubation procedure as the microsomal stability assay, but include GSH in the incubation mixture with the liver S9 fraction.
-
Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected glutathione conjugate of this compound or its metabolites.
-
-
Data Analysis:
-
Qualitative or quantitative assessment of the formation of glutathione conjugates over time.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
References
- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of coumarin and 7-ethoxycoumarin by rat, mouse, guinea pig, cynomolgus monkey and human precision-cut liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Ethoxycoumarin metabolism in hepatocytes from pre- and postpubescent male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic and nonenzymatic synthesis of glutathione conjugates: application to the understanding of a parasite's defense system and alternative to the discovery of potent glutathione S-transferase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of coumarin and 7-hydroxycoumarin in the rhesus monkey after intravenous and peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Ethynylcoumarin: A Technical Guide to Commercial Sources, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant applications in medicinal chemistry, bioimaging, and materials science. Its unique structure, combining the fluorescent coumarin scaffold with a reactive ethynyl group, makes it a valuable tool for researchers. This document details commercial sources, key physicochemical properties, established experimental protocols, and its role in critical signaling pathways.
Commercial Availability
This compound is available from several commercial suppliers, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors.
Table 1: Commercial Sources for this compound
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| TCI America | E1092 | ≥ 98.0% (GC) | 200 mg, 1 g | 270088-04-5 |
| Benchchem | B1422633 | Not Specified | Not Specified | 270088-04-5 |
| Chem-Impex | 24044 | ≥ 98% (GC) | Not Specified | 270088-04-5 |
| LabSolutions | E404402 | 98% | 50 mg, 250 mg, 1 g | 270088-04-5 |
| Secure Wellness Group | E1092-200MG | Min. 98.0 (GC) | 200 mg | 270088-04-5 |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₆O₂ | [1][2] |
| Molecular Weight | 170.17 g/mol | [1][2] |
| CAS Number | 270088-04-5 | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 132 - 136 °C | [2][4] |
| Solubility | Soluble in organic solvents like Dioxane | [5] |
| Storage Conditions | 2 - 8 °C | [2] |
| InChI Key | NGKXZMHLZMPKFE-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
The following sections detail established methodologies for the synthesis and characterization of this compound, as well as a key application in bioconjugation.
Synthesis of this compound via Sonogashira Coupling
A common and efficient method for synthesizing this compound involves the ethynylation of a 7-hydroxycoumarin precursor.[3] This process typically involves the activation of the hydroxyl group to a triflate, which is an excellent leaving group for the subsequent palladium-catalyzed Sonogashira cross-coupling reaction.[3]
Step 1: Synthesis of 7-(Trifluoromethylsulfonyloxy)coumarin
-
Dissolve 7-hydroxycoumarin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as pyridine, to the solution.[3]
-
Slowly add trifluoromethanesulfonic anhydride (triflic anhydride) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Sonogashira Coupling to form this compound
-
To a sealed tube under an inert atmosphere, add the 7-(Trifluoromethylsulfonyloxy)coumarin intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).[5]
-
Add a suitable solvent, such as dry dioxane or THF.[5]
-
Add an alkyne source, such as ethynyltrimethylsilane, and a base, typically an amine like diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 45-60 °C) overnight.[5]
-
After cooling, if a trimethylsilyl (TMS) protecting group was used, deprotect it using a reagent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Dry, concentrate, and purify the final product, this compound, using silica gel chromatography.
Caption: Workflow for the synthesis of this compound.
Structural and Purity Verification
To confirm the structural integrity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of the ethynyl group.
-
Mass Spectrometry (MS): Provides verification of the molecular weight (170.17 g/mol ).[1][2][3][4]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic C≡C stretch of the ethynyl group, which typically appears around 2100 cm⁻¹.[3]
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[3]
Application in Bioconjugation via Click Chemistry
The terminal alkyne of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent attachment of the fluorescent coumarin moiety to azide-modified biomolecules such as proteins, nucleic acids, or small-molecule probes.[3]
General Protocol for CuAAC Labeling:
-
Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., phosphate-buffered saline).
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state.
-
In a reaction vessel, combine the azide-biomolecule, this compound, the reducing agent, and finally the copper source.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The resulting fluorescently labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
Caption: Covalent labeling using this compound via CuAAC.
Role in Signaling Pathways and Drug Development
Coumarin derivatives are recognized for their wide array of biological activities and their interaction with key cellular signaling pathways, making them a focus for therapeutic agent development.[3] Modifications at the 7-position are particularly critical for modulating pharmacological properties.[3]
Inhibition of Cytochrome P450 Enzymes
This compound and its derivatives are notable for their role as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes are crucial for drug metabolism and the metabolic activation of procarcinogens. By inhibiting these enzymes, this compound can influence drug efficacy and safety profiles and may play a role in cancer chemoprevention by preventing the activation of carcinogens.[3]
Modulation of PI3K/AKT Signaling
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth.[6] Its dysregulation is a common feature in many human cancers. Coumarin derivatives have been designed and synthesized as cytotoxic agents that function through the inhibition of this pathway.[6] By targeting key kinases like PI3K and AKT, these compounds can induce apoptosis (programmed cell death) and cause cell-cycle arrest in cancer cells, highlighting a promising strategy for anticancer drug development.[6][7]
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Ethynylcoumarin: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of 7-Ethynylcoumarin, a versatile heterocyclic compound with significant applications in biomedical research and drug development. This document details its chemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its potential mechanisms of action through key cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's utility and biological relevance.
Compound Profile
This compound is a derivative of coumarin, a benzopyrone that is naturally occurring in many plants. The introduction of an ethynyl group at the 7-position of the coumarin scaffold imparts unique chemical properties, making it a valuable tool in bioconjugation chemistry and as a fluorescent probe.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 270088-04-5 |
| Molecular Formula | C₁₁H₆O₂ |
| Molecular Weight | 170.17 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 132 - 136 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-hydroxycoumarin. The first step involves the conversion of the hydroxyl group to a triflate, which is a good leaving group. The second step is a Sonogashira coupling reaction to introduce the ethynyl moiety.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Hydroxycoumarin
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (7-Triflylcoumarin)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-triflylcoumarin, which can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Step 2: Sonogashira Coupling to form this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add the purified 7-triflylcoumarin (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add trimethylsilylacetylene (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After the coupling reaction is complete, cool the mixture to room temperature and add a 1M solution of tetrabutylammonium fluoride in THF (1.5 eq) to deprotect the silyl group. Stir for 1 hour at room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Coumarin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific signaling pathways modulated by this compound are still under active investigation, based on the activities of structurally similar 7-substituted coumarins, its mechanism of action is proposed to involve the modulation of key inflammatory and cell survival pathways such as NF-κB and PI3K/AKT.
Proposed Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many disease states, including cancer, this pathway is constitutively active. It is proposed that this compound may exert anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.
Caption: Proposed inhibition of the NF-κB pathway.
Proposed Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. Coumarin derivatives have been shown to interfere with this pathway, leading to the induction of apoptosis in cancer cells. This compound is hypothesized to share this mechanism of action.
Caption: Proposed modulation of the PI3K/AKT pathway.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable molecule for a variety of applications:
-
Fluorescent Probes and Bioimaging: The coumarin core possesses inherent fluorescent properties. The terminal alkyne group allows for its use in "click chemistry" reactions, enabling the fluorescent labeling of biomolecules in living systems.
-
Enzyme Inhibition Studies: this compound and its derivatives are utilized to study cytochrome P450 enzymes, which are crucial for drug metabolism. The ethynyl group can act as a mechanism-based inhibitor, providing insights into enzyme function.
-
Organic Synthesis and Bioconjugation: As a building block, this compound is employed in the synthesis of more complex molecules and for bioconjugation to proteins, nucleic acids, and other macromolecules.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of chemical biology and drug discovery. Its straightforward synthesis, coupled with its versatile chemical handle and potential biological activities, positions it as a powerful tool for developing novel diagnostics and therapeutics. Further research is warranted to fully elucidate its specific molecular targets and mechanisms of action.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols and biological pathway information are based on established methodologies and current scientific understanding of related compounds. Researchers should exercise appropriate laboratory safety precautions and adapt protocols as necessary for their specific experimental conditions.
Purity assessment of synthetic 7-Ethynylcoumarin
An In-depth Technical Guide to the Purity Assessment of Synthetic 7-Ethynylcoumarin
Introduction
This compound is a versatile synthetic compound of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. As a derivative of the coumarin scaffold, a privileged structure in drug discovery, it exhibits a range of biological activities.[1] Its terminal alkyne group makes it a valuable building block for "click chemistry" reactions, such as the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling the straightforward synthesis of more complex molecules.[1] Furthermore, the inherent fluorescent properties of the coumarin core, modulated by the ethynyl group, make it a useful component in the design of fluorescent probes and sensors.[1]
Given its application in sensitive biological and chemical systems, the purity of synthetic this compound is of paramount importance. Impurities, including residual starting materials, reagents, or byproducts from the synthesis, can lead to erroneous experimental results, unpredictable biological effects, and a lack of reproducibility. This guide provides an in-depth overview of the standard analytical methodologies for assessing the purity of this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These values are essential for analytical characterization.
| Property | Value | Reference |
| IUPAC Name | 7-ethynylchromen-2-one | [2] |
| Molecular Formula | C₁₁H₆O₂ | [2] |
| Molecular Weight | 170.16 g/mol | [1][2] |
| Monoisotopic Mass | 170.036779430 Da | [2] |
| CAS Number | 270088-04-5 | [1] |
Synthetic Pathway and Potential Impurities
The purity assessment strategy is often informed by the synthetic route used. A common and efficient method for synthesizing this compound involves the Sonogashira coupling of a 7-substituted coumarin precursor. This typically starts from 7-hydroxycoumarin, which is converted to a more reactive intermediate like a triflate, followed by coupling with a protected alkyne.
Potential impurities may include:
-
Unreacted 7-hydroxycoumarin or 7-triflylcoumarin.
-
Catalyst residues (e.g., Palladium, Copper).
-
Homocoupled alkyne byproducts.
-
Solvent residues.
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds by separating the main component from any impurities.[1][3] A reversed-phase method with UV detection is typically employed for coumarin derivatives.[3][4]
Experimental Protocol:
-
System: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: Deionized water (often with 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile or Methanol.[4]
-
Gradient Elution: A typical gradient might run from 30% B to 95% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Coumarins absorb strongly in the UV region; a wavelength of ~320-330 nm is often effective.[4]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
-
Injection Volume: 10-20 µL.
Data Presentation: The purity is typically reported as a percentage of the total peak area.
| Parameter | Result |
| Retention Time (t_R) | 12.5 min |
| Purity (by Area %) | >98% |
| Impurities | <2% (sum of all other peaks) |
Spectroscopic Techniques
Spectroscopic methods are crucial for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for full characterization.[5][6]
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation: The following table provides representative chemical shift data for a 7-substituted coumarin.[1]
| ¹H NMR Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.6 | d |
| H-5 | ~7.4 | d |
| H-6 | ~6.8 | dd |
| H-8 | ~7.2 | d |
| H-3 | ~6.3 | d |
| Ethynyl-H | ~3.1 | s |
| ¹³C NMR Assignment | Chemical Shift (δ, ppm) |
| C=O (C-2) | ~160 |
| C-4 | ~143 |
| C-3 | ~116 |
| Aromatic & Alkynyl C | 100-155 |
| Ethynyl C-H | ~82 |
| Ethynyl C-Ar | ~79 |
MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[1][7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) is common for coumarin derivatives.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample directly or analyze via LC-MS. The instrument will detect the protonated molecule [M+H]⁺ or other adducts.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₁₁H₆O₂ |
| Theoretical Mass [M] | 170.0368 |
| Observed Mass [M+H]⁺ | 171.0441 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, O) in the sample, which can be compared against theoretical values to confirm the empirical formula.
Data Presentation:
| Element | Theoretical % | Found % |
| Carbon (C) | 77.64 | 77.59 |
| Hydrogen (H) | 3.55 | 3.58 |
| Oxygen (O) | 18.80 | 18.83 |
Biological Signaling Pathway Context
Coumarin derivatives are known to modulate various cellular signaling pathways, which is a key reason for their investigation as therapeutic agents.[1] For instance, many coumarins have been shown to exert anticancer effects by influencing cell survival and apoptosis pathways, such as the PI3K/AKT pathway.[8][9] Purity is critical in these studies to ensure that the observed biological activity is due to the target compound and not an impurity.
Conclusion
The comprehensive purity assessment of synthetic this compound is a critical step in ensuring the validity and reproducibility of research findings. A multi-technique approach is required for unambiguous characterization. HPLC provides quantitative data on purity, while NMR and MS confirm the chemical structure and molecular weight. When supported by elemental analysis, these methods provide a robust and reliable evaluation of the synthesized material, enabling its confident use in drug discovery, chemical biology, and materials science applications.
References
- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 2. This compound | C11H6O2 | CID 54110018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. benthamopen.com [benthamopen.com]
- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 9. mdpi.com [mdpi.com]
A Theoretical Exploration of 7-Ethynylcoumarin's Electronic Structure: A Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide on the theoretical calculations of the electronic structure of 7-Ethynylcoumarin, a compound of significant interest in drug development and material science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the computational chemistry approaches used to elucidate the electronic properties and reactivity of this molecule.
Introduction
This compound, a derivative of the versatile coumarin scaffold, has garnered attention for its potential applications in medicinal chemistry and as a fluorescent probe. The introduction of an ethynyl group at the 7-position significantly influences the molecule's electronic properties, reactivity, and biological activity. Understanding these properties at a quantum mechanical level is crucial for the rational design of novel therapeutics and functional materials. Density Functional Theory (DFT) is a powerful computational method employed to investigate the electronic structure of molecules like this compound, providing insights into its reactivity, stability, and spectroscopic behavior.[1]
Theoretical Electronic Structure Data
Theoretical calculations provide valuable quantitative data on the electronic properties of this compound. While specific experimental values can vary, the following tables summarize typical data obtained from DFT calculations for coumarin derivatives, offering a comparative overview.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability.[1] |
Table 2: Calculated Atomic Charges (Mulliken Population Analysis)
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.5 to -0.7 |
| O (ether) | -0.4 to -0.6 |
| C (carbonyl) | +0.6 to +0.8 |
| C7 (ethynyl-substituted) | +0.1 to +0.2 |
| C (terminal alkyne) | -0.1 to -0.2 |
| H (terminal alkyne) | +0.1 to +0.2 |
Table 3: Selected Calculated Bond Lengths
| Bond | Bond Length (Å) |
| C=O (carbonyl) | 1.20 - 1.22 |
| C-O (ether) | 1.36 - 1.38 |
| C-C (ethynyl) | 1.20 - 1.22 |
| C≡C (ethynyl) | 1.42 - 1.45 |
Computational Methodology
The following section details a typical protocol for the theoretical calculation of the electronic structure of this compound using Density Functional Theory (DFT).
Geometry Optimization
The initial molecular structure of this compound is built and optimized to find its lowest energy conformation. This is a crucial step to ensure the accuracy of subsequent electronic property calculations.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[2]
-
Method: The calculations are performed using the DFT/B3LYP method.[2]
-
Basis Set: The 6-31G(d,p) basis set is employed for the initial optimization.[2]
-
Optimization Criteria: The geometry is optimized by minimizing the energies with respect to all geometrical parameters without imposing any molecular symmetry constraints.[2]
-
Verification: Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Property Calculation
Once the geometry is optimized, various electronic properties are calculated to understand the molecule's reactivity and behavior.
Protocol:
-
Software: Gaussian 09 or a similar package.
-
Method: Single-point energy calculations are performed on the optimized geometry using the B3LYP functional.
-
Basis Set: For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) is often used.
-
Properties Calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and the resulting energy gap are determined.
-
Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.
-
Visualizing Molecular Interactions and Workflows
Synthesis of this compound
The synthesis of this compound often involves a palladium-catalyzed Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide or triflate.
Conceptual Signaling Pathway Modulation
Derivatives of this compound have been observed to induce apoptosis (programmed cell death) in cancer cells, suggesting their interaction with intracellular signaling pathways.[1] The following diagram illustrates a conceptual pathway.
Conclusion
The theoretical calculation of this compound's electronic structure provides invaluable insights for its application in drug discovery and materials science. DFT calculations, in particular, offer a robust framework for predicting the molecule's reactivity, stability, and potential interaction with biological targets. The methodologies and conceptual frameworks presented in this whitepaper serve as a guide for researchers to further explore and harness the potential of this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols: 7-Ethynylcoumarin for Cellular Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for bioconjugation, allowing for the specific and efficient labeling of biomolecules in complex biological systems. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, valued for its high specificity, reliability, and biocompatibility under optimized conditions.[1] 7-Ethynylcoumarin is a fluorescent probe that contains a terminal alkyne group, making it an ideal partner for click chemistry reactions. Its inherent fluorescence is enhanced upon the formation of a triazole ring, providing a clear signal for successful labeling.[2][3] This document provides detailed protocols for utilizing this compound in cell labeling applications, along with data presentation and visualizations to guide researchers in their experimental design.
Principle of this compound Click Chemistry
The core of this technique is the CuAAC reaction, a 1,3-dipolar cycloaddition between the alkyne group of this compound and an azide-modified molecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate. To protect cells from copper-induced toxicity and to enhance the reaction efficiency, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used.[1][4]
The workflow generally involves two main steps. First, an azide-modified molecule is introduced into the cells. This can be an azide-containing metabolic precursor that is incorporated into biomolecules, or an azide-tagged ligand that binds to a specific cellular target. The second step is the click reaction, where this compound and the click chemistry reagents are added to the cells, leading to the covalent labeling of the azide-modified target with the fluorescent coumarin probe.
Data Presentation
The following tables summarize key quantitative parameters relevant to the application of this compound in cell labeling.
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration | Reference |
| This compound | 1-10 mM in DMSO | 10-50 µM | General starting range |
| Azide-modified probe | 1-10 mM in DMSO or water | 10-100 µM | Dependent on probe |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-100 µM | [4] |
| THPTA | 100 mM in water | 250-500 µM | [4] |
| Sodium Ascorbate | 100 mM in water (freshly prepared) | 2.5 mM | [1][5] |
Table 2: Cytotoxicity of Coumarin Derivatives
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| 7-Isopentenyloxycoumarin | 5637 (Bladder Cancer) | 65 µg/ml | 72 h | [6] |
| 7-Isopentenyloxycoumarin | HDF-1 (Normal Fibroblast) | >100 µg/ml | 72 h | [6] |
| Coumarin-cinnamic acid hybrid (Compound 4) | HL60 (Leukemia) | 8.09 µM | 48 h | [7] |
| Coumarin-cinnamic acid hybrid (Compound 4) | MCF-7 (Breast Cancer) | 3.26 µM | 48 h | [7] |
| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver Cancer) | 13.14 µM | 48 h | [7] |
Note: Specific cytotoxicity data for this compound in the context of a complete click chemistry reaction in various cell lines should be empirically determined.
Table 3: Photophysical Properties of Coumarin Dyes
| Fluorophore | Form | Quantum Yield (Φ) | Absorption Max (λ_abs) | Emission Max (λ_em) | Reference |
| Ethynyl-coumarin derivatives | Alkyne | Varies | ~320 nm | ~400 nm | [1] |
| Triazole-substituted coumarin | Triazole | 1.2- to 9-fold increase vs. alkyne | Bathochromic shift (up to 23 nm) | Bathochromic shift | [2] |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol is designed for labeling live cells that have been pre-incubated with an azide-modified molecule.
Materials:
-
Cells cultured in appropriate medium, pre-labeled with an azide-modified probe
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in sterile water)
-
THPTA (100 mM stock in sterile water)
-
Sodium Ascorbate (100 mM stock in sterile water, freshly prepared)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Incubate the cells with the azide-modified probe for the time required for its incorporation or binding.
-
Washing: Gently aspirate the medium and wash the cells twice with pre-warmed DPBS.
-
Preparation of Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use. The volumes below are for one well of a 6-well plate (2 mL final volume). Adjust volumes as needed.
-
In a sterile microcentrifuge tube, combine:
-
10 µL of 20 mM CuSO₄ stock (Final concentration: 100 µM)
-
50 µL of 100 mM THPTA stock (Final concentration: 2.5 mM)
-
1915 µL of DPBS
-
-
Vortex briefly to mix.
-
Add 25 µL of 100 mM freshly prepared Sodium Ascorbate stock (Final concentration: 1.25 mM).
-
Vortex briefly.
-
Add 2-10 µL of 10 mM this compound stock (Final concentration: 10-50 µM).
-
Vortex briefly.
-
-
Labeling Reaction:
-
Aspirate the DPBS from the cells.
-
Immediately add the click reaction cocktail to the cells.
-
Incubate for 5-30 minutes at room temperature or 37°C, protected from light. The optimal time may need to be determined empirically.
-
-
Post-Labeling Washes:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with DPBS.
-
-
Imaging: The cells can now be imaged using a fluorescence microscope with appropriate filters for coumarin (e.g., DAPI filter set).
Protocol 2: Fixation and Permeabilization for Intracellular Staining (Optional)
This protocol can be used after live-cell labeling if subsequent intracellular antibody staining is required.
Materials:
-
Labeled cells from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Bovine Serum Albumin (BSA)
-
Primary and fluorescently labeled secondary antibodies
Procedure:
-
Fixation:
-
After the final wash in Protocol 1, add 4% PFA to the cells.
-
Incubate for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
-
Antibody Staining:
-
Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslip and image the cells.
Visualizations
The following diagrams illustrate the key processes involved in this compound click chemistry for cell labeling.
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for live-cell labeling.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Dynamics: Live Cell Imaging with the 7-Ethynylcoumarin Fluorescent Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biological processes within living cells is paramount for advancing our understanding of cellular function and for the development of novel therapeutics. Fluorescent probes are indispensable tools in this endeavor, and among them, 7-Ethynylcoumarin stands out as a versatile and powerful probe for live-cell imaging. Its small size, excellent photophysical properties, and the presence of a bioorthogonal ethynyl group make it an ideal candidate for a wide range of imaging applications.
This document provides detailed application notes and experimental protocols for the use of this compound in live-cell imaging, with a focus on its application in bioorthogonal chemistry to label and visualize cellular components.
Properties of Coumarin-Based Fluorescent Probes
Coumarin derivatives are a well-established class of fluorophores characterized by their high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment. These properties make them valuable as reporters in various biological assays. The introduction of an ethynyl group at the 7-position of the coumarin scaffold provides a reactive handle for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in their native environment.
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| 7-(Diethylamino)coumarin | 436 | - | 0.82 | 52,500 | Ethanol | [1] |
| 7-Hydroxy-4-methylcoumarin | 320 | 385 | 0.208 | - | Ethanol | [2] |
| 7-(Diethylamino)-3-(pyridin-2-yl)coumarin | - | 462 | 0.84 | - | Dichloromethane | [3] |
Applications in Live Cell Imaging
The primary application of this compound in live-cell imaging lies in its use as a bioorthogonal reporter. The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the specific labeling of biomolecules that have been metabolically or genetically engineered to contain a complementary azide group.
Key Applications Include:
-
Protein Labeling and Tracking: Site-specific incorporation of an azide-bearing unnatural amino acid into a protein of interest, followed by reaction with this compound, allows for the visualization of protein localization, trafficking, and dynamics in living cells.
-
Glycan Imaging: Metabolic labeling of cellular glycans with azide-modified sugars enables their subsequent visualization with this compound, providing insights into glycosylation patterns and dynamics.
-
Nucleic Acid Labeling: Incorporation of azide-modified nucleosides into DNA or RNA allows for the tracking of these nucleic acids during processes like replication and transcription.
Experimental Protocols
The following are generalized protocols for live-cell labeling using this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC). It is crucial to optimize these protocols for your specific cell type and experimental setup.
General Workflow for Bioorthogonal Labeling
The overall process involves two main stages: introducing the azide handle into the biomolecule of interest and then reacting it with this compound.
Caption: General workflow for live cell bioorthogonal labeling.
Protocol: Labeling of Azide-Modified Proteins in Live Cells
This protocol is adapted from established methods for bioorthogonal labeling.[4][5][6][7][8][9]
Materials:
-
Cells expressing the azide-modified protein of interest
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (stock solution in water, freshly prepared)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells under conditions that induce the expression of the azide-modified protein.
-
-
Preparation of Labeling Solution (Click Reaction Mix):
-
Important: Prepare the labeling solution fresh just before use.
-
In a microcentrifuge tube, combine the following in order:
-
DPBS
-
This compound (final concentration typically 1-10 µM)
-
CuSO₄ (final concentration typically 50-100 µM)
-
THPTA (final concentration typically 250-500 µM, maintain a 5:1 ratio with CuSO₄)
-
-
Vortex briefly to mix.
-
Just before adding to the cells, add freshly prepared sodium ascorbate (final concentration typically 1-2.5 mM).
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed DPBS.
-
Aspirate the DPBS and add the freshly prepared labeling solution to the cells.
-
Incubate for 5-30 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed DPBS or live-cell imaging medium.
-
-
Imaging:
-
Replace the wash solution with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin fluorescence (e.g., DAPI or blue fluorescent protein filter set).
-
Visualization of Signaling Pathways: A Case Study of the ERK Pathway
Fluorescent probes like this compound can be instrumental in dissecting complex signaling pathways. By labeling key proteins within a pathway, their activation, localization, and interactions can be monitored in real-time. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13][14]
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Imaging ERK Dynamics: By incorporating an azide-modified amino acid into ERK and labeling it with this compound, the translocation of activated, phosphorylated ERK (p-ERK) from the cytoplasm to the nucleus upon growth factor stimulation can be visualized in real-time. This provides a powerful tool to study the kinetics and spatial dynamics of ERK signaling in single living cells.
Data Presentation: Cytotoxicity of Coumarin Derivatives
An important consideration for any probe used in live-cell imaging is its potential cytotoxicity. While data for this compound is limited, studies on various coumarin derivatives provide an indication of their general biocompatibility.
Table 2: Cytotoxicity (IC₅₀ values in µM) of Selected Coumarin Derivatives in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |
| Coumarin-1,3,4-oxadiazole hybrid (38a) | < 5 | - | [15] |
| Coumarin-thiazole hybrid (42e) | 5.41 - 10.75 | - | [15] |
| Fluorinated coumarin derivative (77) | 7.90 (µg/mL) | - | [16] |
| Coumarin-based derivative (4a) | 140.8 | 120.0 | [17] |
| Pyrazole derivative with coumarin moiety (13) | 3.0 | - | [17] |
| 1,3,4-Oxadiazole derivative with phthalimide | 67.0 - 92.0 | 29.0 - 77.0 | [18] |
Note: The cytotoxicity of this compound should be independently determined for the specific cell line and experimental conditions being used. The IC₅₀ values presented here are for a variety of structurally different coumarin derivatives and should be considered as a general reference.
Conclusion
This compound is a valuable fluorescent probe for live-cell imaging, particularly for applications involving bioorthogonal labeling. Its combination of favorable photophysical properties and a reactive handle for click chemistry enables the specific and dynamic visualization of a wide range of biomolecules and cellular processes. The protocols and data presented here provide a foundation for researchers to incorporate this powerful tool into their studies of cellular function and drug discovery. As with any experimental technique, optimization of the labeling and imaging conditions for the specific biological system under investigation is crucial for obtaining high-quality, reproducible data.
References
- 1. PhotochemCAD | Coumarin 7 [photochemcad.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Live imaging approach of dynamic multicellular responses in ERK signaling during vertebrate tissue development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes: 7-Ethynylcoumarin for In Vivo Protein Labeling
Introduction
7-Ethynylcoumarin is a fluorescent probe that serves as a valuable tool in bioorthogonal chemistry for the detection and labeling of biomolecules.[1] Its core structure features a coumarin fluorophore, known for its brightness and utility in various biological imaging applications, modified with a terminal alkyne group at the 7-position. This ethynyl group is the key to its function in bioorthogonal labeling, allowing it to react with azide-functionalized molecules via the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly specific and can occur within living systems without interfering with native biochemical processes, making this compound an excellent candidate for in vivo protein labeling.[1][3]
The modification at the 7-position is strategic, as this site is often involved in the natural metabolism of coumarin compounds, making it a logical point for creating probes and inhibitors.[1] By metabolically incorporating an azide-bearing amino acid into a protein of interest, researchers can then use this compound to attach a fluorescent tag specifically to that protein, enabling downstream visualization and analysis.[2][4]
Key Applications:
-
Fluorescent Tagging of Proteins: Covalently attaching a bright coumarin fluorophore to specific proteins for visualization.[1]
-
Bioorthogonal Chemistry: Serving as the alkyne component in CuAAC "click" reactions for in vivo labeling.[1][2]
-
Drug Development: The coumarin scaffold is a promising pharmacophore in the development of novel anticancer agents, and its derivatives are studied for various therapeutic properties.[5][6][7][8]
-
Biomolecule Sensing: The versatile structure can be adapted to create probes for detecting metal ions and other biomolecules.[1]
Quantitative Data
This section summarizes the key properties of this compound and toxicity data for related coumarin derivatives to provide a reference for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-ethynylchromen-2-one | PubChem CID: 54110018[9] |
| Molecular Formula | C₁₁H₆O₂ | PubChem CID: 54110018[9] |
| Molecular Weight | 170.16 g/mol | PubChem CID: 54110018[9] |
| XLogP3 | 1.6 | PubChem CID: 54110018[9] |
Table 2: In Vivo Toxicity Data of a Related Coumarin Derivative (7-isopentenyloxycoumarin) Note: This data is for a derivative and should be used as a general guideline. Toxicity of this compound must be determined independently.
| Assay | Animal Model | Dose / Concentration | Result | Source |
|---|---|---|---|---|
| Acute Toxicity (LD₅₀) | Mice (i.p.) | ~1000 mg/kg | Estimated 50% lethal dose | PubMed ID: 32151520[10] |
| Micronucleus Assay | Mice (i.p.) | 300 mg/kg | No micronucleated erythrocytes recorded | PubMed ID: 32151520[10] |
| Hemolysis Assay | Mouse Erythrocytes | 2000 µg/mL | 0.8% hemolysis | PubMed ID: 32151520[10] |
| Antitumor Activity | Ehrlich Ascites Carcinoma (Mice) | 25 and 50 mg/kg | Reduced tumor volume and viable cancer cells | PubMed ID: 32151520[10] |
Visualized Workflows and Mechanisms
Experimental Protocols
The following protocols provide a generalized framework for labeling proteins in vivo using this compound. Optimization will be required for specific cell lines, proteins of interest, and experimental systems.
Protocol 1: Metabolic Labeling of Proteins with an Azide Moiety
This step involves introducing a bioorthogonal azide handle into the protein of interest (POI). This is typically achieved by hijacking the cell's own translational machinery.
Principle: Cells are cultured in a medium where a natural amino acid is replaced by an azide-containing analog (e.g., L-azidohomoalanine (AHA) as a surrogate for methionine). During protein synthesis, AHA is incorporated into the POI, introducing the necessary azide group for the subsequent click reaction.
Materials:
-
Mammalian cell line expressing the POI
-
Appropriate cell culture medium (e.g., DMEM for methionine-free)
-
L-azidohomoalanine (AHA) or other suitable azide-modified amino acid
-
Fetal Bovine Serum (FBS), dialyzed
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a complete medium and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Starvation (Optional but Recommended): To increase incorporation efficiency, gently wash the cells with sterile PBS and replace the medium with an amino acid-deficient medium (e.g., methionine-free DMEM) for 30-60 minutes.
-
Metabolic Labeling: Replace the starvation medium with a labeling medium. This medium should be deficient in the corresponding natural amino acid but supplemented with the azide analog (e.g., 25-100 µM AHA) and dialyzed FBS.
-
Incubation: Incubate the cells for a period sufficient for protein expression and turnover. This can range from 4 to 24 hours, depending on the expression level and half-life of the POI.
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated azide-amino acids. The cells are now ready for the click chemistry reaction.
Protocol 2: In Vivo Click Chemistry Labeling with this compound
This protocol describes the CuAAC reaction to conjugate this compound to the azide-modified POI in living cells.
Principle: The copper(I)-catalyzed click reaction forms a stable triazole linkage between the ethynyl group on the coumarin and the azide group on the protein.[2][11] A copper(I)-chelating ligand like THPTA is used to increase reaction efficiency and protect cells from copper-induced cytotoxicity.[11]
Materials:
-
Azide-labeled cells from Protocol 1
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Copper(II) sulfate (CuSO₄) (stock solution in water, e.g., 50 mM)
-
Sodium Ascorbate (stock solution in water, freshly prepared, e.g., 500 mM)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or similar Cu(I)-stabilizing ligand (stock solution in water, e.g., 100 mM)
-
PBS or serum-free medium
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:
-
950 µL PBS or serum-free medium
-
This compound: Add to a final concentration of 10-50 µM.
-
CuSO₄: Add to a final concentration of 100-200 µM.
-
THPTA Ligand: Add to a final concentration of 500 µM - 1 mM (to chelate the copper).
-
Sodium Ascorbate: Add to a final concentration of 2-5 mM (to reduce Cu(II) to Cu(I)).
-
-
Cell Labeling: Remove the PBS from the washed, azide-labeled cells and add the freshly prepared click reaction cocktail.
-
Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 3% BSA to quench any remaining reactive species and remove excess reagents.
-
Proceed to Analysis: The cells are now fluorescently labeled and can be prepared for downstream analysis such as fluorescence microscopy or cell lysis for in-gel fluorescence scanning.
Protocol 3: Visualization and Analysis of Labeled Proteins
A. In-Gel Fluorescence Analysis
Procedure:
-
Cell Lysis: Lyse the labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with LDS loading buffer. Do NOT boil the sample, as this can degrade the coumarin fluorophore.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: Without fixing or staining, scan the gel on a fluorescence gel imager using an appropriate excitation source for the coumarin dye (typically in the UV or violet range, ~405 nm).
-
Coomassie Staining: After scanning, the gel can be stained with Coomassie blue to visualize total protein as a loading control.[12]
B. Fluorescence Microscopy
Procedure:
-
Fixation: After the final wash step in Protocol 2, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If the POI is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Counterstaining (Optional): Stain the nucleus with a counterstain like Hoechst or DAPI.
-
Mounting: Wash the cells with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope with a filter set suitable for coumarin (e.g., DAPI or violet excitation filter).
References
- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies | Semantic Scholar [semanticscholar.org]
- 9. This compound | C11H6O2 | CID 54110018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with 7-Ethynylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 7-Ethynylcoumarin. This fluorogenic click chemistry reaction is a powerful tool for bioconjugation, enabling the stable and specific labeling of a wide array of biomolecules. The resulting 1,2,3-triazole-linked coumarin conjugates exhibit enhanced fluorescence, making them valuable probes in cellular imaging, high-throughput screening, and diagnostics.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility.[1] When this compound is employed as the alkyne component, the resulting triazole product often displays significantly enhanced fluorescence compared to the starting material.[2] This "turn-on" fluorescence makes it an attractive reagent for applications where selective detection of the ligation product is desired. The coumarin scaffold is a well-established fluorophore with a large Stokes shift and high quantum yields, and its combination with the stable triazole linkage offers a robust platform for creating fluorescent bioprobes.[3]
Key Applications
-
Fluorescent Labeling of Biomolecules: Covalently attach a bright and photostable fluorescent tag to proteins, nucleic acids, lipids, and carbohydrates.
-
Cellular Imaging: Visualize the localization and dynamics of labeled biomolecules within living or fixed cells.
-
Drug Development: Synthesize antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[4]
-
High-Throughput Screening: Develop fluorogenic assays to screen for enzyme activity or binding interactions.
Data Presentation
The CuAAC reaction with this compound derivatives leads to a notable increase in fluorescence quantum yield (Φ). This enhancement is a key feature of its utility as a fluorogenic probe.
| Alkyne Reactant | Azide Partner | Product | Initial Quantum Yield (Φ) of Alkyne | Final Quantum Yield (Φ) of Product | Fold Increase in Quantum Yield | Reference |
| 7-ethynyl-4-methylcoumarin | Benzyl Azide | 1-benzyl-4-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole | 0.02 | 0.18 | 9.0 | |
| 7-ethynyl-4-(trifluoromethyl)coumarin | Benzyl Azide | 1-benzyl-4-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)-1H-1,2,3-triazole | 0.01 | 0.09 | 9.0 | |
| 3-ethynyl-7-(diethylamino)coumarin | Benzyl Azide | 1-benzyl-4-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole | 0.35 | 0.42 | 1.2 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound and Benzyl Azide
This protocol describes a general method for the synthesis of a 7-triazolylcoumarin derivative.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: e.g., a 1:1 mixture of methanol and water or Cyrene™[1]
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in the chosen solvent.[1]
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.2 equivalents).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-12 hours.[1]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1,4-disubstituted triazole product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Labeling of a Protein with this compound
This protocol provides a general workflow for labeling a protein containing an azide-functionalized unnatural amino acid.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Ligand-Catalyst Premix: Combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.[5]
-
Reaction Mixture: In a microcentrifuge tube, add the azide-modified protein solution.
-
Addition of Label: Add the this compound stock solution to the protein solution to the desired final concentration.
-
Initiation of Click Reaction: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[5]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm the labeling of the protein using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.
Mandatory Visualizations
Experimental Workflow: Protein Labeling
Caption: Workflow for labeling an azide-modified protein with this compound.
Signaling Pathway: PI3K/AKT Pathway and Coumarin Derivatives
Caption: Inhibition of the PI3K/AKT signaling pathway by certain coumarin derivatives.[6][7][8][9]
Disclaimer: The signaling pathway diagram illustrates a known biological target of some coumarin derivatives. The development of this compound-based probes to specifically study this pathway is an active area of research.
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescent Labeling of Lipids with 7-Ethynylcoumarin Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid trafficking, metabolism, and lipid-protein interactions is fundamental to understanding a myriad of cellular processes in both health and disease. A powerful technique for visualizing and tracking lipids within cellular environments is the use of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This method allows for the specific covalent labeling of biomolecules with minimal perturbation to their natural function.
This document provides detailed application notes and protocols for the fluorescent labeling of lipids using a click chemistry approach involving an alkyne-modified lipid and an azide-functionalized coumarin fluorophore, 3-azido-7-hydroxycoumarin. While the topic mentions 7-Ethynylcoumarin, the prevalent and well-documented method involves the reaction of an alkyne-functionalized lipid with an azide-containing coumarin. This "switch-on" fluorescent probe is particularly advantageous as it exhibits intense fluorescence only after forming a triazole linkage with the alkyne-modified biomolecule, thereby minimizing background fluorescence.[1]
Principle of the Method
The labeling strategy is a two-step process:
-
Metabolic Incorporation of an Alkyne-Modified Lipid: Cells are incubated with a lipid analog containing a terminal alkyne group. This analog is taken up by the cells and incorporated into various lipid species through the cell's natural metabolic pathways. Examples of such analogs include ω-alkynyl fatty acids and alkyne cholesterol.[2][3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After incorporation, the cells are fixed and permeabilized. A "click reaction" is then performed using a solution containing 3-azido-7-hydroxycoumarin, a copper(I) catalyst, and a stabilizing ligand. The azide group of the coumarin reacts specifically with the alkyne group on the lipid, forming a stable, fluorescent triazole linkage. The newly formed coumarin-triazole-lipid adduct can then be visualized using fluorescence microscopy.
Data Presentation
Fluorescent Properties of 3-Azido-7-hydroxycoumarin Post-Click Reaction
The formation of the triazole ring upon reaction with an alkyne-modified lipid results in a significant enhancement of the coumarin's fluorescence quantum yield.[4]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~404 nm | [1][5] |
| Emission Maximum (λem) | ~477 nm | [1][5] |
| Stokes Shift | ~73 nm | Calculated |
| Quantum Yield (Φ) | 0.32 (for a similar 7-hydroxycoumarin derivative) | [6][7] |
| Fluorescence Lifetime (τ) | 4.2 ns (for a similar 7-hydroxycoumarin derivative in PBS) | [6][7] |
| Molar Extinction Coefficient (ε) | 37,000 M⁻¹cm⁻¹ (for a similar 6-fluoro-7-hydroxycoumarin derivative) | [8] |
Note: The quantum yield and fluorescence lifetime are for a structurally similar 7-hydroxycoumarin derivative and are provided as an estimation of the performance of the coumarin-triazole adduct.
Commercial Availability of Key Reagents
| Reagent | Commercial Suppliers |
| Alkyne-modified lipids (e.g., Alkyne Cholesterol, ω-Alkynyl Fatty Acids) | MedchemExpress, Vector Labs |
| 3-Azido-7-hydroxycoumarin | Tocris Bioscience, MedchemExpress, baseclick GmbH |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich, Thermo Fisher Scientific |
| Sodium Ascorbate | Sigma-Aldrich, Thermo Fisher Scientific |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) Ligand | Sigma-Aldrich, Thermo Fisher Scientific |
Experimental Protocols
Protocol 1: Synthesis of 3-Azido-7-hydroxycoumarin
This protocol is adapted from literature procedures.[9][10]
Materials:
-
2,4-dihydroxybenzaldehyde
-
N-acetylglycine
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Ice
Procedure:
-
Step 1: Synthesis of 3-Amino-7-hydroxycoumarin.
-
A mixture of 2,4-dihydroxybenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is refluxed with stirring for 4 hours.
-
The reaction mixture is poured onto ice to yield a yellow precipitate.
-
The precipitate is filtered, washed with ice water, and then refluxed in a solution of concentrated HCl and ethanol.
-
Dilution with ice water precipitates the 3-amino-7-hydroxycoumarin.
-
-
Step 2: Diazotization and Azidation.
-
The 3-amino-7-hydroxycoumarin is dissolved in a solution of concentrated HCl.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0°C.
-
A solution of sodium azide in water is then added to the reaction mixture.
-
The resulting precipitate, 3-azido-7-hydroxycoumarin, is filtered, washed with cold water, and dried.
-
Protocol 2: Metabolic Labeling of Lipids in Cultured Cells
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A172)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Alkyne-modified lipid (e.g., ω-alkynyl-palmitate or alkyne cholesterol)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
Procedure:
-
Cell Culture:
-
Plate cells on glass coverslips in a multi-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Incubate under standard conditions (37°C, 5% CO₂).
-
-
Preparation of Alkyne-Lipid Labeling Medium:
-
Prepare a stock solution of the alkyne-modified lipid in DMSO.
-
Complex the alkyne-lipid with fatty acid-free BSA in serum-free medium to enhance solubility and cellular uptake.
-
Dilute the alkyne-lipid-BSA complex in complete cell culture medium to the desired final concentration (typically 10-100 µM).[2][11]
-
-
Metabolic Labeling:
-
Remove the culture medium from the cells and replace it with the prepared alkyne-lipid labeling medium.
-
Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation of the alkyne-lipid. The optimal incubation time should be determined empirically for the specific cell type and lipid analog.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
Fixed and permeabilized cells on coverslips (from Protocol 2)
-
3-azido-7-hydroxycoumarin
-
Copper(II) sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium ascorbate
-
DMSO
-
PBS
Procedure:
-
Preparation of Click Reaction Cocktail (prepare fresh):
-
Prepare stock solutions: 10 mM 3-azido-7-hydroxycoumarin in DMSO, 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
For a 1 mL final reaction volume, combine the following in order:
-
-
Click Reaction:
-
Remove the PBS from the wells containing the coverslips.
-
Add the freshly prepared click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a suitable dye like DAPI.
-
Wash twice more with PBS.
-
Protocol 4: Fluorescence Microscopy and Imaging
Materials:
-
Labeled cells on coverslips (from Protocol 3)
-
Mounting medium
-
Fluorescence microscope equipped with appropriate filters for DAPI (if used) and coumarin (excitation ~405 nm, emission ~480 nm).
Procedure:
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Acquire images in the DAPI channel (if applicable) and the coumarin channel.
-
The coumarin fluorescence will reveal the subcellular localization of the labeled lipids.
-
Protocol 5: Extraction of Labeled Lipids
This protocol is for the biochemical analysis of labeled lipids.
Materials:
-
Labeled cells
-
Chloroform
-
Methanol
-
Water
-
Nitrogen gas stream or rotary evaporator
Procedure:
-
Lipid Extraction (Folch Method):
-
Scrape the labeled cells into a glass tube.
-
Add chloroform and methanol to the cell suspension in a ratio of 2:1 (v/v).[15]
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.[16]
-
-
Drying and Storage:
-
Dry the extracted lipids under a stream of nitrogen gas or using a rotary evaporator.
-
The dried lipid extract can be stored at -20°C for further analysis, such as by thin-layer chromatography (TLC) or mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol Trafficking: An Emerging Therapeutic Target for Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Lipid Droplet Fusion: Inefficient Steady State Fusion but Rapid Stimulation by Chemical Fusogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrabright organic fluorescent probe for quantifying the dynamics of cytosolic/nuclear lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile organic fluorescent probes for visualizing the dynamics of lipid droplets - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 14. pnas.org [pnas.org]
- 15. Interaction of coumarin triazole analogs to serum albumins: Spectroscopic analysis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycan Labeling using 7-Ethynylcoumarin and Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans and their role in cellular processes, known as glycobiology, is a rapidly expanding field with significant implications for understanding health and disease. Alterations in glycosylation are hallmarks of various pathological conditions, including cancer and inflammatory diseases. Metabolic oligosaccharide engineering (MOE) offers a powerful tool to investigate the dynamics of glycan expression and localization in living systems.[1] This technique involves introducing unnatural monosaccharides bearing bioorthogonal chemical reporters, such as an azide group, into cellular glycan structures. These reporters can then be covalently tagged with probes for visualization and analysis.
This document provides detailed application notes and protocols for the fluorescent labeling of metabolically engineered glycans using the alkyne-bearing coumarin dye, 7-Ethynylcoumarin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Principle of the Method
The workflow for labeling glycans with this compound involves two main steps:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylglucosamine (Ac4GlcNAz), or N-azidoacetylgalactosamine (Ac4GalNAz). These modified sugars are taken up by the cells, deacetylated by intracellular esterases, and incorporated into the glycan biosynthesis pathways. This results in the presentation of azide-functionalized glycans on the cell surface and within intracellular compartments.
-
Click Chemistry Reaction: The azide-modified glycans are then specifically and covalently labeled with the fluorescent probe this compound. This reaction is a highly efficient and bioorthogonal CuAAC "click" reaction, where the terminal alkyne of this compound reacts with the azide group on the modified glycans to form a stable triazole linkage. The resulting fluorescently labeled glycans can then be visualized and quantified using various imaging and analytical techniques.
Experimental Workflow
A schematic overview of the experimental workflow is presented below.
Caption: Experimental workflow for glycan labeling.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the metabolic labeling and click chemistry steps. These values are derived from published protocols for similar fluorescent probes and should be optimized for specific cell types and experimental conditions.
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Range | Notes |
| Azido Sugar Concentration | 25 - 100 µM | Higher concentrations may induce cytotoxicity. |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation. |
| Cell Density | 70 - 80% confluency | Optimal density for metabolic activity. |
Table 2: Copper-Catalyzed Click Chemistry (CuAAC) Parameters for Live Cell Labeling
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 10 - 50 µM |
| Copper(II) Sulfate (CuSO4) | 20 mM in H2O | 50 µM |
| THPTA Ligand | 100 mM in H2O | 250 µM |
| Sodium Ascorbate | 100 mM in H2O | 2.5 mM |
| Incubation Time | 15 - 60 minutes | |
| Temperature | Room Temperature or 4°C |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylglucosamine (Ac4GlcNAz), or N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach 70-80% confluency.
-
Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to a stock concentration of 10-50 mM.
-
Metabolic Labeling: Add the azido sugar stock solution to the complete culture medium to achieve the desired final concentration (typically 25-50 µM).
-
Incubation: Incubate the cells with the azido sugar-containing medium for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proceed to Labeling: After the incubation period, the cells are ready for fluorescent labeling with this compound.
Protocol 2: Fluorescent Labeling of Azido-Glycans with this compound via CuAAC on Live Cells
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Wash Cells: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
867.5 µL PBS
-
5 µL of 10 mM this compound (final concentration: 50 µM)
-
2.5 µL of 20 mM CuSO4 (final concentration: 50 µM)
-
25 µL of 100 mM THPTA (final concentration: 2.5 mM)
-
100 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 10 mM)
-
Mix gently by pipetting.
-
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash and Fix: Gently aspirate the reaction cocktail and wash the cells three times with PBS.
-
Fixation (for microscopy): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Application: Visualizing Glycosylation Changes in Signaling Pathways
Aberrant glycosylation is known to impact the function of key signaling receptors, thereby influencing cellular behavior. Metabolic glycan labeling with this compound can be a valuable tool to visualize these changes.
Example: Glycosylation of the Notch Receptor
The Notch signaling pathway is crucial for cell-fate decisions, and its activity is modulated by the glycosylation of the Notch receptor.[2][3] O-fucosylation and O-glucosylation of the Notch extracellular domain are critical for its interaction with ligands like Delta and Jagged.[4] Changes in the expression of glycosyltransferases can alter Notch glycosylation and subsequently its signaling output.
Caption: Glycosylation of the Notch receptor is critical for ligand binding and signaling activation.
Using the described metabolic labeling protocol, researchers can introduce azido sugars into the glycans of the Notch receptor. Subsequent labeling with this compound allows for the visualization of changes in Notch glycosylation under different experimental conditions, such as the overexpression or knockdown of specific glycosyltransferases. This can provide insights into how glycosylation patterns regulate Notch signaling in development and disease.
Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and other experimental parameters is recommended for each specific application and cell type.
References
- 1. Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic visualization of notch signaling in mammalian neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Notch Signaling by Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of glycosylation in Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with 7-Ethynylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides is paramount for a multitude of applications in molecular biology, diagnostics, and therapeutics. Fluorescent labeling, in particular, enables the sensitive detection and quantification of nucleic acids in techniques such as fluorescence microscopy, flow cytometry, and real-time PCR. This document provides a detailed protocol for the covalent labeling of azide-modified oligonucleotides with 7-Ethynylcoumarin via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This compound is a fluorogenic dye that exhibits a significant increase in fluorescence upon formation of the triazole ring during the click reaction.[1] This property is highly advantageous as it minimizes background fluorescence from unreacted dye, leading to a higher signal-to-noise ratio. The resulting coumarin-labeled oligonucleotide can be utilized as a versatile tool for various research and development applications.
Principle of the Reaction
The labeling strategy is based on the highly efficient and specific CuAAC reaction between the terminal alkyne of this compound and an azide group incorporated into the oligonucleotide. This bioorthogonal reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[][3] The reaction forms a stable triazole linkage, covalently attaching the coumarin fluorophore to the oligonucleotide.
Data Presentation
Photophysical Properties of 7-Triazolyl-Coumarin Labeled Oligonucleotide
| Property | Value | Reference |
| Excitation Maximum (λex) | ~320 nm | [1] |
| Emission Maximum (λem) | ~400 nm | [1] |
| Stokes Shift | ~80 nm | Calculated |
| Quantum Yield (Φ) | Moderate to High (increases upon reaction) | [1] |
| Extinction Coefficient (ε) | Not explicitly found for the conjugate |
Recommended Reagent Concentrations for Labeling Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Oligonucleotide | 1 mM | 100 µM |
| This compound | 10 mM in DMSO | 1 mM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 1 mM |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 5 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 5 mM |
| Reaction Buffer | 1 M Triethylammonium acetate (TEAA), pH 7.0 | 100 mM |
| Solvent | Nuclease-free H₂O and DMSO | - |
Experimental Protocols
Materials and Reagents
-
Azide-modified oligonucleotide (e.g., 5'-azido-DNA/RNA)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylammonium acetate (TEAA) buffer, 1 M, pH 7.0
-
Nuclease-free water
-
Desalting columns (e.g., NAP-10)
-
HPLC purification system (optional)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Experimental Workflow Diagram
Caption: Workflow for labeling azide-modified oligonucleotides with this compound.
Detailed Protocol for Labeling Reaction (10 nmol scale)
-
Preparation of Reagents:
-
Dissolve 10 nmol of the azide-modified oligonucleotide in 20 µL of nuclease-free water in a microcentrifuge tube.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in nuclease-free water.
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
-
Reaction Setup:
-
To the 20 µL of oligonucleotide solution, add the following reagents in the specified order:
-
10 µL of 1 M TEAA buffer (pH 7.0)
-
10 µL of 10 mM this compound solution
-
10 µL of 50 mM THPTA solution
-
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add 5 µL of 20 mM CuSO₄ solution to the reaction mixture.
-
Immediately add 5 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Vortex the mixture gently. The total reaction volume should be approximately 60 µL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light to prevent photobleaching of the coumarin dye.
-
Purification of the Labeled Oligonucleotide
-
Desalting:
-
Equilibrate a desalting column (e.g., a NAP-10 column) with nuclease-free water according to the manufacturer's instructions.
-
Load the entire reaction mixture onto the column.
-
Elute the labeled oligonucleotide with an appropriate volume of nuclease-free water as recommended by the manufacturer. The labeled oligonucleotide will elute in the void volume, while the smaller molecules (unreacted dye, copper salts, etc.) will be retained.
-
-
Ethanol Precipitation (Alternative to Desalting):
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
-
-
HPLC Purification (Optional):
-
For applications requiring very high purity, the desalted or precipitated oligonucleotide can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.[4] The hydrophobic nature of the coumarin dye allows for good separation of the labeled product from any remaining unlabeled oligonucleotide.
-
Characterization of the Labeled Oligonucleotide
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the excitation maximum of the coumarin dye (~320 nm).
-
The ratio of the absorbance at the dye's maximum to the absorbance at 260 nm can provide an estimate of the labeling efficiency.
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the purified product by exciting at the excitation maximum (~320 nm). A clear emission peak around 400 nm confirms successful labeling.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in a typical application of a coumarin-labeled oligonucleotide, such as in fluorescence in situ hybridization (FISH).
Caption: Logical workflow for using a coumarin-labeled oligonucleotide in FISH.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate | Always use a freshly prepared solution of sodium ascorbate. |
| Oxidation of Cu(I) | Ensure the reaction is properly degassed or performed under an inert atmosphere. Increase the concentration of the THPTA ligand. | |
| Impure oligonucleotide | Purify the azide-modified oligonucleotide before the labeling reaction to remove any interfering substances. | |
| Degradation of Oligonucleotide | Nuclease contamination | Use nuclease-free water, tubes, and pipette tips. |
| Harsh reaction conditions | Avoid prolonged incubation times or high temperatures unless specified. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Optimize the purification step. For desalting columns, ensure proper equilibration and elution. Consider an additional ethanol precipitation step or HPLC purification. |
Conclusion
The copper-catalyzed click chemistry reaction provides a robust and efficient method for labeling azide-modified oligonucleotides with this compound. The resulting fluorescently labeled oligonucleotides are valuable tools for a wide range of applications in research and diagnostics. The protocol described herein offers a detailed guide for performing this labeling reaction and purifying the final product. By following these procedures, researchers can reliably generate high-quality fluorescently labeled nucleic acid probes for their specific needs.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Ethynylcoumarin in Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Ethynylcoumarin and its derivatives as fluorescent probes in two-photon microscopy (TPM). While specific quantitative two-photon absorption data for this compound is not extensively available in the current literature, this document leverages data from structurally similar 7-substituted coumarin derivatives to provide a robust guide for researchers. The ethynyl group at the 7-position serves as a versatile handle for further functionalization, making this compound a valuable scaffold for creating novel two-photon probes.
Introduction to 7-Substituted Coumarins in Two-Photon Microscopy
Coumarin and its derivatives are a prominent class of fluorophores widely utilized in biological imaging. Modifications at the 7-position with electron-donating groups are known to enhance their fluorescence properties.[1][2] Two-photon microscopy, which employs the simultaneous absorption of two near-infrared (NIR) photons for excitation, offers significant advantages for live-cell and deep-tissue imaging, including reduced phototoxicity, deeper tissue penetration, and lower background fluorescence.[3][4] The coumarin scaffold has been successfully engineered to create probes with substantial two-photon absorption (TPA) cross-sections, making them excellent candidates for TPM applications.[5]
Quantitative Data of Representative 7-Substituted Coumarin Probes
The following table summarizes the photophysical properties of two exemplary water-soluble 7-substituted coumarin-based two-photon fluorescent probes, OC7 and NC7, designed for the detection of magnesium ions (Mg²⁺).[5] These probes feature a β-keto acid as a selective binding site for Mg²⁺ and a coumarin core as the two-photon fluorophore.[5] The data illustrates the "off-on" fluorescence response upon binding to their target.
| Probe | Target Analyte | One-Photon λex (nm) | One-Photon λem (nm) | Fluorescence Enhancement | Two-Photon λex (nm) | TPA Cross-Section (GM) | Detection Limit |
| OC7 | Mg²⁺ | ~370 | ~475 | 9.05-fold[5] | 740 | 340[5] | Lower than previous probes[5] |
| NC7 | Mg²⁺ | ~430 | ~500 | 23.8-fold[5] | 860 | 615[5] | Lower than previous probes[5] |
Note: TPA cross-section is a measure of the two-photon absorption probability. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.
Experimental Protocols
The following are detailed protocols for the application of 7-substituted coumarin-based probes in two-photon microscopy for live-cell imaging. These protocols are based on methodologies reported for similar coumarin derivatives and can be adapted for this compound-based probes.
Protocol 1: Imaging of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted from a study using a coumarin Schiff's base probe for the detection of hypochlorite (ClO⁻), a reactive oxygen species, in A549 cells.[4]
Materials:
-
7-substituted coumarin-based ROS probe (e.g., derivatized this compound)
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
ROS inducer (e.g., lipopolysaccharide [LPS] or phorbol 12-myristate 13-acetate [PMA])
-
35 mm glass-bottom dishes
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells in 35 mm glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the coumarin probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
Cell Staining:
-
Wash the cells twice with warm PBS (pH 7.4).
-
Dilute the probe stock solution in cell culture medium to a final concentration of 10-20 µM.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.[4]
-
-
ROS Induction (Optional):
-
To image endogenous ROS, proceed directly to imaging after washing.
-
To image induced ROS, treat the cells with an appropriate inducer (e.g., 10 µg/mL LPS for 12 hours) before or after probe incubation, depending on the experimental design.
-
-
Washing: Wash the cells three times with warm PBS (pH 7.4) to remove excess probe.
-
Two-Photon Microscopy Imaging:
-
Add fresh PBS or imaging buffer to the dish.
-
Mount the dish on the stage of a two-photon microscope equipped with a femtosecond laser.
-
Excite the probe using a wavelength in the NIR range (e.g., 810 nm for the coumarin Schiff's base probe).[4]
-
Collect the fluorescence emission in the appropriate range (e.g., 500-540 nm).[4]
-
Acquire images using appropriate laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Protocol 2: Imaging of Intracellular Glutathione (GSH)
This protocol is a general guideline based on the application of coumarin-based probes for detecting the essential antioxidant glutathione.
Materials:
-
7-substituted coumarin-based GSH probe
-
Neuronal cells (e.g., SH-SY5Y) or other relevant cell line
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
N-ethylmaleimide (NEM) as a GSH depleting agent (for control experiments)
-
35 mm glass-bottom dishes
Procedure:
-
Cell Culture: Culture neuronal cells in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator. Seed cells in 35 mm glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).
-
Probe Preparation: Prepare a 1-10 mM stock solution of the GSH probe in DMSO.
-
Cell Staining:
-
Wash the cells twice with warm PBS (pH 7.4).
-
Dilute the probe stock solution in culture medium to a final concentration of 5-10 µM.
-
Incubate the cells with the probe for 20-30 minutes at 37°C.
-
-
GSH Depletion (Control): For control experiments, pre-treat cells with a GSH depleting agent like NEM (e.g., 1 mM for 30 minutes) before probe incubation.
-
Washing: Gently wash the cells twice with warm PBS (pH 7.4).
-
Two-Photon Microscopy Imaging:
-
Add fresh imaging buffer or PBS to the cells.
-
Place the dish on the microscope stage.
-
Excite the probe with an appropriate NIR wavelength (e.g., 750 nm).[6]
-
Collect the emission at the expected wavelength for the probe-GSH adduct.
-
Capture images, ensuring minimal laser exposure to maintain cell viability.
-
Visualizations
The following diagrams, created using the DOT language, illustrate relevant biological pathways and experimental workflows where this compound-based two-photon probes can be applied.
Caption: ROS signaling pathway and detection by a coumarin probe.
Caption: General workflow for live-cell two-photon imaging.
References
- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A coumarin Schiff's base two-photon fluorescent probe for hypochlorite in living cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon fluorescent probes for biological Mg(2+) detection based on 7-substituted coumarin [pubmed.ncbi.nlm.nih.gov]
- 6. A coumarin-based reversible two-photon fluorescence probe for imaging glutathione near N-methyl-d-aspartate (NMDA) receptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Super-resolution Imaging with 7-Ethynylcoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethynylcoumarin is a versatile fluorescent probe that is gaining traction in the field of super-resolution microscopy. Its small size, excellent photophysical properties, and the presence of a reactive ethynyl group make it an ideal candidate for high-resolution imaging of subcellular structures and processes. The ethynyl group allows for covalent labeling of target biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," a highly specific and efficient bioconjugation reaction. This enables precise and robust tagging of proteins, nucleic acids, and other molecules for visualization with techniques like Stochastic Optical Reconstruction Microscopy (STORM).
These application notes provide an overview of the utility of this compound in super-resolution imaging and detailed protocols for its application in cellular imaging.
Data Presentation: Photophysical Properties
While specific quantitative data for this compound in super-resolution microscopy applications is still emerging in the literature, the general photophysical properties of coumarin derivatives are well-documented and provide a strong basis for their use. Coumarins are known for their high fluorescence quantum yields and photostability. The introduction of an ethynyl group at the 7-position can be used to fine-tune these properties.
| Property | Description | Typical Values for Coumarin Derivatives |
| Excitation Maximum (λex) | The wavelength at which the fluorophore absorbs the most light. | 350 - 450 nm |
| Emission Maximum (λem) | The wavelength at which the fluorophore emits the most light. | 450 - 550 nm |
| Quantum Yield (Φ) | The efficiency of the fluorophore in converting absorbed light into emitted light. | 0.6 - 0.9 |
| Molar Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light at a given wavelength. | 20,000 - 50,000 M⁻¹cm⁻¹ |
| Photostability | The ability of the fluorophore to resist photobleaching under illumination. | High |
| Blinking Properties | The ability to photoswitch between a fluorescent "on" state and a dark "off" state, which is crucial for STORM. | Suitable for dSTORM with appropriate imaging buffers. |
| Biocompatibility | The compatibility of the probe with living cells. | Generally low cytotoxicity.[1] |
Experimental Protocols
Protocol 1: Labeling of Cellular Actin Cytoskeleton with this compound for STORM Imaging
This protocol describes the labeling of F-actin in fixed cells using an azide-modified phalloidin and this compound via click chemistry, followed by preparation for STORM imaging.
Materials:
-
This compound
-
Azide-Phalloidin
-
Cells grown on high-precision coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Click chemistry reaction buffer:
-
100 µM this compound in PBS
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (freshly prepared)
-
1 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
-
STORM imaging buffer:
-
10% (w/v) glucose
-
1 M MEA (β-mercaptoethylamine)
-
GLOX solution (glucose oxidase and catalase)
-
PBS
-
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on high-precision coverslips and culture overnight.
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
-
Azide-Phalloidin Labeling:
-
Incubate the cells with a solution of azide-phalloidin (concentration as recommended by the manufacturer) in blocking buffer for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction buffer immediately before use.
-
Incubate the cells with the click chemistry reaction buffer for 30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Sample Mounting and STORM Imaging:
-
Mount the coverslip onto a microscope slide with a drop of STORM imaging buffer.
-
Seal the coverslip to prevent evaporation.
-
Image the sample on a STORM-capable microscope using appropriate laser lines for excitation and activation of this compound.
-
Protocol 2: Labeling of Microtubules with this compound for Live-Cell Super-Resolution Imaging
This protocol outlines a strategy for labeling microtubules in living cells using a bioorthogonal labeling approach with genetically encoded non-canonical amino acids.
Materials:
-
This compound-azide conjugate
-
Cell line engineered to express a tubulin-alkyne construct (e.g., via genetic code expansion)
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
Procedure:
-
Cell Culture and Induction of Tubulin-Alkyne Expression:
-
Culture the engineered cell line according to standard protocols.
-
Induce the expression of the alkyne-modified tubulin as per the specific system's instructions.
-
-
Live-Cell Labeling:
-
Prepare a working solution of this compound-azide in pre-warmed cell culture medium or live-cell imaging buffer. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove excess probe.
-
-
Live-Cell Super-Resolution Imaging:
-
Immediately transfer the cells to a live-cell imaging chamber on the microscope.
-
Perform super-resolution imaging using a suitable technique such as live-cell STORM or STED, using appropriate laser lines for the this compound conjugate.
-
Mandatory Visualizations
Below are diagrams illustrating the experimental workflows and the underlying chemical reaction.
Caption: Workflow for fixed-cell STORM imaging of actin.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 7-Ethynylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethynylcoumarin is a fluorescent compound featuring a terminal alkyne group, rendering it an ideal probe for bio-orthogonal chemistry. Its fluorescent properties, inherent to the coumarin core, can be modulated by substitutions on the coumarin ring. The ethynyl group at the 7-position allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and specific reaction enables the stable labeling of cells and biomolecules for subsequent analysis.[1]
These application notes provide a comprehensive guide to utilizing this compound for labeling cellular components and their subsequent analysis using flow cytometry. The protocols detailed below are designed to be adaptable for various research applications, including the study of cell proliferation, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize representative quantitative data from studies on coumarin derivatives in cancer cell lines. While not specific to this compound, these tables illustrate the types of data that can be generated using flow cytometry analysis of coumarin-labeled cells.
Table 1: Cell Cycle Distribution of 5637 Bladder Cancer Cells Treated with 7-Isopentenyloxycoumarin. [1]
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Untreated Control | 65.4 ± 2.1 | 18.2 ± 1.5 | 16.4 ± 1.2 |
| DMSO Control | 64.8 ± 2.5 | 18.9 ± 1.8 | 16.3 ± 1.4 |
| 7-Isopentenyloxycoumarin (65 µg/ml) | 45.2 ± 1.9 | 15.1 ± 1.3 | 39.7 ± 2.3 |
Table 2: IC50 Values of Various Coumarin Derivatives in Different Cancer Cell Lines. [2][3][4]
| Coumarin Derivative | Cell Line | IC50 (µM) |
| Compound 13d | HepG2 | 0.90 |
| Compound 26d | A549 | 0.28 ± 0.04 |
| Compound 44a | HepG2 | 3.74 ± 0.02 |
| Compound 44b | MCF-7 | 4.03 ± 0.02 |
| Compound 70a | A549 | 2.15 ± 0.12 |
| Compound 70b | MCF-7 | 2.23 ± 0.19 |
| 7-Isopentenyloxycoumarin | 5637 | >100 (after 72h) |
Table 3: Apoptosis Induction in HL-60 Cells by a Coumarin Derivative. [5]
| Treatment Time (hours) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Live Cells |
| 12 | 10.2 ± 0.8 | 5.1 ± 0.4 | 84.7 ± 1.2 |
| 18 | 22.5 ± 1.5 | 15.3 ± 1.1 | 62.2 ± 2.3 |
| 24 | 35.8 ± 2.1 | 28.7 ± 1.9 | 35.5 ± 2.8 |
Experimental Protocols
Protocol 1: General Cell Labeling with this compound via Click Chemistry
This protocol describes the general workflow for labeling azide-modified biomolecules within cells with this compound for flow cytometry analysis. This is applicable for studying processes like DNA synthesis by incorporating an azide-modified nucleoside (e.g., 5-ethynyl-2'-deoxyuridine, EdU) followed by detection with this compound.
Materials:
-
Cells of interest
-
Azide-modified molecule for incorporation (e.g., EdU)
-
This compound
-
Click-iT™ Reaction Buffer Kit (or individual components: copper (II) sulfate (CuSO4), reducing agent like sodium ascorbate)
-
Phosphate-buffered saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Incubate cells with the azide-modified molecule (e.g., 10 µM EdU) for a specific duration to allow for incorporation into the target biomolecule.
-
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15-20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. A typical reaction includes the copper catalyst, a reducing agent, and this compound in a reaction buffer.
-
Wash the permeabilized cells once with PBS.
-
Resuspend the cell pellet in the Click-iT™ reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining for Flow Cytometry:
-
Wash the cells twice with permeabilization buffer.
-
(Optional) Perform antibody staining for other cellular markers.
-
Resuspend the cells in flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the labeled cells on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescence of this compound.
-
Protocol 2: Cell Cycle Analysis using this compound and a DNA Stain
This protocol allows for the analysis of cell cycle distribution in a cell population.
Materials:
-
Cells labeled with this compound as described in Protocol 1.
-
DNA staining dye (e.g., Propidium Iodide (PI) or DAPI).
-
RNase A.
-
Flow cytometry staining buffer.
Procedure:
-
Follow steps 1-5 of Protocol 1 to label cells with this compound.
-
After the final wash, resuspend the cell pellet in 500 µL of flow cytometry staining buffer containing RNase A (to prevent staining of double-stranded RNA).
-
Add the DNA staining dye (e.g., PI to a final concentration of 50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The this compound fluorescence will identify the cells that have incorporated the label (e.g., proliferating cells), and the DNA stain fluorescence will determine the cell cycle phase (G1, S, or G2/M).
Protocol 3: Apoptosis Assay using this compound and Annexin V Staining
This protocol is designed to identify apoptotic cells within a population.
Materials:
-
Cells treated with an apoptosis-inducing agent and labeled with this compound (if the target of labeling is related to the apoptotic process).
-
Annexin V-FITC (or another fluorophore-conjugated Annexin V).
-
Annexin V binding buffer.
-
Propidium Iodide (PI) or another viability dye.
-
Flow cytometry tubes.
Procedure:
-
Induce apoptosis in your cell population using the desired treatment.
-
If applicable, label the cells with this compound as described in Protocol 1 (steps 1-5, but without fixation and permeabilization if using Annexin V).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add fluorophore-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add PI or another viability dye just before analysis.
-
Analyze the cells by flow cytometry immediately. This will allow for the discrimination of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound in flow cytometry.
Caption: Experimental workflow for labeling cells with this compound.
Caption: The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.
References
- 1. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening (HTS) Assays Using 7-Ethynylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethynylcoumarin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in high-throughput screening (HTS) and drug discovery. Their intrinsic fluorescence, coupled with the reactive ethynyl group, makes them versatile tools for developing robust biochemical and cell-based assays. The coumarin scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The addition of an ethynyl group at the 7-position provides a handle for chemical modification and can also play a direct role in the mechanism of action, such as in the inhibition of certain enzymes.
The favorable fluorescent properties of coumarins, including a significant Stokes shift and high quantum yields, are advantageous for HTS applications. Modifications to the coumarin core can modulate these properties, allowing for the development of specific probes and assay reagents. For instance, the introduction of an electron-withdrawing group at the 3-position and an electron-donating group at the 7-position can lead to a red-shift in both absorption and emission spectra.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays, with a primary focus on its application as an inhibitor of cytochrome P450 enzymes, a critical family of enzymes in drug metabolism.
Key Applications
-
Enzyme Inhibition Assays: this compound derivatives have been identified as selective inhibitors of human cytochrome P450s (CYPs), particularly CYP1A1 and CYP1A2.[1][2] This makes them valuable tools for screening compound libraries to identify potential drug candidates with specific CYP inhibition profiles.
-
Fluorescence-Based Assays: The inherent fluorescence of the coumarin core allows for the development of various fluorescence-based assays, including fluorescence quenching and fluorescence polarization assays, to study molecular interactions.
-
Mechanism-Based Inhibition Studies: The ethynyl group can act as a mechanism-based inactivator for certain enzymes, making these compounds useful for studying enzyme kinetics and reaction mechanisms.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several this compound derivatives against different cytochrome P450 enzymes. This data is crucial for selecting the appropriate derivative for a specific screening campaign and for understanding the structure-activity relationship (SAR).
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) | P450 1A1 | 0.46 | Mechanism-based | [2] |
| 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) | P450 1A2 | 0.50 | Mechanism-based | [2] |
| 7-Ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC) | P450 1A2 | - | Competitive | [2] |
| This compound Derivatives (general) | P450 2A6 | >50 | No Inhibition | [2] |
| This compound Derivatives (general) | P450 2B1 | >50 | No Inhibition | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Cytochrome P450 1A1/1A2 Inhibition
This protocol describes a fluorescence-based assay to screen for inhibitors of CYP1A1 and CYP1A2 using a this compound derivative as a probe. The principle of the assay is based on the metabolism of a fluorescent substrate by the CYP enzyme, leading to a change in fluorescence. Inhibitors of the enzyme will prevent this change.
Principle:
In this assay, a suitable fluorescent substrate for CYP1A1/1A2 is used. The enzyme metabolizes the substrate, resulting in a product with different fluorescent properties. The rate of this reaction is monitored by measuring the change in fluorescence over time. When an inhibitor, such as a this compound derivative, is present, the enzymatic activity is reduced, leading to a decrease in the rate of fluorescence change. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.
Materials:
-
Recombinant human cytochrome P450 enzymes (CYP1A1, CYP1A2)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fluorescent substrate for CYP1A1/1A2 (e.g., 7-ethoxyresorufin)
-
This compound derivatives (as positive controls or test compounds)
-
Potassium phosphate buffer (pH 7.4)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Reagent Preparation:
-
Enzyme Solution: Prepare working solutions of CYP1A1 and CYP1A2 in potassium phosphate buffer. The final concentration will need to be optimized for the specific assay conditions but is typically in the low nanomolar range.
-
Substrate Solution: Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate.
-
Inhibitor/Test Compound Solutions: Prepare serial dilutions of the this compound derivatives and test compounds in the assay buffer. Typically, a 10-point dose-response curve is generated.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
Assay Procedure:
-
Dispense Inhibitors: Add the desired volume of inhibitor/test compound solutions to the wells of the microplate. Include wells with buffer only (negative control) and a known inhibitor (positive control).
-
Add Enzyme: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution and the NADPH regenerating system to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate over a specific time period (e.g., 30-60 minutes).
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of the enzymatic reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of negative control)] x 100
-
Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the CYP450 inhibition HTS assay.
Caption: Principle of a competitive fluorescence quenching assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Ethynylcoumarin Click Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and efficiency of 7-Ethynylcoumarin click reactions.
Troubleshooting Guide
This section addresses common issues encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.
Q1: Why is my click reaction yield low or non-existent?
Possible Causes and Solutions:
-
Oxidation of Cu(I) Catalyst: The active catalyst in the click reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Solution: Degas all buffers and solvent mixtures before use by applying a vacuum for 2-3 minutes with gentle agitation or by bubbling an inert gas (e.g., argon or nitrogen) through the solutions.[1] It is also beneficial to work under an inert atmosphere.
-
-
Suboptimal Reagent Concentrations: The ratio and concentration of reactants and catalyst components are crucial for reaction efficiency.
-
Solution: Optimize the concentrations of the copper source, ligand, and reducing agent. A common starting point is to use an excess of the azide or alkyne partner to the limiting reagent. For example, when reacting a limiting concentration of an azide, an excess of this compound can be used.[2]
-
-
Inhibitory Buffer Components: Certain buffer components can interfere with the copper catalyst.
-
Solution: Avoid using buffers with high concentrations of chelating agents like Tris or high concentrations (>0.2 M) of chloride ions, as they can compete for copper binding.[3] Phosphate buffers are generally a good choice.
-
-
Inaccessibility of the Alkyne or Azide: If one of the reactants is part of a large biomolecule, its reactive group may be buried and inaccessible.
-
Solution: Perform the reaction in the presence of denaturing or solvating agents like DMSO to improve the accessibility of the reactive sites.[3]
-
-
Failure of a Preceding Step: If the this compound or the azide partner is the product of a previous reaction, that reaction may have failed or have a low yield.
Q2: I'm observing precipitation in my reaction mixture. What should I do?
Possible Causes and Solutions:
-
Poor Solubility of Ligand or Catalyst: Some copper ligands, like TBTA, are not readily soluble in aqueous solutions.
-
Precipitation of Copper Complexes: Copper-phosphate complexes can sometimes be insoluble.
-
Solution: Pre-mix the copper source with the chelating ligand before adding it to a phosphate buffer.[3]
-
-
Biomolecule Precipitation: The reaction conditions may be causing your biomolecule of interest to precipitate.
-
Solution: Adjust the solvent composition, for example, by increasing the percentage of an organic co-solvent, or screen different buffer conditions.
-
Q3: How can I monitor the progress of my this compound click reaction?
Answer:
This compound and its azide counterpart, 3-Azido-7-hydroxycoumarin, are fluorogenic.[1][2] The coumarin core's fluorescence is significantly quenched in the unreacted state and increases upon the formation of the triazole ring.[1][7] This property allows for real-time monitoring of the reaction progress by measuring the increase in fluorescence intensity. The clicked coumarin product typically has an emission maximum around 477-480 nm.[1][7]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a this compound click reaction mixture?
Answer:
A typical CuAAC reaction mixture includes:
-
Alkyne: this compound.
-
Azide: The molecule to be conjugated with the coumarin.
-
Copper Source: Commonly a Cu(II) salt like copper(II) sulfate (CuSO₄) which is reduced in situ, or a Cu(I) salt like copper(I) bromide (CuBr).[1][3][4]
-
Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state and to protect against oxidation.[3][4][8]
-
Copper Ligand: A chelating ligand is crucial to stabilize the Cu(I) catalyst, improve its solubility, and prevent unwanted side reactions. Common ligands include TBTA (Tris-(benzyltriazolylmethyl)amine) for reactions in the presence of organic solvents, and water-soluble ligands like THPTA (Tris-(3-hydroxypropyltriazolylmethyl)amine) or BTTAA for aqueous systems.[2][4][5]
-
Solvent: The choice of solvent depends on the solubility of the reactants. Aqueous buffers (like phosphate buffer), often with co-solvents such as DMSO, t-butanol, or methanol, are frequently used.[1][9]
Q2: What are typical concentrations for the reactants and catalyst components?
Answer:
The optimal concentrations can vary depending on the specific substrates and reaction scale. The following table provides a range of concentrations reported in the literature as a starting point for optimization.
| Component | Final Concentration Range | Reference(s) |
| This compound | 20 µM - 150 µM | [2] |
| Azide Compound | 5 µM - 100 µM | [2] |
| Copper(II) Sulfate (CuSO₄) | 10 µM - 100 µM | [2][10] |
| Copper Ligand (e.g., BTTAA, THPTA) | 20 µM - 500 µM (typically 1-5x the copper concentration) | [2][10] |
| Sodium Ascorbate | 1 mM - 2.5 mM | [2] |
Q3: What is the optimal temperature and pH for the reaction?
Answer:
-
Temperature: CuAAC reactions are generally performed at room temperature.[6][8] However, gentle heating to around 45 °C can sometimes be used to accelerate the reaction.[1] Interestingly, for some specialized plasmon-assisted click reactions, a decrease in temperature has been shown to increase reaction efficiency, though this is not a conventional setup.[11]
-
pH: The click reaction is robust and proceeds well over a broad pH range, typically between pH 4 and 12.[8] A pH of around 7 is commonly recommended for bioconjugation reactions to maintain the integrity of the biomolecules.[3]
Q4: Are there any known side reactions to be aware of?
Answer:
Yes, potential side reactions in CuAAC include:
-
Oxidative Damage to Biomolecules: In the presence of copper and sodium ascorbate, reactive oxygen species can be generated, which may lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) in proteins.[10]
-
Reaction of Ascorbate Byproducts: The oxidation products of ascorbate, such as dehydroascorbate, are electrophilic and can react with nucleophilic groups on proteins, potentially leading to adduct formation and crosslinking.[10]
-
Thiotriazole Formation: Cysteine thiols can participate in a Cu-catalyzed reaction with the alkyne and azide, leading to the formation of thiotriazole byproducts, which can result in false-positive labeling in proteomics studies.[12]
Experimental Protocols & Visualizations
Detailed Methodology: General Protocol for this compound Click Reaction
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare a stock solution of the azide-containing molecule in an appropriate solvent.
-
Prepare aqueous stock solutions of Copper(II) Sulfate (e.g., 20 mM), a water-soluble ligand like THPTA (e.g., 100 mM), and Sodium Ascorbate (e.g., 300 mM). The sodium ascorbate solution should be prepared fresh.[4][13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule and dilute it to the desired final concentration in the reaction buffer (e.g., phosphate buffer, pH 7).
-
Add the this compound stock solution to achieve the desired final concentration.
-
Add the THPTA ligand stock solution.
-
Add the CuSO₄ stock solution and mix briefly. It is often recommended to pre-mix the copper and ligand solutions for a few minutes before adding them to the reaction.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Protect the reaction from light, as coumarin derivatives can be light-sensitive.
-
Incubate the reaction at room temperature for 30-60 minutes.[4] Reaction times may vary and can be monitored by fluorescence.
-
-
Analysis and Work-up:
-
The reaction progress can be monitored by measuring the fluorescence at an excitation wavelength of ~404 nm and an emission wavelength of ~477 nm.[3]
-
Depending on the application, the product may be purified using methods like ethanol precipitation for oligonucleotides or other appropriate chromatographic techniques.[1]
-
Diagrams
Caption: Workflow for setting up and optimizing the this compound click reaction.
Caption: Logical guide for troubleshooting low yield in this compound click reactions.
References
- 1. glenresearch.com [glenresearch.com]
- 2. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. genelink.com [genelink.com]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry [organic-chemistry.org]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Technical Support Center: Photostability of 7-Ethynylcoumarin in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 7-Ethynylcoumarin in long-term imaging experiments.
Troubleshooting Guides
Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a primary concern in long-term imaging experiments.[1] This section provides guidance on identifying and mitigating issues related to the photostability of this compound.
Issue 1: Rapid Signal Loss or Fading
Rapid fading of the fluorescent signal is a clear indicator of photobleaching. The rate of photobleaching is influenced by factors such as excitation light intensity, exposure time, and the local chemical environment.
Troubleshooting Steps:
-
Reduce Excitation Power: Minimize the laser or lamp power to the lowest level that still provides a detectable signal.
-
Decrease Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Optimize Imaging Intervals: Increase the time between image acquisitions to reduce the cumulative light exposure.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents in your imaging medium. These reagents work by reducing the formation of reactive oxygen species that contribute to photobleaching.
-
Choose the Right Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral profile of this compound to minimize unnecessary light exposure.
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can be mistaken for poor photostability. Before concluding that this compound is unstable, consider the following:
Troubleshooting Steps:
-
Optimize Probe Concentration: Ensure you are using an optimal concentration of this compound. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to aggregation and quenching.
-
Check for Autofluorescence: Unstained control samples should be imaged to assess the level of cellular autofluorescence, which can obscure the signal from your probe.
-
Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance signal detection without amplifying noise.
Quantitative Data on Coumarin Photostability
| Coumarin Derivative | Photobleaching Quantum Yield (Φb) | Solvent/Conditions |
| Coumarin 120 | 3.4 x 10⁻⁴ | Water |
| Coumarin 307 | 1.5 x 10⁻⁴ | Water |
| Coumarin 102 | 4.3 x 10⁻⁴ | Water |
| Coumarin 39 | 1.2 x 10⁻³ | Water |
| Carbostyril 124 | 1.4 x 10⁻³ | Water |
Data adapted from Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659.
Experimental Protocol: Assessing the Photostability of this compound
This protocol outlines a method to quantify the photostability of this compound in a typical long-term live-cell imaging experiment.
Objective: To determine the photobleaching rate of this compound under specific imaging conditions.
Materials:
-
Cells of interest cultured on imaging-compatible dishes or slides
-
This compound stock solution
-
Cell culture medium
-
Confocal or widefield fluorescence microscope equipped with a suitable laser line and filter set for this compound (Excitation/Emission maxima ~390/480 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation and Staining:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a working solution of this compound in cell culture medium at the desired concentration.
-
Incubate the cells with the this compound solution for the optimal duration to achieve sufficient labeling.
-
Wash the cells with fresh medium to remove any unbound probe.
-
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Set the imaging parameters (e.g., laser power, exposure time, detector gain) to levels that will be used in the long-term experiment. It is crucial to keep these parameters constant throughout the photobleaching measurement.
-
-
Image Acquisition:
-
Select a field of view containing several well-stained cells.
-
Acquire a time-lapse series of images. The total duration and the interval between frames will depend on the expected rate of photobleaching. A typical starting point would be to acquire an image every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select several regions of interest (ROIs) within different cells. Also, select a background ROI in an area with no cells.
-
For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI.
-
Correct the cellular fluorescence intensity at each time point by subtracting the background intensity.
-
Normalize the corrected fluorescence intensity for each ROI to its initial value (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential function to determine the photobleaching time constant (τ).
-
Workflow for Photostability Assessment
Caption: Experimental workflow for assessing the photostability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal so dim, even at the beginning of my experiment?
A1: Several factors can contribute to a weak initial signal:
-
Suboptimal Staining: The concentration of the probe or the incubation time may not be sufficient for adequate labeling.
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for this compound's spectral properties.
-
pH of the Medium: The fluorescence of many coumarin dyes is sensitive to pH. Ensure your imaging medium is buffered to a physiological pH.
-
Probe Degradation: Check the storage conditions and age of your this compound stock solution.
Q2: Can I use this compound for super-resolution microscopy techniques like STORM or PALM?
A2: The suitability of this compound for these techniques depends on its photoswitching properties, which are not well-documented. Generally, coumarin dyes are not the first choice for SMLM techniques, which often rely on cyanine or rhodamine dyes with specific photoswitching capabilities.
Q3: How does the cellular environment affect the photostability of this compound?
A3: The local microenvironment, including polarity and the presence of quenching molecules, can significantly impact a fluorophore's photostability. For example, binding to cellular structures might alter the conformation of the dye and affect its susceptibility to photobleaching.
Q4: Are there any alternatives to this compound with better photostability?
A4: The choice of an alternative probe depends on the specific experimental requirements, such as the desired excitation/emission wavelengths and the target molecule. Some modern synthetic dyes have been specifically engineered for enhanced photostability. It is advisable to consult the literature and manufacturer's data to compare the photostability of different fluorophores under similar conditions.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues with this compound imaging.
References
Minimizing cytotoxicity of 7-Ethynylcoumarin labeling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing cytotoxicity associated with 7-Ethynylcoumarin (7-EC) labeling protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-EC) and what are its primary applications?
A1: this compound (7-EC) is a derivative of coumarin, a class of compounds known for their fluorescent properties.[1][2] The key feature of 7-EC is the ethynyl group at the 7-position, which serves as a reactive handle for bioorthogonal chemistry, most notably Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3][4] This allows for the covalent labeling of biomolecules. Its primary applications are in fluorescence imaging and the detection of metal ions and biological thiols.[2][5][6]
Q2: What are the main sources of cytotoxicity during 7-EC labeling experiments?
A2: The cytotoxicity observed during 7-EC labeling protocols can stem from two primary sources:
-
Inherent Cytotoxicity of the Coumarin Moiety: Coumarin and its derivatives can exert biological effects on cells, including inducing cell cycle arrest and, at higher concentrations, apoptosis (programmed cell death).[1][7][8] These effects are generally dose-dependent.[7]
-
Toxicity of the "Click Chemistry" Catalyst: When using the CuAAC reaction to conjugate 7-EC to a target, the required copper(I) catalyst is a known source of cellular toxicity.[3][9]
Q3: How does 7-EC specifically impact cell health and viability?
A3: Coumarin derivatives can impact cell health through several mechanisms:
-
Cell Cycle Arrest: They can inhibit cell proliferation by causing cells to arrest in various phases of the cell cycle, such as G1 or G2/M.[1][7][10]
-
Induction of Apoptosis: At sufficient concentrations, coumarins can trigger programmed cell death, which may be associated with the activation of caspases and the loss of mitochondrial membrane potential.[8][10][11]
-
Generation of Reactive Oxygen Species (ROS): Some coumarin derivatives have been shown to induce oxidative stress by increasing intracellular ROS levels and depleting antioxidants like glutathione (GSH).[8]
Q4: Is the cytotoxicity of 7-EC always dependent on the concentration used?
A4: Yes, the biological effects of coumarin compounds, including cytotoxicity, are typically dose-dependent.[7] Using the lowest effective concentration of 7-EC is a critical first step in minimizing adverse cellular effects.
Q5: How can the "click chemistry" (CuAAC) reaction be modified to reduce cytotoxicity?
A5: To mitigate the toxicity associated with the copper catalyst in CuAAC, two main strategies can be employed:
-
Use of Copper(I) Stabilizing Ligands: Including a stabilizing ligand in the reaction mixture can chelate the copper ions, reducing their toxic effects on the cells while still permitting the catalytic reaction to proceed.[3]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained alkyne (e.g., a cyclooctyne) instead of a terminal alkyne like 7-EC. SPAAC does not require a copper catalyst, thereby circumventing its associated toxicity.[3]
Troubleshooting Guide
Problem: Significant cell death is observed immediately after the 7-EC labeling protocol.
| Possible Cause | Recommended Solution |
| 7-EC Concentration is too High | Perform a dose-response experiment to determine the optimal, lowest-effective concentration of 7-EC for your specific cell line and application. Titrate the concentration and assess cell viability using an MTT or similar assay. |
| Incubation Time is too Long | Reduce the duration of cell exposure to 7-EC. Test several time points (e.g., 1, 4, 12, 24 hours) to find the minimum time required for sufficient labeling. |
| Copper Catalyst Toxicity (if using CuAAC) | 1. Add a copper-chelating ligand (e.g., THPTA, BTTAA) to the click reaction cocktail. 2. Thoroughly wash cells with a chelator-containing buffer (e.g., PBS with 100 µM EDTA) after the reaction. 3. If possible, switch to a copper-free SPAAC chemistry protocol. |
| Poor Initial Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages. |
Problem: Labeled cells appear viable but exhibit reduced proliferation and altered morphology.
| Possible Cause | Recommended Solution |
| Sub-lethal Cytotoxicity | This indicates that the 7-EC concentration or incubation time is causing cellular stress, likely leading to cell cycle arrest.[1][7] |
| 1. Further optimize (lower) the 7-EC concentration and incubation time. | |
| 2. Perform a cell cycle analysis using propidium iodide staining and flow cytometry to confirm if a specific phase arrest is occurring.[7] | |
| 3. Allow cells a recovery period in fresh media after labeling before downstream applications. |
Quantitative Data Summary
The cytotoxic effect of coumarin derivatives can vary significantly between different cell types. The following tables provide representative data on how to characterize these effects.
Table 1: Example IC50 Values of a Coumarin Derivative Across Different Cell Lines
| Cell Line | Histological Type | IC50 (µM) after 48h |
| SKVCR | Ovarian Cancer (Cisplatin-Resistant) | ~15 µM[10] |
| SV40 | Normal Ovarian Cells | > 50 µM[10] |
| PC-3 | Prostate Cancer | ~5 µM[8] |
| WPE1-N22 | Normal Prostate Epithelial | > 20 µM[8] |
| A549 | Lung Adenocarcinoma | Varies |
| HepG2 | Liver Carcinoma | Varies |
Note: Data is illustrative and based on published findings for various coumarin derivatives.[8][10] Actual IC50 values for 7-EC must be determined experimentally.
Table 2: Example Effect of 7-Hydroxycoumarin on Cell Cycle Distribution in SKVCR Ovarian Cancer Cells
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | 65% | 25% | 10% |
| 6 µM | 62% | 20% | 18% |
| 12 µM | 58% | 15% | 27% |
| 18 µM | 50% | 12% | 38% |
Note: This table is adapted from data on 7-hydroxycoumarin, which demonstrates a dose-dependent increase in the G2/M population, indicating cell cycle arrest at this phase.[10]
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability via MTT Assay
This protocol determines the concentration of 7-EC that is cytotoxic to a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 7-EC in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the 7-EC dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the 7-EC concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to investigate if 7-EC causes cell cycle arrest.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with different concentrations of 7-EC (and an untreated control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][10]
Visual Diagrams
References
- 1. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkyne-Functionalized Coumarin Compound for Analytic and Preparative 4-Thiouridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 7,8-Diacetoxy-3-Arylcoumarin Derivative as a Selective Cytotoxic and Apoptosis-inducing Agent in a Human Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ajol.info [ajol.info]
- 11. 7,8-Dihydroxy-3-(4-nitrophenyl)coumarin induces cell death via reactive oxygen species-independent S-phase cell arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Non-specific Binding of 7-Ethynylcoumarin Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of 7-Ethynylcoumarin conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a versatile fluorescent molecule widely used in organic synthesis and medicinal chemistry.[1] Its key feature is the ethynyl group at the 7-position, which allows for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the stable labeling of biomolecules with the fluorescent coumarin core, making it a valuable tool for biological imaging and the development of fluorescent probes.[1][2]
Q2: What causes non-specific binding of this compound conjugates?
Non-specific binding of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The coumarin scaffold can have hydrophobic properties, leading to non-specific interactions with proteins and cellular membranes.
-
Electrostatic Interactions: Charged residues on the conjugate can interact with oppositely charged surfaces on biomolecules or experimental substrates.
-
Residual Reactive Components: Incomplete removal of click chemistry reagents, such as the copper catalyst, can lead to off-target reactions and background signal.
-
Properties of the Conjugated Biomolecule: The biomolecule to which the this compound is attached may itself have a tendency for non-specific interactions.
Q3: How can I minimize background fluorescence from my this compound conjugate?
Minimizing background fluorescence is crucial for achieving a good signal-to-noise ratio. Here are some key strategies:
-
Optimize Excitation and Emission Wavelengths: Using excitation wavelengths above 400 nm can help minimize background fluorescence from biological samples.[3]
-
Incorporate Proper Controls: Always include negative controls that lack the target molecule or the conjugate to accurately assess the level of background fluorescence.[3]
-
Purify the Conjugate: Ensure that your this compound conjugate is properly purified to remove any unreacted dye that could contribute to background signal.
-
Implement Effective Blocking and Washing Steps: Utilize appropriate blocking agents and stringent washing protocols to minimize non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Sample
High background fluorescence that is evenly distributed across your sample is often indicative of unbound conjugate or non-specific binding to the substrate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washing | Increase the number and/or duration of wash steps. Consider adding a surfactant like Tween 20 to the wash buffer. | Reduction in overall background fluorescence. |
| Ineffective Blocking | Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat dry milk, or commercially available protein-free blockers). Increase the concentration or incubation time of the blocking agent. | Decreased non-specific binding to the substrate. |
| Excess Conjugate Concentration | Titrate the concentration of your this compound conjugate to find the optimal concentration that provides a strong specific signal with minimal background. | Improved signal-to-noise ratio. |
| Hydrophobic Interactions | Include non-ionic detergents like Tween-20 or Triton X-100 in your buffers to disrupt hydrophobic interactions. | Reduced background caused by non-specific hydrophobic binding. |
Issue 2: Punctate or Aggregated Background Staining
The appearance of bright, punctate spots or aggregates of fluorescence in your negative control or experimental samples suggests the formation of conjugate aggregates or non-specific binding to cellular structures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Conjugate Aggregation | Centrifuge the conjugate solution at high speed before use to pellet any aggregates. Prepare fresh conjugate dilutions for each experiment. | Elimination of fluorescent aggregates in the sample. |
| Non-specific Binding to Cellular Components | Increase the stringency of your wash buffer by adding higher concentrations of salt or detergents. Optimize your blocking protocol. | Reduction in punctate background staining. |
| Issues with Click Chemistry Reaction | Ensure optimal ratios of reagents in your click chemistry reaction to avoid excess unreacted components that might precipitate.[4] | Cleaner reaction and reduced background. |
Experimental Protocols
Protocol 1: General Blocking and Staining Protocol for Cells
This protocol provides a starting point for reducing non-specific binding of this compound conjugates in cell-based assays.
Workflow Diagram:
Caption: General workflow for cell staining with this compound conjugates.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
PBST (PBS with 0.1% Tween 20)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST)
-
This compound conjugate working solution
-
Fixation and permeabilization reagents (as required for your specific application)
Procedure:
-
Cell Preparation: Grow and treat your cells as required for your experiment.
-
Fixation and Permeabilization: Fix and permeabilize your cells using a protocol appropriate for your target.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
Washing: Wash the cells once with PBST for 5 minutes.
-
Staining: Incubate the cells with the this compound conjugate at the predetermined optimal concentration for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each to remove unbound conjugate.
-
Imaging: Mount the sample and proceed with fluorescence microscopy.
Protocol 2: Optimizing Click Chemistry for Reduced Background
This protocol focuses on optimizing the click chemistry reaction itself to minimize non-specific labeling.
Workflow Diagram:
Caption: Workflow for optimizing a click chemistry reaction.
Key Optimization Parameters:
-
Reagent Ratios: The ratio of copper catalyst, reducing agent (e.g., sodium ascorbate), and the alkyne/azide components is critical. An excess of free biotin-azide has been shown to cause non-specific labeling, and it is ideal to have a greater concentration of the reducing agent than the copper sulfate.[4]
-
Ligands: The use of a copper-stabilizing ligand, such as THPTA, can improve reaction efficiency and reduce cell toxicity in live-cell labeling experiments.
-
Concentration of the Alkyne Tag: A lower concentration of the terminal alkyne tag can lead to a substantial reduction in background with similar target labeling intensity.
Quantitative Data Summary
The following tables provide representative data on the effectiveness of different strategies to reduce non-specific binding. Note: This data is illustrative and based on general principles; actual results may vary depending on the specific experimental conditions.
Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Concentration | Incubation Time (min) | Relative Signal-to-Noise Ratio |
| None | - | - | 1.0 |
| BSA | 1% | 30 | 2.5 |
| BSA | 5% | 60 | 4.8 |
| Non-fat Dry Milk | 5% | 60 | 3.5 |
| Protein-Free Blocker | Manufacturer's Rec. | 60 | 5.2 |
Table 2: Impact of Wash Buffer Composition on Background Reduction
| Wash Buffer | Number of Washes | Relative Background Intensity |
| PBS | 3 | 100% |
| PBST (0.05% Tween 20) | 3 | 65% |
| PBST (0.1% Tween 20) | 3 | 40% |
| PBST (0.1% Tween 20) | 5 | 25% |
Signaling Pathway and Logical Relationship Diagrams
Diagram 1: Factors Contributing to Non-Specific Binding
Caption: Key factors that can lead to non-specific binding of fluorescent conjugates.
Diagram 2: Troubleshooting Logic for High Background
Caption: A logical workflow for troubleshooting high background signals.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst-related issues in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction of 7-ethynylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in this compound click chemistry?
The copper(I) (Cu(I)) catalyst is essential for the regioselective 1,3-dipolar cycloaddition of an azide to the terminal alkyne of this compound, resulting in the formation of a stable 1,2,3-triazole ring.[1][2] This reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), proceeds at a significantly accelerated rate compared to the uncatalyzed thermal reaction, which often requires harsh conditions and yields a mixture of regioisomers.[2] The catalyst ensures high yields and specificity for the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[2]
Q2: Why is a reducing agent, such as sodium ascorbate, often required?
The active catalytic species is Cu(I). However, Cu(I) is thermodynamically unstable and readily oxidizes to the inactive Cu(II) state, especially in the presence of oxygen.[3] Sodium ascorbate is a common and effective reducing agent used to convert Cu(II) salts (like CuSO₄) to the active Cu(I) catalyst in situ.[4][5] It also helps to maintain the copper in the +1 oxidation state throughout the reaction.[6][7]
Q3: What is the purpose of using a ligand with the copper catalyst?
Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation to Cu(II) and its disproportionation.[5] They also chelate the copper ion, which can prevent the formation of unreactive copper aggregates and increase the catalyst's solubility and efficiency.[8] Furthermore, certain ligands can accelerate the reaction rate.[6] Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[3]
Q4: Can I perform the click reaction with this compound without a copper catalyst?
While the copper-catalyzed reaction is the most common and efficient method, catalyst-free click chemistry is possible using strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This involves using a strained cyclooctyne derivative instead of a terminal alkyne like this compound. SPAAC is particularly useful in biological systems where the potential toxicity of copper is a concern. However, for standard applications with this compound, a copper catalyst is necessary for an efficient reaction.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Cu(II) formation) | The most common issue is the oxidation of the active Cu(I) catalyst to inactive Cu(II). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. It is recommended to add the sodium ascorbate to the reaction mixture last to initiate the reaction.[3][4] |
| Insufficient Reducing Agent | The amount of sodium ascorbate may be insufficient to maintain the copper in the Cu(I) state throughout the reaction. Increase the equivalents of sodium ascorbate. |
| Oxygen Contamination | Dissolved oxygen in the reaction mixture can lead to rapid oxidation of the Cu(I) catalyst. While not always necessary, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst components can improve yields. |
| Poor Catalyst/Ligand Complexation | Ensure the copper salt and the ligand are pre-mixed for a few minutes before adding them to the reaction mixture. This allows for the formation of the stabilizing copper-ligand complex.[3] |
| Inappropriate Solvent | The reaction rate can be solvent-dependent. Polar solvents like DMF, CH₃CN, and EtOH can accelerate the reaction.[8] For reactions in aqueous media, ensure all components are sufficiently soluble. The use of a co-solvent like DMSO may be necessary.[9] |
Problem 2: Reaction starts but does not go to completion.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition Over Time | Even with a ligand and reducing agent, the catalyst may slowly decompose over the course of a long reaction. If the reaction stalls, a fresh portion of the copper/ligand and sodium ascorbate solution can be added. |
| Substrate Degradation | Coumarin derivatives can be sensitive to certain reaction conditions. Ensure the pH is within a suitable range (typically 4-12 for CuAAC).[2] If working with biomolecules, reactive oxygen species generated by the copper/ascorbate system can cause degradation.[4] Using a higher ligand-to-copper ratio (e.g., 5:1) can help mitigate this by acting as a sacrificial reductant.[6][7] |
| Product Inhibition | In some cases, the triazole product can coordinate with the copper catalyst, leading to product inhibition. Increasing the catalyst loading may help to overcome this. |
Problem 3: Formation of side products.
| Possible Cause | Suggested Solution |
| Alkyne Homocoupling (Glasner Coupling) | In the presence of oxygen, the copper catalyst can promote the homocoupling of this compound to form a diacetylene byproduct. This can be minimized by ensuring an adequate concentration of the reducing agent and, if necessary, by deoxygenating the reaction mixture. |
| Substrate Decomposition | As mentioned, sensitive substrates can degrade. Analyze the reaction mixture by LC-MS or TLC to identify potential side products and adjust reaction conditions (e.g., temperature, pH, reaction time) accordingly. |
Quantitative Data Summary
The following tables provide typical concentration ranges and ratios for components in a this compound click reaction. These values can be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations
| Reagent | Concentration Range | Notes |
| This compound | 10 µM - 5 mM | Can be the limiting reagent or in excess.[4][9] |
| Azide Substrate | 10 µM - 5 mM | Often used in slight excess relative to the limiting reagent.[4][9] |
| CuSO₄ | 50 µM - 1 mM | The source of the copper catalyst.[4] |
| Sodium Ascorbate | 1 mM - 5 mM | Used in excess relative to CuSO₄ to ensure a reducing environment.[9] |
| Ligand (e.g., THPTA, BTTAA) | 250 µM - 2.5 mM | Typically used in a 1:1 to 5:1 ratio with CuSO₄.[4][9] |
Table 2: Recommended Reagent Ratios for Optimal Performance
| Ratio | Recommended Value | Rationale |
| Ligand : Copper | 5 : 1 | A higher ratio helps to protect sensitive biomolecules from oxidative damage and stabilizes the Cu(I) catalyst.[6][7] |
| Sodium Ascorbate : Copper | 10 : 1 to 50 : 1 | A significant excess ensures the complete reduction of Cu(II) and maintains the catalyst in its active Cu(I) state. |
| Azide : Alkyne | 1.2 : 1 to 2 : 1 | A slight excess of one reagent can help drive the reaction to completion, depending on which substrate is more precious.[9] |
Experimental Protocols
Protocol: Copper-Catalyzed Click Reaction of this compound with an Azide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., deionized water, DMSO, or a mixture)
-
Phosphate buffer (e.g., 0.1 M, pH 7)
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or DMSO).
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each experiment.
Procedure:
-
In a microcentrifuge tube, add the desired amount of this compound and azide stock solutions to the reaction buffer (e.g., phosphate buffer with a co-solvent like DMSO if needed).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions. For a final reaction volume of 500 µL with a target of 100 µM CuSO₄ and 500 µM THPTA, you would mix 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Vortex briefly.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide. Mix gently by pipetting.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For a final concentration of 5 mM, add 25 µL of the 100 mM stock solution.
-
Close the tube to minimize oxygen exposure and mix the contents.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or fluorescence measurement if a fluorogenic azide (like 3-azido-7-hydroxycoumarin) is used.[9]
Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting decision tree for catalyst-related issues.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Ethynylcoumarin Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Ethynylcoumarin in fluorescence-based experiments, with a specific focus on the impact of pH on its fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The fluorescence of coumarin derivatives, including this compound, is often sensitive to the pH of the environment. While specific data for this compound is not extensively published, based on the behavior of similar 7-substituted coumarins, it is anticipated that pH changes will modulate its fluorescence intensity and emission wavelength. This is typically due to the protonation or deprotonation of the coumarin core or its substituents, which alters the electronic structure and the intramolecular charge transfer (ICT) characteristics of the molecule. For many 7-hydroxycoumarins, an increase in pH leads to deprotonation of the hydroxyl group, resulting in a bathochromic (red) shift in the emission spectrum and a change in fluorescence intensity.
Q2: What is the expected trend in fluorescence intensity of a 7-substituted coumarin as pH changes?
The trend can vary depending on the specific substituent. For 7-aminocoumarins, protonation of the amino group in acidic conditions can lead to a significant blue shift and a decrease in fluorescence intensity.[1] For 7-hydroxycoumarins, increasing the pH from acidic to basic generally causes deprotonation, which can lead to an increase in fluorescence intensity at a longer wavelength.[2] For this compound, it is crucial to experimentally determine the specific response curve of fluorescence intensity versus pH.
Q3: At what excitation and emission wavelengths should I measure this compound fluorescence?
The optimal excitation and emission wavelengths can be influenced by the solvent and pH. It is recommended to perform an initial scan to determine the excitation and emission maxima in your specific experimental buffer and pH. For similar 7-hydroxycoumarin derivatives, excitation is often around 340-360 nm, with emission in the 450-480 nm range in neutral conditions.[3]
Q4: Why am I observing inconsistent fluorescence readings at the same pH?
Several factors can contribute to inconsistent readings:
-
Buffer effects: Ensure your buffer system has adequate buffering capacity at the target pH.
-
Photobleaching: this compound, like many fluorophores, can be susceptible to photobleaching, especially under prolonged or high-intensity illumination. Minimize light exposure to your samples.
-
Concentration effects: At high concentrations, you might observe inner filter effects or self-quenching, leading to non-linear and inconsistent fluorescence measurements.
-
Temperature fluctuations: Fluorescence is temperature-dependent. Ensure your samples and instrument are thermally equilibrated.
-
Contaminants: Impurities in your sample or solvent can fluoresce and interfere with your measurements.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescence signal | - Incorrect excitation/emission wavelengths.- pH is outside the optimal range for fluorescence.- The compound has degraded.- Instrument settings are not optimized (e.g., slit widths too narrow, gain too low). | - Perform excitation and emission scans to determine the maxima at your experimental pH.- Test a range of pH values to find the optimal conditions.- Verify the integrity of your this compound stock solution.- Adjust instrument parameters, such as increasing the slit widths or the detector gain. |
| Fluorescence intensity is decreasing over time (photobleaching) | - Excessive exposure to the excitation light. | - Reduce the intensity of the excitation source if possible.- Minimize the duration of light exposure during measurements.- Use fresh sample for each measurement if photobleaching is severe. |
| Emission peak shifts unexpectedly | - Change in pH of the sample.- Change in solvent polarity.- Presence of interfering substances. | - Double-check the pH of your buffer and sample solutions.- Ensure consistent solvent composition.- Run a blank to check for fluorescent contaminants. |
| Non-linear relationship between concentration and fluorescence | - Inner filter effect (at high concentrations).- Self-quenching (at high concentrations). | - Dilute your sample to a lower concentration range where fluorescence is linearly proportional to concentration.- Perform a concentration-response curve to identify the linear range. |
Experimental Protocols
Protocol for Determining the pH-Dependent Fluorescence of this compound
This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.
1. Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
pH meter
-
Spectrofluorometer
-
Quartz cuvettes
2. Procedure:
-
Prepare a series of buffer solutions with different pH values (e.g., from pH 3 to 10 in 1-unit increments).
-
For each pH value, prepare a sample by diluting the this compound stock solution into the buffer to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.
-
Prepare a blank sample for each buffer solution containing the same concentration of DMSO but without this compound.
-
Calibrate the pH meter and verify the final pH of each sample solution.
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths. If unknown, perform an initial scan on a sample at neutral pH to determine the optimal wavelengths.
-
Measure the fluorescence of the blank solution for each pH and subtract this background from the corresponding sample measurements.
-
Measure the fluorescence intensity of each this compound sample at the different pH values.
-
Record the fluorescence intensity at the emission maximum for each pH.
-
Plot the fluorescence intensity as a function of pH.
Data Presentation
Table 1: Hypothetical Fluorescence Intensity of this compound at Various pH Values
| pH | Relative Fluorescence Intensity (a.u.) | Emission Maximum (nm) |
| 3.0 | 120 | 455 |
| 4.0 | 250 | 458 |
| 5.0 | 480 | 460 |
| 6.0 | 750 | 462 |
| 7.0 | 980 | 465 |
| 8.0 | 950 | 475 |
| 9.0 | 820 | 480 |
| 10.0 | 650 | 482 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.
Caption: Logical relationship between pH, the molecular state of a 7-substituted coumarin, and its fluorescence properties.
References
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right azide partner for 7-Ethynylcoumarin cycloaddition
This technical support center provides researchers, scientists, and drug development professionals with guidance on choosing the optimal azide partner for cycloaddition reactions with 7-ethynylcoumarin. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting an azide partner for cycloaddition with this compound?
A1: The choice of azide partner is critical and depends on several factors:
-
Reactivity: The electronic and steric properties of the azide influence the reaction kinetics. Electron-poor azides may react faster in some cases, while sterically hindered azides might require longer reaction times or more forcing conditions.
-
Solubility: The azide, this compound, and the resulting triazole product should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and facilitate purification.
-
Downstream Applications: The functional groups on the azide will be incorporated into the final product. Consider the desired properties of the final coumarin-triazole conjugate, such as fluorescence, biocompatibility, or handles for further modification.
-
Stability: The azide should be stable under the reaction conditions and during storage.
Q2: Which type of azide, aliphatic or aromatic, is generally preferred for reaction with this compound?
A2: Both aliphatic and aromatic azides can successfully undergo cycloaddition with this compound.[1][2]
-
Aliphatic azides are often more reactive and can lead to faster reaction times.
-
Aromatic azides can be advantageous for applications where the electronic properties of the resulting triazole are important, such as in the development of fluorescent probes or materials with specific electronic characteristics. The choice ultimately depends on the specific goals of the experiment.
Q3: My CuAAC reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot it?
A3: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are a common issue. Here are some potential causes and troubleshooting steps:
-
Copper Catalyst Issues:
-
Oxidation of Cu(I): The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen. Ensure your reaction is properly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw technique.[3]
-
Insufficient Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. Ensure you are using a fresh solution of sodium ascorbate and that the stoichiometry is correct.[3][4]
-
Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate strongly with the copper catalyst and inhibit its activity.[5] If your azide partner contains such groups, consider using a ligand that protects the copper or increasing the catalyst loading.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. A mixture of water with a co-solvent like t-butanol, DMSO, or DMF is often effective.[1] Ensure all reactants are fully dissolved.
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the yield, especially with less reactive partners.
-
pH: For reactions in aqueous media, a pH between 4 and 7 is generally optimal.[3]
-
-
Reagent Quality:
-
Purity of this compound and Azide: Impurities in your starting materials can interfere with the reaction. Purify the reactants if necessary.
-
Degradation of Azide: Azides can be sensitive to light and heat. Store them properly and check for signs of degradation.
-
Q4: How can I monitor the progress of my this compound cycloaddition reaction?
A4: The progress of the reaction can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. The coumarin-containing compounds are often fluorescent under UV light, making them easy to spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of reactant masses and the appearance of the product mass.
-
Fluorogenic Nature of the Reaction: The cycloaddition of an azide to this compound can result in a significant increase in fluorescence intensity.[6] This property can be exploited to monitor the reaction in real-time using a fluorometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | Inactive copper catalyst (oxidized to Cu(II)) | Deoxygenate the solvent and reactants thoroughly. Use a fresh solution of sodium ascorbate. Consider using a Cu(I)-stabilizing ligand like TBTA or THPTA.[3] |
| Low solubility of reactants | Try a different solvent system (e.g., increase the proportion of organic co-solvent). Gentle heating and sonication may also help. | |
| Sterically hindered azide partner | Increase the reaction temperature and/or reaction time. A higher catalyst loading might be necessary. | |
| Multiple products observed on TLC/LC-MS | Side reactions due to catalyst decomposition | Use a Cu(I)-stabilizing ligand. Ensure proper deoxygenation to prevent oxidative side reactions.[3] |
| Impure starting materials | Purify the this compound and the azide partner before the reaction. | |
| Dimerization of this compound (Glaser coupling) | This can occur in the presence of copper and oxygen. Minimize oxygen in the reaction and consider using a ligand. | |
| Difficulty in purifying the product | Product has similar polarity to starting materials | Optimize your chromatography conditions (e.g., try a different solvent gradient or a different stationary phase). |
| Copper contamination in the final product | Wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Cycloaddition of this compound with Various Azide Partners
| Azide Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 95 | [1] |
| Phenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 92 | [1] |
| 1-Adamantyl Azide | CuI | THF | RT | 24 | 85 | Fictional Data |
| 4-Azidobenzamide | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O (3:1) | 50 | 8 | 88 | Fictional Data |
| 2-Azido-2-deoxy-glucose | CuSO₄·5H₂O, Sodium Ascorbate, TBTA | H₂O | RT | 6 | 90 | Fictional Data |
Note: "Fictional Data" entries are provided as illustrative examples of how such a table would be populated and are not from a specific cited source.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general guideline and may require optimization for specific azide partners.
Materials:
-
This compound
-
Azide partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the azide partner (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
To the deoxygenated reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the CuAAC reaction of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Ethynylcoumarin Labeled Biomolecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-ethynylcoumarin labeled biomolecules.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound labeled biomolecules.
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal Click Chemistry Conditions: Incorrect catalyst concentration, insufficient reaction time, or inappropriate temperature. | Optimize the concentration of the copper (I) catalyst and ligand. Ensure the use of a freshly prepared catalyst solution. Extend the reaction time or perform the reaction at a slightly elevated temperature (e.g., 37°C), if the biomolecule's stability permits. For live-cell labeling, consider using copper-free click chemistry (SPAAC). |
| Steric Hindrance: The ethynyl group on the coumarin or the azide on the biomolecule is not easily accessible. | If possible, introduce a longer linker between the azide/alkyne and the biomolecule to reduce steric hindrance. | |
| Degradation of Reagents: The this compound or the azide-modified biomolecule may have degraded over time. | Use fresh reagents. Store stock solutions of this compound protected from light and at the recommended temperature. | |
| High Background Signal (Non-specific Labeling) | Precipitation of Copper Catalyst: The copper catalyst can precipitate and non-specifically associate with biomolecules. | Use a copper-chelating ligand (e.g., TBTA, BTTAA) to stabilize the Cu(I) oxidation state and prevent precipitation. |
| Hydrophobic Interactions: this compound is a hydrophobic molecule and may non-specifically bind to proteins or other biomolecules. | Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the washing buffers to disrupt non-specific hydrophobic interactions. | |
| Excess Unreacted Probe: Insufficient removal of unreacted this compound after the labeling reaction. | Increase the number and volume of washing steps. Use a suitable purification method such as size-exclusion chromatography or dialysis to effectively remove small molecules. | |
| Protein Aggregation During/After Labeling | Copper-Induced Aggregation: The copper catalyst can sometimes promote protein aggregation.[1] | Minimize the concentration of the copper catalyst and the reaction time. The use of copper-chelating ligands can also mitigate this issue. Alternatively, switch to a copper-free click chemistry method. |
| Changes in Protein Conformation: The addition of the coumarin label may induce conformational changes leading to aggregation. | Optimize the labeling conditions by varying pH and ionic strength of the buffer.[1] The addition of stabilizing agents such as glycerol or arginine to the buffers may also be beneficial. | |
| Low Recovery of Labeled Biomolecule | Loss During Washing Steps: The labeled biomolecule may be lost during the washing and centrifugation steps. | Optimize centrifugation speed and time to ensure efficient pelleting of the biomolecule without causing excessive aggregation. Use low-protein-binding microcentrifuge tubes. |
| Non-specific Binding to Purification Resin: The labeled biomolecule may bind non-specifically to the chromatography resin. | Pre-treat the resin with a blocking agent (e.g., BSA) if compatible with the purification method. Optimize the buffer conditions (e.g., increase salt concentration) to reduce non-specific binding. | |
| Photobleaching of Coumarin Signal | Excessive Exposure to Light: Coumarin dyes are susceptible to photobleaching upon prolonged exposure to excitation light. | Minimize the exposure of the labeled sample to light. Use photoprotective agents in the imaging buffer if applicable. |
| pH-Dependent Fluorescence | Acidic Environment: Some coumarin derivatives exhibit pH-sensitive fluorescence, which is quenched in acidic conditions.[2] | For applications requiring stable fluorescence across different pH environments, consider using a 7-aminocoumarin derivative, which is less pH-sensitive.[2] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used for labeling biomolecules?
This compound is a derivative of coumarin, a fluorescent compound.[3] It contains an ethynyl group, which serves as a reactive handle for "click chemistry" reactions.[3] This allows for the covalent attachment of the fluorescent coumarin label to biomolecules that have been modified to contain an azide group. The key advantages of using this compound are its small size, which minimizes perturbation to the biomolecule's function, and its fluorescent properties, which enable visualization and quantification.
2. What is "click chemistry" and how does it relate to this compound?
"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding.[4] The most common type used for biomolecule labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the ethynyl group of this compound reacts with an azide group on a target biomolecule to form a stable triazole linkage.[5][6]
3. What are the main methods for purifying this compound labeled biomolecules?
The choice of purification method depends on the nature of the biomolecule and the experimental workflow. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating labeled proteins from excess, unreacted this compound and other small molecules.
-
Affinity Chromatography: Can be used if the biomolecule has an affinity tag (e.g., His-tag, GST-tag).[7] This allows for specific capture of the labeled biomolecule.
-
Dialysis: Useful for removing small molecules like unreacted probes and catalyst components from a sample of labeled macromolecules.
-
Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used to concentrate the labeled protein and remove interfering substances.
4. How can I quantify the labeling efficiency of my biomolecule with this compound?
Labeling efficiency can be assessed using several methods:
-
Fluorometry: Measure the fluorescence of the labeled biomolecule at the excitation and emission maxima of the coumarin dye. A standard curve can be generated using known concentrations of free this compound to estimate the degree of labeling.
-
Gel Electrophoresis: Labeled biomolecules can be visualized in-gel using a fluorescence scanner before staining for total protein. The fluorescence intensity can be compared to the protein abundance.
-
Mass Spectrometry: This technique can be used to determine the precise mass of the labeled biomolecule, confirming the addition of the coumarin label.
5. Are there any alternatives to copper-catalyzed click chemistry for labeling with this compound?
Yes, for applications where copper toxicity is a concern (e.g., live-cell imaging), strain-promoted azide-alkyne cycloaddition (SPAAC) is a common alternative. In SPAAC, a strained cyclooctyne is used instead of a terminal alkyne like this compound. However, this would require a different labeling probe.
Experimental Protocols
Protocol 1: General Workflow for Labeling and Purifying a Protein with this compound
This protocol outlines a general procedure for labeling an azide-modified protein with this compound followed by purification.
Caption: Workflow for labeling and purification.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of copper(II) sulfate (CuSO4) (e.g., 50 mM in water), a reducing agent (e.g., sodium ascorbate, 50 mM in water, freshly prepared), and a copper-chelating ligand (e.g., TBTA, 10 mM in DMSO).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-10 mg/mL in a suitable buffer like PBS, pH 7.4) with this compound to a final concentration of 10-100 µM.
-
Add the click chemistry reagents in the following order, vortexing gently after each addition: CuSO4 (final concentration 50-100 µM), ligand (final concentration 100-500 µM), and sodium ascorbate (final concentration 1-5 mM).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
-
Purification:
-
(Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Load the reaction mixture onto a size-exclusion chromatography column (e.g., a desalting column) pre-equilibrated with the desired storage buffer.
-
Collect fractions and monitor the fluorescence to identify the fractions containing the labeled protein.
-
Pool the fluorescent fractions.
-
-
Analysis and Storage:
-
Confirm the successful labeling and purity of the protein using SDS-PAGE with in-gel fluorescence scanning and Coomassie staining.
-
Determine the protein concentration and labeling efficiency.
-
Store the purified, labeled protein at -20°C or -80°C, protected from light.
-
Protocol 2: Troubleshooting Logic for Low Labeling Efficiency
This decision tree illustrates a logical approach to troubleshooting low labeling efficiency.
Caption: Troubleshooting low labeling efficiency.
References
- 1. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photobleaching of 7-Ethynylcoumarin during microscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Ethynylcoumarin in microscopy applications.
Troubleshooting Guide
Problem: Rapid photobleaching or signal loss during imaging.
Possible Cause 1: High Excitation Light Intensity
-
Solution: Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. For arc lamps, use neutral density (ND) filters to attenuate the light.[1]
Possible Cause 2: Extended Exposure Times
-
Solution: Decrease the exposure time per frame. If the signal-to-noise ratio is low, consider using a more sensitive detector or a higher numerical aperture objective to collect more emitted photons without increasing exposure.[1]
Possible Cause 3: Absence or In-effectiveness of Antifade Reagent
-
Solution: Ensure that a suitable antifade reagent is used in your mounting medium. If you are already using one, consider trying a different formulation. Commercial antifade reagents like ProLong™ Gold or VectaShield® are often effective. For coumarin dyes, reagents containing p-phenylenediamine (PPD) can sometimes be effective, but may also cause autofluorescence with blue/green fluorophores.[2][3][4]
Possible Cause 4: Oxygen-Mediated Photodegradation
-
Solution: Use an antifade mounting medium that contains an oxygen scavenging system. These systems reduce the amount of dissolved oxygen, which is a major contributor to photobleaching.[5]
Problem: Low initial fluorescence signal.
Possible Cause 1: Suboptimal Imaging Buffer pH
-
Solution: The fluorescence of many fluorophores, including coumarins, can be pH-sensitive. Ensure your imaging buffer has a pH that is optimal for this compound fluorescence. Typically, a slightly alkaline pH can improve the fluorescence emission of many dyes.[2]
Possible Cause 2: Mismatched Excitation/Emission Filters
-
Solution: Verify that your microscope's filter set is appropriate for the spectral properties of this compound. The ethynyl modification can shift the absorption and emission spectra.[6]
Possible Cause 3: Low Labeling Efficiency
-
Solution: If labeling a biological target, ensure that the labeling protocol is optimized for efficient conjugation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. It occurs when the fluorophore in an excited state reacts with other molecules, often oxygen, to form non-fluorescent products.[1][5] Coumarin dyes, including this compound, are susceptible to this process.
Q2: Which antifade reagent is best for this compound?
A2: The optimal antifade reagent can be application-dependent. Commonly used antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][3] Commercial formulations such as ProLong™ Gold and VectaShield® are popular choices and have been shown to be effective for a wide range of fluorophores. It is recommended to empirically test a few different reagents to find the best one for your specific experimental conditions.
Q3: How can I minimize photobleaching without using an antifade reagent?
A3: While antifade reagents are highly recommended, you can minimize photobleaching by:
-
Reducing the intensity of the excitation light.[1]
-
Minimizing the duration of exposure to the excitation light.[1]
-
Using an objective with a higher numerical aperture to increase light collection efficiency.[1]
-
Imaging sections of the sample that have not been previously exposed to the excitation light.
Q4: Does the mounting medium itself affect the fluorescence of this compound?
A4: Yes, the mounting medium can significantly impact fluorescence. Factors such as the pH, viscosity, and refractive index of the medium can influence the brightness and stability of the fluorescent signal.[2] It is important to use a mounting medium with a refractive index that closely matches that of your immersion oil to avoid spherical aberrations, especially in high-resolution imaging.[4]
Q5: Can I image this compound in live cells?
A5: Yes, but phototoxicity becomes a significant concern in addition to photobleaching. The same principles of minimizing light exposure (intensity and duration) are even more critical. There are specific antifade reagents, like ProLong™ Live Antifade Reagent, that are designed for live-cell imaging and help to reduce phototoxicity and photobleaching.[7]
Quantitative Data on Antifade Reagent Performance
The following table provides illustrative data on the photostability of this compound in the presence of different antifade reagents. Note: This data is hypothetical and intended for comparative purposes. Actual performance may vary based on experimental conditions.
| Antifade Reagent | Initial Fluorescence Intensity (a.u.) | Time to 50% Intensity (seconds) | Photobleaching Rate Constant (s⁻¹) |
| None (PBS) | 1000 | 15 | 0.0462 |
| N-propyl gallate (NPG) | 980 | 60 | 0.0116 |
| DABCO | 990 | 90 | 0.0077 |
| ProLong™ Gold | 995 | 180 | 0.0039 |
| VectaShield® | 990 | 150 | 0.0046 |
Experimental Protocols
Protocol 1: Mounting a Fixed Sample with Antifade Medium
-
Sample Preparation: Prepare your cells or tissue sample on a microscope slide or coverslip.
-
Washing: After the final staining step with this compound, wash the sample thoroughly with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound dye.
-
Mounting: Carefully remove the excess buffer from the sample. Add a single drop of antifade mounting medium (e.g., ProLong™ Gold) to the sample.
-
Coverslip Application: Gently lower a clean coverslip onto the mounting medium, avoiding the introduction of air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.
-
Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercially available sealant.
-
Imaging: Image the sample using appropriate laser lines and emission filters for this compound.
Protocol 2: Live-Cell Imaging with an Antifade Reagent
-
Cell Culture and Staining: Culture your cells on a suitable imaging dish or chamber slide. Stain the cells with this compound according to your experimental protocol.
-
Medium Exchange: After staining, replace the staining medium with a pre-warmed imaging medium that is compatible with live-cell microscopy (e.g., phenol red-free DMEM/F12).
-
Antifade Addition: Add a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent) to the imaging medium at the recommended concentration.[7]
-
Incubation: Allow the cells to equilibrate with the antifade reagent for a short period before imaging.
-
Microscopy Setup: Use a microscope equipped with an environmental chamber to maintain the cells at the appropriate temperature, humidity, and CO₂ levels.
-
Imaging Parameters: Use the lowest possible excitation light intensity and the shortest possible exposure times to minimize phototoxicity and photobleaching.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: Mechanism of action for common antifade reagents.
Caption: A logical workflow for troubleshooting photobleaching issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A coumarin-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 7-Ethynylcoumarin versus Fluorescein for Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in the design of experiments involving bioorthogonal labeling. Among the myriad of choices, coumarin and fluorescein derivatives stand out for their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an objective comparison of 7-Ethynylcoumarin and fluorescein-based probes, offering a detailed analysis of their performance characteristics supported by available experimental data.
At a Glance: Key Performance Indicators
| Property | This compound Derivatives | Fluorescein Derivatives |
| Quantum Yield (Φ) | Moderate to high; significant increase upon triazole formation (1.2 to 9-fold) | Generally very high (e.g., ~0.9 for FAM azide)[1] |
| Photostability | Generally good[2][3] | Moderate; prone to photobleaching |
| pH Sensitivity | Less sensitive, especially ethynyl-substituted coumarins | Highly sensitive to pH changes |
| Cell Permeability | Structure-dependent; smaller, neutral coumarins are often cell-permeable[4][5][6] | Generally poor for charged derivatives; modifications are required for live-cell imaging[5][7] |
| Fluorogenicity | Often fluorogenic; fluorescence increases upon click reaction[5][8][9][10] | Typically not fluorogenic |
| Excitation (λex) | UV to blue region (~350-410 nm) | Blue region (~495 nm for FAM)[1] |
| Emission (λem) | Blue to green region (~450-480 nm) | Green region (~520 nm for FAM)[1] |
In-Depth Analysis
Photophysical Properties
This compound belongs to the coumarin family of fluorophores, which are known for their environmental sensitivity, although ethynyl substitutions can mitigate pH sensitivity. A key advantage of many coumarin-based probes for click chemistry is their fluorogenic nature.[5][8][9][10] The fluorescence of this compound derivatives can increase significantly (from 1.2 to 9-fold) upon forming a triazole ring through the click reaction.[11] This "turn-on" feature is highly advantageous as it reduces background noise from unreacted probes, enhancing the signal-to-noise ratio. While the quantum yield of the unreacted ethynylcoumarin can be modest, the resulting triazole-linked coumarin can exhibit high fluorescence. For instance, some aminocoumarins have demonstrated quantum yields as high as 0.81 in methanol.[12] Coumarin derivatives are also reputed for their good photostability.[2][3]
Fluorescein and its derivatives, such as fluorescein azide (FAM azide), are among the brightest and most commonly used green-emitting fluorophores. They boast a very high fluorescence quantum yield, often around 0.9.[1] However, fluorescein's fluorescence is highly dependent on pH, which can be a limitation in environments with fluctuating pH.[13] Furthermore, fluorescein is known to be more susceptible to photobleaching compared to many coumarin dyes. Unlike many coumarin-based click probes, fluorescein derivatives are typically "always on," meaning they are fluorescent before and after the click reaction. This can lead to higher background signals from unbound probes, potentially requiring more stringent washing steps.
Biocompatibility and Cell Permeability
The ability of a fluorescent probe to cross the cell membrane is crucial for live-cell imaging.
This compound , being a relatively small and neutral molecule, generally exhibits better cell permeability than charged fluorescein derivatives.[4][5][6] However, the cell permeability of coumarins is structure-dependent; modifications can render them either more or less permeable.[4]
Fluorescein derivatives, especially those containing charged groups to improve water solubility, are often cell-impermeant.[5] To overcome this, strategies such as creating more lipophilic versions or using pro-drug approaches have been developed.[5] For example, a modified fluorescein with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry has been shown to have good cell-membrane permeability.
Experimental Protocols
The following are generalized protocols for copper-catalyzed click chemistry (CuAAC) labeling of biomolecules. Optimization is often necessary for specific applications.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with an Azide-Functionalized Dye
This protocol is adapted for labeling an alkyne-modified oligonucleotide with a fluorescent azide, such as a fluorescein-azide. The same protocol can be used with a coumarin-azide.
Materials:
-
Alkyne-modified oligonucleotide
-
Fluorescent dye azide (e.g., FAM azide or a coumarin azide) in DMSO (10 mM stock)
-
2M Triethylammonium Acetate (TEAA) buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic Acid in water (prepare fresh)
-
10 mM Copper(II)-TBTA complex in 55% DMSO
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water.
-
Add TEAA buffer to a final concentration of 0.1 M.
-
Add DMSO to 50% of the total reaction volume.
-
Add the fluorescent dye azide to a final concentration of 1.5 times the oligonucleotide concentration.
-
Vortex the mixture thoroughly.
-
Add ascorbic acid solution to a final concentration of 2.5 mM and vortex briefly.
-
De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the Copper(II)-TBTA stock solution to a final concentration of 0.25 mM.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate with an Alkyne-Functionalized Dye
This protocol is suitable for labeling proteins that have been metabolically engineered to contain azide groups, using an alkyne-functionalized dye like this compound.
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound in DMSO (10 mM stock)
-
100 mM THPTA ligand in water
-
20 mM CuSO4 in water
-
300 mM Sodium Ascorbate in water (prepare fresh)
-
PBS buffer
Procedure:
-
To 50 µL of cell lysate, add 90 µL of PBS buffer.
-
Add 2.5 µL of the 10 mM this compound stock solution (final concentration ~100 µM, can be optimized).
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 solution. Vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot).
Visualizing the Workflow
Click Chemistry Labeling Workflow
Caption: A generalized workflow for labeling biomolecules using click chemistry.
Conclusion
The choice between this compound and fluorescein for click chemistry labeling is application-dependent.
Choose this compound or other coumarin derivatives when:
-
A high signal-to-noise ratio is critical, and a fluorogenic probe is desired.
-
Good photostability is required for prolonged imaging.
-
The experimental system is sensitive to pH fluctuations.
-
Live-cell imaging of intracellular targets requires a cell-permeable probe.
Choose fluorescein derivatives when:
-
The highest possible brightness is the primary concern.
-
The target is abundant, and background from unbound probe can be minimized through washing.
-
The pH of the environment is stable and optimal for fluorescein fluorescence.
-
Labeling is performed on fixed and permeabilized cells or on extracellular targets.
For cutting-edge applications in live-cell imaging and situations demanding low background, the fluorogenic properties and generally better cell permeability of coumarin-based probes like this compound present a compelling advantage. Conversely, for applications where sheer signal intensity is paramount and background can be controlled, the exceptional brightness of fluorescein remains a benchmark.
References
- 1. interchim.fr [interchim.fr]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Performance Evaluation of Fluorescence and Photostability of Coumarin Disperse Yellow 82 [scirp.org]
- 4. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction [scielo.org.za]
- 9. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Coumarin/fluorescein-fused fluorescent dyes for rapidly monitoring mitochondrial pH changes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. broadpharm.com [broadpharm.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
A Comparative Guide to 7-Ethynylcoumarin and BODIPY Dyes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a fluorescent dye is paramount for the successful labeling and subsequent analysis of proteins. The dye's photophysical properties and its conjugation chemistry dictate the sensitivity, specificity, and reliability of experimental outcomes. This guide provides an objective comparison between two distinct classes of fluorophores: the compact, blue-emitting 7-Ethynylcoumarin and the versatile, bright BODIPY dyes.
Executive Summary
This compound is a small, UV-excitable fluorophore primarily utilized in bioorthogonal "click chemistry" applications. Its compact size is ideal for minimizing potential disruption to protein function. While classic coumarin dyes can be susceptible to environmental changes, derivatives can be synthesized to mitigate these effects.
BODIPY (boron-dipyrromethene) dyes are a class of highly versatile fluorophores known for their exceptional brightness, photostability, and environmental insensitivity.[1] Available in a wide array of colors and reactive forms, BODIPY dyes are a workhorse for protein labeling, though their larger size and hydrophobicity require consideration.
Data Presentation: Quantitative Comparison
The performance of a fluorescent dye is defined by several key photophysical parameters. The table below summarizes these properties for a representative 7-Aminocoumarin (as a proxy for this compound's core) and the commonly used BODIPY FL.
| Property | 7-Aminocoumarin Derivative | BODIPY FL | Key Advantage |
| Excitation Max (λex) | ~380 nm[2] | ~502 nm[3] | BODIPY : Excitation in the visible range avoids cellular autofluorescence common in the UV range. |
| Emission Max (λem) | ~444 nm[2] | ~511 nm[1][3] | BODIPY : Wider spectral range available through derivatives. |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹[1][4] | BODIPY : Significantly higher light absorption leads to brighter signals. |
| Fluorescence Quantum Yield (Φ) | Moderate (highly solvent-dependent)[5][6] | High (often >0.8, approaching 1.0)[1][4][] | BODIPY : Converts absorbed light to fluorescence with exceptional efficiency. |
| Brightness (ε × Φ) | Moderate | Very High | BODIPY : Superior brightness is a major advantage for detecting low-abundance proteins. |
| Photostability | Good[] | Excellent[1][] | BODIPY : High resistance to photobleaching allows for longer or more intense imaging sessions. |
| pH Sensitivity | Can be sensitive, but derivatives exist to minimize this effect. | Largely insensitive[1][4][9] | BODIPY : Reliable fluorescence across a wide range of physiological pH values. |
| Labeling Chemistry | Click Chemistry (alkyne-azide cycloaddition)[10][11] | NHS Ester (amines), Maleimide (thiols)[3][12] | This compound : Bioorthogonal chemistry offers high specificity. |
| Relative Size | Small | Larger | This compound : Minimal steric hindrance, less likely to perturb protein function. |
Detailed Comparison
Photophysical Performance
Brightness and Photostability: BODIPY dyes are exceptionally bright, a product of their very high molar extinction coefficients and quantum yields that can approach 100%.[4] This makes them ideal for detecting proteins of low abundance. Furthermore, their robust chemical structure imparts excellent photostability, resisting degradation even during prolonged imaging sessions.[] Coumarins, while effective, are generally less bright and can be more susceptible to photobleaching.[13]
Environmental Sensitivity: A key advantage of the BODIPY class is its relative insensitivity to environmental factors like pH and solvent polarity.[1][9] This ensures a consistent and reliable fluorescent signal in the diverse and dynamic microenvironments found within cells. In contrast, the fluorescence of many coumarin derivatives can be influenced by changes in pH, which can be a drawback unless specifically utilized for sensing applications.[][14]
Spectral Properties: BODIPY dyes are available in a vast range of excitation and emission wavelengths, from green to near-infrared, which is highly advantageous for multicolor imaging experiments.[4][15] They also feature characteristically narrow and sharp emission peaks, minimizing spectral overlap between different channels.[1] this compound and its relatives are primarily blue-emitting, UV-excitable dyes.[13] This can be a limitation, as cellular autofluorescence is often most prominent in the blue region of the spectrum.
Labeling Chemistry and Specificity
The choice of dye is intrinsically linked to the desired labeling strategy.
This compound and Click Chemistry: The terminal alkyne group on this compound is specifically designed for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][16] This requires the protein of interest to be pre-functionalized with a complementary azide group, often by incorporating an azide-bearing unnatural amino acid. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular chemistry, providing exceptional labeling control.[17]
BODIPY and Amine/Thiol Labeling: The most common forms of BODIPY dyes for protein labeling are N-hydroxysuccinimide (NHS) esters and maleimides.[3] BODIPY-NHS esters react efficiently with primary amines, such as the side chain of lysine residues and the protein's N-terminus, to form stable amide bonds.[12][18] This is a robust and widely used method but can result in a heterogeneous population of labeled proteins, as most proteins contain multiple lysine residues. For more site-specific labeling, BODIPY-maleimides can be used to target the thiol group of cysteine residues.
Mandatory Visualizations
Caption: Experimental workflows for protein labeling.
Caption: Key property comparison of the dyes.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization is recommended for specific proteins and experimental systems.
Protocol 1: Labeling via Click Chemistry with this compound
This protocol assumes the protein of interest has been expressed with an azide-containing unnatural amino acid.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dye.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh ).
-
THPTA ligand stock solution (e.g., 100 mM in water).
-
DMSO for dissolving the dye.
Methodology:
-
Prepare Protein: Dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.
-
Prepare Dye: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Reaction Cocktail: For a 200 µL final reaction volume, combine the following in order, vortexing gently after each addition:
-
Protein solution (to final concentration).
-
This compound stock (to a final concentration of 20-50 µM).
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[19]
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Remove excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
Protocol 2: Labeling via NHS Ester Chemistry with BODIPY FL, SE
This protocol is for labeling primary amines on a protein.
Materials:
-
Protein of interest (at 2-10 mg/mL, in an amine-free buffer like PBS or HEPES, pH 7.2-7.4).
-
1M Sodium Bicarbonate (NaHCO₃), pH ~8.5.
-
BODIPY FL, NHS Ester (Succinimidyl Ester).
-
Anhydrous DMSO or DMF for dissolving the dye.
-
Desalting column for purification.
Methodology:
-
Prepare Protein: Ensure the protein is in an amine-free buffer (Tris and glycine buffers are incompatible). If necessary, perform a buffer exchange. The protein concentration should ideally be 2 mg/mL or higher for good efficiency.[20]
-
Adjust pH: Add 1 M NaHCO₃ to the protein solution to raise the pH to 8.0-8.5.[18] This is crucial for the efficiency of the amine-NHS ester reaction.
-
Prepare Dye Stock: Immediately before use, dissolve the BODIPY FL, NHS Ester in anhydrous DMSO to make a 10 mM stock solution.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point.[20]
-
Mix gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column equilibrated with your desired storage buffer.
-
Storage: Store the labeled protein conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant if needed) for long-term storage.[18]
Conclusion and Recommendations
The choice between this compound and BODIPY dyes depends entirely on the experimental goals and requirements.
-
Choose this compound when:
-
Site-specific labeling is critical, as enabled by the bioorthogonality of click chemistry.
-
A small, minimally perturbing label is required to preserve the native function of a sensitive protein.
-
UV-excitation and blue emission are compatible with the experimental setup and instrumentation.
-
-
Choose BODIPY dyes when:
-
Maximum brightness and photostability are the highest priorities, especially for imaging low-abundance targets or for long-duration experiments.
-
Environmental insensitivity is needed to ensure a reliable signal across different cellular compartments.
-
A simple, robust labeling protocol targeting common amino acids (lysine, cysteine) is sufficient.
-
Multicolor imaging is planned, leveraging the wide array of available BODIPY colors.
-
By understanding the distinct advantages and chemistries of each dye, researchers can make an informed decision to select the optimal tool for their protein labeling needs, ultimately leading to more robust and insightful experimental data.
References
- 1. lifetein.com [lifetein.com]
- 2. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. abpbio.com [abpbio.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BODIPY FL Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. This compound | 270088-04-5 | Benchchem [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Coumarin Triazabutadienes for Fluorescent Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. app1-c89-pub.pressidium.com - Click Chemistry Protein Labeling [app1-c89-pub.pressidium.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 20. glenresearch.com [glenresearch.com]
A Comparative Guide to Alternative Fluorescent Probes for Bioorthogonal Labeling Beyond 7-Ethynylcoumarin
For researchers, scientists, and drug development professionals seeking to expand their bioorthogonal labeling toolkit, this guide provides a comprehensive comparison of alternative fluorescent probes to the commonly used 7-Ethynylcoumarin. We delve into the performance of various coumarin derivatives, BODIPY, and cyanine-based probes, supported by quantitative data and detailed experimental protocols to inform your selection process.
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in living systems. The ability to specifically label biomolecules with fluorescent probes without perturbing their native functions has provided unprecedented insights into cellular dynamics. This compound has been a valuable tool in this field, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, the ever-expanding demands of modern biological research necessitate a broader palette of fluorescent probes with diverse photophysical properties, reaction kinetics, and fluorogenic capabilities. This guide explores a selection of promising alternatives to this compound, offering a comparative analysis to aid in the rational design of your next bioorthogonal labeling experiment.
Comparative Analysis of Photophysical Properties
The selection of a fluorescent probe is often dictated by its photophysical characteristics, including its absorption and emission wavelengths, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of fluorescence emission). The following table summarizes these key parameters for this compound and a selection of alternative probes.
| Fluorophore | Bioorthogonal Reaction | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages |
| This compound | CuAAC | ~320 | ~400 | ~23,500 | ~0.01 (pre-click), ~0.25 (post-click)[1] | Small size, fluorogenic potential |
| Coumarin 343 Alkyne | CuAAC | ~400 | ~475 | ~35,000 | >0.6 | Bright, good quantum yield |
| Azetidinyl-Coumarin-Alkyne | CuAAC | ~400 | ~475 | ~58,000 | ~0.88 | High brightness and quantum yield[2] |
| BODIPY-Alkyne | CuAAC, SPAAC | ~490 | ~520 | ~80,000 | >0.9 | High extinction coefficient, sharp emission |
| Cyanine3 (Cy3)-Alkyne | CuAAC, SPAAC | ~550 | ~570 | ~150,000 | ~0.3 | High extinction coefficient, red-shifted emission |
| Cyanine5 (Cy5)-Alkyne | CuAAC, SPAAC | ~650 | ~670 | ~250,000 | ~0.2 | Far-red emission, good for in vivo imaging |
| Coumarin-Tetrazine | IEDDA | ~400 | ~500 | - | Up to 11,000-fold fluorescence enhancement[3] | Highly fluorogenic, "light-up" probe |
| Silicon-Rhodamine (SiR)-Tetrazine | IEDDA | ~640 | ~660 | - | High fluorescence enhancement | Far-red, fluorogenic, suitable for super-resolution |
Experimental Workflows and Signaling Pathway Visualization
To provide a practical context for the application of these probes, we present generalized experimental workflows for common bioorthogonal labeling strategies. Additionally, a representative signaling pathway that can be studied using these techniques is illustrated.
Experimental Workflow: Bioorthogonal Labeling of a Target Protein
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Dimerization
Detailed Experimental Protocols
To facilitate the implementation of these alternative probes, we provide detailed protocols for key bioorthogonal labeling experiments.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol is adapted for labeling proteins metabolically incorporating an azide-containing amino acid with an alkyne-functionalized fluorescent probe.
Materials:
-
Cells expressing the protein of interest with a genetically encoded azide-bearing non-canonical amino acid (e.g., azidohomoalanine).
-
Alkyne-functionalized fluorescent probe (e.g., Coumarin 343 Alkyne, BODIPY-Alkyne).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with methionine-free medium supplemented with the azide-bearing amino acid (e.g., 50 µM L-azidohomoalanine) and incubate for 4-16 hours to allow for incorporation into newly synthesized proteins.
-
-
Preparation of the Click-iT® Reaction Cocktail (prepare fresh):
-
For a 1 mL reaction volume, mix 5 µL of 100 mM CuSO₄ with 25 µL of 50 mM THPTA in water.
-
Add 870 µL of PBS.
-
Add 50 µL of 1 M sodium ascorbate.
-
Add 50 µL of a 100 µM stock solution of the alkyne-fluorescent probe.
-
-
Labeling Reaction:
-
Wash the cells twice with PBS.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
SPAAC offers a copper-free alternative to CuAAC, which can be beneficial for long-term live-cell imaging due to the potential toxicity of copper.
Materials:
-
Cells expressing the protein of interest with a genetically encoded azide-bearing non-canonical amino acid.
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-dye).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Follow the same procedure as for CuAAC to incorporate the azide-bearing amino acid.
-
-
Labeling Reaction:
-
Wash the cells twice with PBS.
-
Add the cyclooctyne-fluorescent probe (typically at a final concentration of 1-10 µM) to the cell culture medium.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope.
-
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with Tetrazine Probes
This protocol is suitable for highly fluorogenic "light-up" probes, often enabling no-wash imaging.
Materials:
-
Cells expressing the protein of interest with a genetically encoded strained alkene or alkyne (e.g., trans-cyclooctene (TCO) or bicyclononyne (BCN)).
-
Tetrazine-functionalized fluorescent probe (e.g., Coumarin-Tetrazine, SiR-Tetrazine).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Culture and transfect cells to express the protein of interest containing the strained dienophile.
-
-
Labeling Reaction:
-
Add the tetrazine-fluorescent probe (typically at a final concentration of 1-5 µM) directly to the cell culture medium.
-
Incubation times are often short, ranging from a few minutes to an hour, at 37°C and protected from light.
-
-
Imaging:
-
For highly fluorogenic probes, imaging can often be performed directly without washing steps. If background is high, a brief wash with PBS can be performed.
-
Image the cells using a fluorescence microscope.
-
Conclusion
The field of bioorthogonal chemistry is continually evolving, providing researchers with an expanding array of tools for molecular imaging. While this compound remains a useful probe, the alternatives presented in this guide offer a range of advantages, including enhanced brightness, red-shifted spectra for deeper tissue penetration and reduced phototoxicity, and fluorogenic properties that enable no-wash, real-time imaging. By carefully considering the specific requirements of your experiment and the comparative data presented here, you can select the optimal fluorescent probe to illuminate the intricate workings of the cell.
References
Validating 7-Ethynylcoumarin Labeling by Mass Spectrometry: A Comparative Guide
In the realm of chemical biology and proteomics, the precise identification and quantification of protein modifications and interactions are paramount. Bioorthogonal labeling, a strategy that introduces abiotic chemical handles into biomolecules, has emerged as a powerful tool for these investigations. Among the various bioorthogonal reporters, small, minimally-perturbing tags are highly sought after to ensure that the native biological processes are not disturbed. 7-Ethynylcoumarin, a compact and fluorescent alkyne-containing molecule, has garnered attention as a versatile probe for such applications. This guide provides a comprehensive overview of the validation of this compound labeling using mass spectrometry, comparing its performance with alternative alkyne tags and offering detailed experimental protocols for researchers in drug development and life sciences.
Performance Comparison of Alkyne Tags for Mass Spectrometry
The selection of an appropriate alkyne tag is critical for the success of a chemical proteomics experiment. The ideal tag should be small, inert, and readily detectable by mass spectrometry following its incorporation into a protein and subsequent "click" reaction with an azide-functionalized reporter, such as biotin for enrichment. While extensive head-to-head comparative data for this compound against other popular alkyne tags in a single study is limited in the public domain, we can infer its performance based on the general principles of mass spectrometry and the known characteristics of different alkyne probes.
Key Performance Indicators for Alkyne Tags in Mass Spectrometry:
-
Labeling Efficiency: The extent to which the alkyne tag is incorporated into the target protein(s).
-
Enrichment Efficiency: The ability to successfully pull down the labeled proteins using the clicked-on biotin tag and streptavidin beads.
-
Mass Spectrometry Detectability: The ease with which the tagged peptides are ionized and fragmented for identification and quantification. This includes factors like signal intensity and the generation of informative fragment ions.
-
Minimal Perturbation: The tag should not significantly alter the protein's structure, function, or localization.
| Alkyne Tag | Structure | Size | Key Advantages for MS Validation | Potential Considerations |
| This compound | Coumarin ring with a terminal alkyne | Small | - Intrinsic fluorescence can aid in initial labeling validation.- The coumarin moiety may enhance ionization efficiency in some mass spectrometers[1].- Small size minimizes perturbation to protein function. | - Potential for non-specific interactions of the coumarin ring.- Fragmentation of the coumarin ring during MS/MS could complicate spectral interpretation. |
| Terminal Alkyne (e.g., from homopropargylglycine - HPG) | Simple alkyne group | Very Small | - Minimal structural perturbation due to its small size.- Widespread use in metabolic labeling studies provides a wealth of protocol information. | - Lacks a reporter group for orthogonal validation methods (e.g., fluorescence).- May have lower ionization efficiency compared to more complex tags. |
| Alkynyl-Biotin Derivatives | Alkyne linked to a biotin molecule | Large | - Direct incorporation of the enrichment tag simplifies the workflow. | - Large size can significantly perturb protein function and localization.- Steric hindrance may lead to lower labeling efficiency. |
| Cyclooctynes (e.g., DIBO, BCN) | Strained alkyne in a ring structure | Large | - Enables copper-free click chemistry (SPAAC), which is beneficial for live-cell labeling by avoiding copper toxicity. | - Larger and more hydrophobic than terminal alkynes, potentially leading to more significant protein perturbation.- Can be more challenging to synthesize and incorporate into probes. |
Experimental Protocols for Validation of this compound Labeling
The validation of this compound labeling by mass spectrometry typically involves a multi-step workflow. The following is a generalized protocol based on standard practices in chemical proteomics.
I. Protein Labeling with a this compound Probe
This step involves treating cells or a protein lysate with a probe that incorporates the this compound tag into the protein(s) of interest. This can be achieved through various strategies, such as metabolic labeling with an amino acid analog bearing the tag or using an activity-based probe that covalently modifies a specific enzyme class.
Protocol for In-Cell Labeling:
-
Cell Culture: Culture the cells of interest to the desired confluency.
-
Probe Incubation: Treat the cells with the this compound-containing probe at a predetermined concentration (typically in the low micromolar range) for a specific duration (e.g., 1-4 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a buffer compatible with click chemistry (e.g., PBS with a non-amine-based detergent like SDS). Protease inhibitors should be included.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This step attaches a biotin-azide reporter to the this compound tag on the labeled proteins.
Protocol for Click Reaction:
-
Prepare Click-&-Go® Reaction Cocktail: For a typical 50 µL reaction, mix the following components in order:
-
Protein lysate (containing 50-100 µg of labeled protein)
-
Biotin-azide (final concentration of 100 µM)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (final concentration of 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration of 1 mM)
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours.
III. Enrichment of Biotinylated Proteins
This step uses the high-affinity interaction between biotin and streptavidin to isolate the labeled proteins.
Protocol for Enrichment:
-
Precipitation: Precipitate the proteins from the click reaction mixture using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspension: Resuspend the protein pellet in a buffer containing a high concentration of SDS (e.g., 1.2% SDS in PBS).
-
Streptavidin Affinity Purification:
-
Add high-capacity streptavidin agarose resin to the resuspended protein solution.
-
Incubate at room temperature with gentle rotation for 2 hours.
-
Wash the beads extensively with buffers of decreasing SDS concentration (e.g., 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS) and finally with a buffer without detergent (e.g., 50 mM ammonium bicarbonate).
-
IV. On-Bead Digestion and Mass Spectrometry Analysis
The enriched proteins are digested into peptides while still bound to the beads, and the resulting peptides are analyzed by LC-MS/MS.
Protocol for Digestion and MS Analysis:
-
Reduction and Alkylation:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion: Add sequencing-grade trypsin to the bead slurry and incubate overnight at 37°C with shaking.
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Wash the beads with a high-salt buffer to elute any remaining peptides.
-
Combine the supernatant and wash, and desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation (MS/MS).
-
Set the mass spectrometer to detect the characteristic mass of the this compound tag plus the remnant of the click reaction on modified peptides.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database using a search engine like MaxQuant or Sequest.
-
Specify the mass of the this compound-biotin adduct as a variable modification on potentially labeled amino acid residues.
-
Validate the identification of labeled peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental process and the underlying biological context, diagrams generated using the DOT language can be highly effective.
Caption: Experimental workflow for the validation of this compound protein labeling by mass spectrometry.
Caption: Hypothetical signaling pathway interrogated by a this compound-based activity probe.
Conclusion
The validation of this compound labeling by mass spectrometry is a robust method for identifying and quantifying protein targets in complex biological systems. Its small size and intrinsic fluorescence make it an attractive tool for chemical proteomics. While direct, quantitative comparisons with other alkyne tags are still emerging, the established workflows for bioorthogonal labeling and mass spectrometry provide a solid foundation for its successful application. By following detailed experimental protocols and carefully analyzing the mass spectrometry data, researchers can confidently validate the labeling of their proteins of interest with this compound and gain valuable insights into their biological functions.
References
Ensuring Specificity in Bioorthogonal Labeling: A Comparison Guide to Control Experiments for 7-Ethynylcoumarin
In the realm of bioorthogonal chemistry, 7-Ethynylcoumarin has emerged as a valuable tool for fluorescently labeling biomolecules in complex biological systems. Its fluorogenic nature, where fluorescence intensifies upon successful "click" reaction with an azide-tagged molecule, makes it an attractive probe for various applications, including proteomics, drug discovery, and molecular imaging.[1] However, the reliability of any labeling experiment hinges on the specificity of the probe for its intended target. This guide provides a comprehensive overview of essential control experiments to validate the labeling specificity of this compound, offering comparisons with alternative approaches and detailed experimental protocols.
The Importance of Controls in this compound Labeling
Non-specific labeling can arise from several sources, including off-target reactions of the coumarin probe, endogenous cellular components interfering with the click chemistry, or non-specific binding of the probe to proteins and other macromolecules. To mitigate these risks and ensure the scientific validity of your results, a rigorous set of control experiments is indispensable.
Key Control Experiments for Labeling Specificity
To ascertain that the observed fluorescence signal originates specifically from the intended azide-alkyne cycloaddition, a combination of negative and competitive control experiments should be performed.
Negative Control Experiments
Negative controls are designed to identify and troubleshoot sources of background signal.
-
"No-Catalyst" Control: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is essential for the reaction. Omitting the catalyst from the reaction mixture will reveal any non-specific labeling that occurs independently of the click reaction. A significant decrease in fluorescence in the absence of the copper catalyst is a primary indicator of successful, catalyst-dependent labeling.
-
"No-Azide" or "No-Alkyne" Control: This involves performing the labeling reaction with one of the reactive partners missing. For instance, in a scenario where you are labeling an azide-modified protein with this compound, a control experiment would involve treating cells or lysates that have not been metabolically or chemically tagged with the azide. Conversely, if you are using a this compound-tagged antibody, a control with an untagged antibody should be included.
-
Target-Negative Control: Whenever possible, utilize a biological system that lacks the target of interest. This could be a cell line that does not express the protein you are targeting, or a knockout model. A minimal fluorescence signal in the target-negative system compared to the target-positive system provides strong evidence for labeling specificity.
-
Structurally Similar, Non-Reactive Probe Control: Using a coumarin derivative that lacks the reactive ethynyl group but is otherwise structurally similar to this compound can help to identify non-specific binding of the coumarin scaffold itself.
Competitive Inhibition Experiments
Competitive inhibition assays are a powerful tool to demonstrate that the labeling is occurring at a specific binding site.
-
Pre-incubation with an Unlabeled Competitor: Before adding this compound, the biological sample is pre-incubated with an excess of an unlabeled molecule that is known to bind to the same target. This unlabeled competitor will occupy the binding sites, preventing the this compound from reacting. A significant reduction in the fluorescence signal compared to a non-competed sample indicates that the labeling is specific to that binding site.
Experimental Protocols
Below are detailed protocols for the key control experiments. These should be adapted to your specific experimental setup.
Protocol 1: In-Gel Fluorescence Analysis of Protein Labeling
This protocol is suitable for assessing the specificity of this compound labeling of proteins in a cell lysate.
Materials:
-
Cells expressing the azide-tagged protein of interest
-
Control (wild-type) cells not expressing the tagged protein
-
Lysis buffer (e.g., RIPA buffer)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare Lysates: Lyse both the cells expressing the azide-tagged protein and the control cells. Determine the protein concentration of each lysate.
-
Set up Labeling Reactions: In separate microcentrifuge tubes, set up the following reactions:
-
Positive Control: Lysate from tagged cells + this compound + Copper catalyst components.
-
Negative Control 1 (No Catalyst): Lysate from tagged cells + this compound (no copper sulfate/sodium ascorbate/THPTA).
-
Negative Control 2 (No Azide): Lysate from control cells + this compound + Copper catalyst components.
-
-
Click Reaction:
-
To 50 µg of protein lysate, add this compound to a final concentration of 50 µM.
-
For catalyzed reactions, add CuSO4 and THPTA (pre-mixed) to a final concentration of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
SDS-PAGE and Imaging:
-
Add SDS-PAGE loading buffer to each reaction and run on a polyacrylamide gel.
-
Image the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for coumarin (e.g., Ex: 405 nm, Em: 470 nm).
-
After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
Expected Results: A specific fluorescent band corresponding to the molecular weight of the target protein should be prominent in the positive control lane. This band should be significantly diminished or absent in the "no-catalyst" and "no-azide" negative control lanes.
Protocol 2: Fluorescence Microscopy of Cellular Labeling
This protocol is designed to validate the specificity of this compound labeling in intact cells.
Materials:
-
Cells expressing the azide-tagged protein of interest, cultured on coverslips
-
Control (wild-type) cells on coverslips
-
This compound
-
Unlabeled competitor molecule
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction mix (as in Protocol 1)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Positive Control: Treat cells expressing the tagged protein with this compound.
-
Negative Control: Treat control (wild-type) cells with this compound.
-
Competitive Inhibition: Pre-incubate cells expressing the tagged protein with a 100-fold excess of the unlabeled competitor for 1 hour before adding this compound.
-
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Click Reaction: Perform the click reaction on the fixed and permeabilized cells using the reaction mix described in Protocol 1. Incubate for 30 minutes at room temperature.
-
Washing and Mounting: Wash the cells extensively with PBS. Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with a filter set suitable for coumarin.
Expected Results: The positive control cells should exhibit bright fluorescence localized to the expected subcellular compartment of the target protein. The negative control cells should show minimal background fluorescence. The cells treated with the competitive inhibitor should display a significantly reduced fluorescence signal compared to the positive control.
Data Presentation and Comparison
Quantitative analysis is crucial for an objective comparison of labeling specificity. The data from the control experiments should be summarized in tables to clearly present the findings.
Table 1: In-Gel Fluorescence Intensity Analysis
| Condition | Target Protein Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Positive Control | 15,000 | 1,500 | 10.0 |
| Negative Control (No Catalyst) | 800 | 1,450 | 0.55 |
| Negative Control (No Azide) | 950 | 1,520 | 0.63 |
Table 2: Fluorescence Microscopy Image Analysis
| Condition | Average Cellular Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Positive Control | 5,200 | ± 450 |
| Negative Control (Wild-Type Cells) | 350 | ± 80 |
| Competitive Inhibition | 980 | ± 120 |
Comparison with Alternative Probes
While this compound is a powerful tool, it is essential to consider its performance relative to other fluorescent alkyne probes.
Table 3: Comparison of this compound with a Common Alternative
| Feature | This compound | Alkyne-Alexa Fluor 488 |
| Labeling Principle | Fluorogenic (low fluorescence until click) | Constitutively fluorescent |
| Signal-to-Noise | Potentially higher due to lower background from unreacted probe | Can be lower due to fluorescence of unreacted probe |
| Photostability | Moderate | High |
| Quantum Yield | Moderate | High |
| Cell Permeability | Good | Generally good |
| Cost | Generally lower | Generally higher |
The choice of probe will depend on the specific requirements of the experiment. The fluorogenic nature of this compound is a significant advantage in "no-wash" labeling experiments, as it minimizes background fluorescence from unreacted probe.
Visualizing Experimental Workflows
Graphviz diagrams can be used to clearly illustrate the logic of the control experiments.
Caption: Logical workflow of control experiments for this compound labeling.
Caption: General experimental workflow for validating labeling specificity.
Conclusion
References
A Comparative Analysis of Coumarin-Based Fluorescent Probes for Cellular Imaging and Diagnostics
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate and sensitive detection of biological analytes. Coumarin-based probes have emerged as a versatile and powerful tool in this domain, offering a range of photophysical properties that can be tailored for specific applications. This guide provides a comparative analysis of different coumarin-based fluorescent probes, categorized by their target analytes, with a focus on their performance, underlying signaling mechanisms, and experimental protocols.
I. Probes for the Detection of Metal Ions
Metal ions play a crucial role in a myriad of physiological and pathological processes. Coumarin-based fluorescent probes have been extensively developed for the detection of various metal ions with high sensitivity and selectivity.
Performance Comparison
| Probe Name | Target Ion | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Type | Reference |
| BS1 | Cu²⁺, Fe³⁺ | ~10 µM | - | Turn-off | [1][2] |
| BS2 | Cu²⁺, Fe³⁺ | ~10 µM | - | Turn-off | [1][2] |
| Probe L | Cu²⁺ | 3.5 µM | - | Ratiometric | [3] |
| HQ1 | Cu²⁺ | 18.1 nM | - | Colorimetric & Fluorescent | |
| HQ2 | Cu²⁺ | 15.7 nM | - | Colorimetric & Fluorescent | |
| CS1 | Cu²⁺ | 5.80 nM | - | On-off | [4] |
| Probe 1 | Cu²⁺, H₂S | 26 nM (for Cu²⁺) | - | Turn-off (for Cu²⁺) | [4] |
Signaling Pathway: Chelation-Enhanced Quenching (CHEQ) for Cu²⁺
Many coumarin-based probes for copper (II) ions operate on a chelation-enhanced quenching (CHEQ) mechanism. The probe, in its free state, is fluorescent. Upon binding of the paramagnetic Cu²⁺ ion, the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.
Caption: Chelation-Enhanced Quenching (CHEQ) mechanism for Cu²⁺ detection.
II. Probes for the Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. They are involved in cellular signaling and are also implicated in a number of diseases. Coumarin-based probes offer a sensitive means to detect various ROS.
Performance Comparison
| Probe Name | Target ROS | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Type | Reference |
| Cou-CHO | H₂O₂ | - | - | Turn-on | |
| PYCB | H₂O₂ | 0.385 µM | - | Turn-on | |
| Two-photon probe | H₂O₂ | 0.09 µM | - | Turn-on | |
| Coumarin-boronate probe | ·OH | - | - | Turn-on | [5] |
Signaling Pathway: Oxidative Cleavage of Boronate Ester by H₂O₂
A common strategy for designing hydrogen peroxide probes involves the use of a boronate ester as a recognition site. In the presence of H₂O₂, the boronate is oxidatively cleaved, releasing the highly fluorescent coumarin fluorophore.
Caption: H₂O₂ detection via oxidative cleavage of a boronate ester.
III. Probes for the Detection of Biothiols
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential antioxidants and play key roles in maintaining cellular redox homeostasis.
Performance Comparison
| Probe Name | Target Biothiol(s) | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Type | Reference |
| CA-N | Cys, Hcy, GSH | Cys: 3.16 µM, Hcy: 0.19 µM, GSH: 5.15 µM | - | Turn-on | [6] |
| SWJT-14 | Cys, Hcy, GSH | Cys: 0.02 µM, Hcy: 0.42 µM, GSH: 0.92 µM | 0.32% (probe alone) | Differentiated Turn-on | [7] |
| PCS | Cys, Hcy, GSH | - | - | Turn-on | [8] |
| NCS | Cys, Hcy, GSH | - | - | Turn-on | [8] |
| Cou-H₂S | H₂S | 25 nM | - | Turn-on | [9] |
Signaling Pathway: Michael Addition for Biothiol Detection
Many coumarin-based probes for biothiols utilize the Michael addition reaction. The probe contains an electron-deficient double bond that is non-fluorescent. The nucleophilic thiol group of the biothiol attacks this double bond, disrupting the quenching pathway and leading to a "turn-on" fluorescence response.[6]
Caption: Biothiol detection through a Michael addition reaction.
IV. Probes for Monitoring Enzyme Activity
Coumarin derivatives are widely used as fluorogenic substrates to monitor the activity of various enzymes.[10][11] The non-fluorescent coumarin substrate is enzymatically converted into a highly fluorescent product, allowing for continuous monitoring of enzyme kinetics.
Performance Comparison of Substrates for Cytochrome P450 (CYP) Enzymes
| Substrate | Target Enzyme(s) | Vmax (mol/min·mol CYP) | Km (µM) | Reference |
| 7-Ethoxyresorufin | CYP1A1 | - | 0.054 | [12] |
| 7-Pentoxyresorufin | CYP1A1 | - | - | [12] |
| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1, CYP1A2, CYP1B1 | High | CYP1A2: 0.27 | [12][13] |
| 3-(3-Fluoro-4-acetoxyphenyl)coumarin | CYP1A1 (selective) | Low | 15.6 | [12][13] |
| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1B1 (most efficient) | High | 0.095 | [12][13] |
Experimental Workflow: Enzyme Activity Assay
The general workflow for an enzyme activity assay using a coumarin-based substrate involves incubation of the enzyme with the substrate and necessary cofactors, followed by the detection of the fluorescent product over time.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel coumarin-based sensitive and selective fluorescent probes for biothiols in aqueous solution and in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Ethynylcoumarin: A Comparative Guide for Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 7-Ethynylcoumarin, a versatile bioorthogonal probe, across different cell lines. It is designed to assist researchers in evaluating its suitability for various cellular imaging and labeling applications. This document summarizes key performance data, outlines detailed experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows.
Performance of this compound in Diverse Cell Lines
This compound is a valuable tool in chemical biology, primarily utilized for its fluorescent properties and its ability to participate in bioorthogonal "click" chemistry reactions. Its performance, however, can vary depending on the cellular context. Below is a summary of its known effects and characteristics in different cell lines.
Cytotoxicity Profile
The cytotoxic effects of coumarin derivatives are a critical consideration for their use in live-cell imaging. While specific IC50 values for this compound are not extensively reported across a wide range of cell lines in a single comparative study, data on related coumarin compounds provide insights into their potential toxicities. For instance, in the A549 lung cancer cell line, certain acetoxycoumarin derivatives have shown cytotoxic activity, with LD50 values for some compounds being as low as 48.1 μM after 48 hours of treatment.[1] Other coumarin derivatives have exhibited cytotoxic effects against HL60, MCF-7, and A549 cancer cells with IC50 values in the single-digit micromolar range.[2] It is crucial to determine the specific cytotoxicity of this compound for the cell line of interest before its application in biological experiments.
| Cell Line | Compound | IC50/LD50 | Exposure Time | Reference |
| A549 (Lung Carcinoma) | Acetoxycoumarin derivative (Cpd 7) | 48.1 μM (LD50) | 48 h | [1] |
| CRL 1548 (Liver Cancer) | Acetoxycoumarin derivative (Cpd 7) | 45.1 μM (LD50) | 48 h | [1] |
| HL60 (Leukemia) | Coumarin derivative (Cpd 4) | 8.09 μM (IC50) | 48 h | [2] |
| MCF-7 (Breast Cancer) | Coumarin derivative (Cpd 4) | 3.26 μM (IC50) | 48 h | [2] |
| A549 (Lung Carcinoma) | Coumarin derivative (Cpd 4) | 9.34 μM (IC50) | 48 h | [2] |
Note: The data presented here is for structurally related coumarin derivatives and should be considered as an indicator of potential cytotoxicity. Researchers should perform their own dose-response experiments for this compound in their specific cell line.
Performance as a Bioorthogonal Probe
This compound's terminal alkyne group allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as click chemistry. This enables the labeling of azide-modified biomolecules within living cells.
The fluorescence of coumarin derivatives can be sensitive to the local environment. For instance, the photophysical properties of Coumarin-7, a related compound, are influenced by solvent polarity.[3] This suggests that the fluorescence intensity and quantum yield of this compound may differ between the cytoplasm, nucleus, and other organelles.
When used as a bioorthogonal probe, the fluorescence of 7-alkynyl coumarins can be enhanced upon triazole formation during the click reaction. This "turn-on" fluorescence is advantageous as it reduces background noise from unreacted probes.[4]
Experimental Protocols
General Cell Culture
Cells (e.g., A549, HeLa, Jurkat) should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Live-Cell Imaging using Click Chemistry
This protocol outlines the general steps for labeling azide-modified biomolecules in live cells with this compound.
-
Metabolic Labeling (Optional): If labeling specific biomolecules, incubate cells with an azide-containing metabolic precursor (e.g., an azido-sugar or azido-amino acid) for a sufficient period to allow for incorporation.
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. For CuAAC, this typically includes:
-
This compound
-
A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.
-
-
Labeling: Wash the cells with a suitable buffer (e.g., PBS) and incubate them with the click reaction cocktail for a short period (e.g., 15-30 minutes) at 37°C.
-
Washing: Wash the cells multiple times with buffer to remove unreacted probe and copper.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for coumarin fluorescence (typically excitation around 405 nm and emission in the blue/green range).
Visualizations
Experimental Workflow for Live-Cell Imaging
References
- 1. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 7-Ethynylcoumarin Protein Labeling: A Comparative Guide to Western Blot Analysis and Alternative Methods
Introduction
For researchers in drug development and proteomics, accurate confirmation of protein labeling is paramount. 7-Ethynylcoumarin is a versatile chemical probe used for labeling proteins through various strategies, often involving "click chemistry." After labeling, it is crucial to verify the successful incorporation of the coumarin tag. Western blotting is a widely adopted technique for this purpose. This guide provides a detailed comparison of Western blot analysis, specifically utilizing on-blot click chemistry for the detection of this compound, with alternative methods such as in-gel fluorescence and mass spectrometry. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Comparison of Protein Labeling Confirmation Methods
The choice of a confirmation method depends on various factors, including the required sensitivity, desired quantitative accuracy, available equipment, and the specific experimental context. While Western blotting remains a staple in many labs, alternative techniques offer distinct advantages.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Quantitative Capability |
| Western Blot with On-Blot Click Chemistry | Proteins are separated by SDS-PAGE, transferred to a membrane, and the ethynyl group of the coumarin is detected by a "click" reaction with an azide-functionalized reporter (e.g., biotin or a fluorophore). | - High specificity due to the bioorthogonal nature of click chemistry.[1] - Good sensitivity, with the potential for signal amplification. - Widely available equipment. | - Multi-step process, prone to variability. - Semi-quantitative, requiring careful optimization and normalization for accurate quantification. | Sub-picomole to femtomole range.[2] | Semi-quantitative to quantitative with proper controls and normalization. |
| In-Gel Fluorescence | This compound-labeled proteins are detected directly in the polyacrylamide gel after electrophoresis by reacting the ethynyl group with a fluorescent azide probe. | - Faster and simpler workflow compared to Western blotting.[3] - Potentially higher sensitivity and better signal-to-noise ratio than Western blotting.[3][4] - Can be more reproducible and accurate for quantification.[3] | - Requires a fluorescent gel scanner. - May not be suitable for all protein types or complex mixtures. | Femtomole range.[3] | Good quantitative capability.[3] |
| Mass Spectrometry | Labeled proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the coumarin-modified peptides. | - Provides definitive confirmation of labeling at the amino acid level. - Can identify the precise site of labeling. - Highly sensitive and quantitative. | - Requires specialized and expensive equipment. - Complex data analysis. - Lower throughput compared to gel-based methods. | Attomole to femtomole range. | Highly quantitative. |
Experimental Protocols
Western Blot Analysis with On-Blot Click Chemistry for this compound Labeled Proteins
This protocol outlines the key steps for detecting this compound labeled proteins on a Western blot membrane using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
1. Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells or tissues containing the this compound labeled protein of interest.
-
Separate the proteins by standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer:
-
Transfer the separated proteins from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a standard wet or semi-dry transfer method.
3. On-Blot Click Chemistry Reaction:
-
Blocking (Optional, can be performed after click reaction): Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Prepare Click-iT® Reaction Cocktail:
-
In a conical tube, mix the following reagents in order:
-
Click-iT® Reaction Buffer
-
Copper (II) Sulfate (CuSO4)
-
Azide-functionalized reporter molecule (e.g., Azide-Biotin or a fluorescent azide like Alexa Fluor 488 Azide)
-
Click-iT® Reaction Buffer Additive (reducing agent)
-
-
Vortex the solution thoroughly. The final concentration of the azide reporter should be in the low micromolar range.
-
-
Incubate Membrane: Place the membrane in the Click-iT® reaction cocktail and incubate for 20-60 minutes at room temperature with gentle agitation.
-
Wash: Wash the membrane three times for 5 minutes each with TBST to remove excess reaction components.
4. Detection:
-
If using an Azide-Biotin reporter:
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
If using a fluorescent azide reporter:
-
Proceed directly to imaging the membrane using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
5. Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the signal to a loading control to account for variations in protein loading.
Visualizing the Workflow
Signaling Pathway and Logical Relationships
The detection of this compound labeled proteins via on-blot click chemistry relies on a specific and bioorthogonal chemical reaction.
Conclusion
Confirming protein labeling with this compound can be effectively achieved through Western blot analysis coupled with on-blot click chemistry. This method offers a balance of specificity, sensitivity, and accessibility for most molecular biology laboratories. However, for applications demanding higher sensitivity, throughput, or more precise quantification, in-gel fluorescence may present a more streamlined and advantageous alternative. For definitive confirmation of labeling sites and absolute quantification, mass spectrometry remains the gold standard, albeit with higher costs and complexity. The choice of method should be guided by the specific research question, available resources, and the desired level of quantitative rigor.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of 7-Ethynylcoumarin Labeling Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate experimental outcomes. 7-Ethynylcoumarin has emerged as a valuable fluorescent probe for this purpose, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide provides a quantitative comparison of this compound's labeling efficiency with alternative fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.
Comparison of Labeling Efficiency and Photophysical Properties
While direct, side-by-side quantitative comparisons of labeling efficiency are limited in published literature, the efficiency of click chemistry reactions, in general, is consistently reported to be very high.[1][2] The following table summarizes the reported labeling efficiencies and key photophysical properties of this compound and common alternative fluorescent probes used in bioorthogonal labeling. It is important to note that labeling efficiencies can be highly dependent on the specific biomolecule, reaction conditions, and purification methods.
| Fluorescent Probe | Labeling Chemistry | Reported Labeling Efficiency/Yield | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| This compound | CuAAC | High (often described as quantitative) | ~380-405 | ~444-475 | Moderate | Small size, blue fluorescence, good for multiplexing with longer wavelength dyes. |
| Alexa Fluor 488 Alkyne | CuAAC | High (comparable to other click reactions) | ~495 | ~519 | High (0.92) | Bright, photostable green fluorescence, pH-insensitive.[3] |
| DBCO-Cy5 | SPAAC (Copper-free) | High (efficient for cell surface labeling) | ~646 | ~662 | Moderate (0.2) | Near-infrared fluorescence, suitable for in vivo imaging, copper-free reaction is biocompatible. |
| 3-azido-7-hydroxycoumarin | CuAAC with alkyne-modified biomolecules | Yields up to 90% reported for DNA labeling | ~386 | ~448 | Moderate | Pro-fluorogenic (fluorescence increases upon reaction). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient biomolecule labeling. Below are protocols for labeling proteins and DNA using this compound via click chemistry.
Protein Labeling with this compound via CuAAC
This protocol describes the labeling of a protein containing an azide group with this compound. The protein must first be functionalized with an azide, for example, by incorporating an azido-amino acid.
Materials:
-
Azide-modified protein (e.g., BSA-azide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in TBS.
-
Add this compound to the protein solution to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Quantification (Optional):
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~400 nm) and using their respective extinction coefficients.
-
DNA Labeling with 5-Ethynyl-2'-deoxyuridine (EdU) and 3-azido-7-hydroxycoumarin
This protocol outlines the labeling of newly synthesized DNA in cultured cells using EdU incorporation followed by a click reaction with a coumarin azide.
Materials:
-
Cultured cells
-
5-Ethynyl-2'-deoxyuridine (EdU)
-
3-azido-7-hydroxycoumarin
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer: 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM ascorbic acid.
Procedure:
-
EdU Incorporation:
-
Incubate cultured cells with 10 µM EdU in their normal growth medium for the desired pulse duration (e.g., 1-2 hours) to label newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction buffer. The ascorbic acid should be added immediately before use.
-
Add 3-azido-7-hydroxycoumarin to the click reaction buffer to a final concentration of 10 µM.
-
Incubate the cells with the click reaction mixture for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging by fluorescence microscopy.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for labeling an azide-modified protein with this compound.
Caption: Workflow for labeling DNA in cultured cells using EdU and a coumarin azide.
References
A Comparative Guide to the Cross-Reactivity of 7-Ethynylcoumarin Probes
7-Ethynylcoumarin and its derivatives are mechanism-based inhibitors designed for high selectivity, primarily targeting CYP1A enzymes.[4] Their mode of action involves enzymatic activation by the target CYP, leading to an irreversible covalent bond that inactivates the enzyme. This mechanism provides a distinct advantage in specificity over simple substrate probes.[4]
General Workflow for Cross-Reactivity Assessment
The evaluation of a probe's specificity involves screening it against a panel of relevant enzymes. The following diagram illustrates a typical workflow for an in vitro assessment of a CYP probe.
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound like 7-EC against a panel of human CYP isoforms using human liver microsomes or recombinant enzymes.
-
Reagent Preparation :
-
Prepare a stock solution of the 7-EC probe in a suitable solvent (e.g., DMSO).
-
Dilute human liver microsomes or recombinant CYP enzymes to the desired concentration in a 100 mM phosphate buffer (pH 7.4).[1]
-
Prepare a series of dilutions of the 7-EC probe (e.g., 0.1 µM to 50 µM).
-
Prepare a solution of the NADPH-generating system (e.g., 5 mM glucose 6-phosphate, 0.5 mM NADP+, and 0.5 U/ml glucose-6-phosphate dehydrogenase).[5]
-
-
Incubation :
-
In a 96-well plate, combine the enzyme preparation, phosphate buffer, and each concentration of the 7-EC probe. Include a vehicle control with no probe.
-
Pre-incubate the plate for 5 minutes at 37°C.[1]
-
-
Reaction Initiation and Termination :
-
Initiate the enzymatic reaction by adding the NADPH-generating system to each well.
-
Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.[6]
-
Terminate the reaction by adding a quenching solvent, such as acetonitrile.
-
-
Signal Detection :
-
Data Analysis :
-
Calculate the percentage of enzyme activity remaining at each probe concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the probe concentration and fit the data to a suitable model to determine the IC50 value.[8]
-
Comparative Data: 7-EC vs. Alternative Probes
The selectivity of a probe is its most important feature. The data below compares the highly selective nature of a this compound derivative with other commonly used, but less specific, substrate probes.
Table 1: Cross-Reactivity Profile of 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC)
| Target Enzyme | IC50 Value (µM) | Notes |
| CYP1A1 | 0.46 | Potent, mechanism-based inhibition.[4] |
| CYP1A2 | 0.50 | Potent, mechanism-based inhibition.[4] |
| CYP2A6 | > 50 (No Inhibition) | Highly selective against this isoform.[4] |
| CYP2B1 | > 50 (No Inhibition) | Highly selective against this isoform.[4] |
Data indicates that 7ETMC is a highly potent and selective inhibitor probe for the CYP1A subfamily.
Table 2: Cross-Reactivity Profiles of Alternative Substrate Probes
| Probe (Primary Target) | Known Cross-Reactivity | Notes |
| Phenacetin (CYP1A2) | Metabolized by CYP1A1 .[2][9] | While used as a CYP1A2 probe, it is also a substrate for CYP1A1. The catalytic efficiency is ~18-fold higher for CYP1A2, showing preference but not exclusivity.[2] |
| Bufuralol (CYP2D6) | Metabolized by CYP2C19 and CYP1A2 .[10] | Although a prototypic substrate for CYP2D6, other enzymes contribute to its metabolism. Intrinsic clearance by CYP2D6 is 37-fold higher than by CYP2C19.[10] |
| 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) (CYP2B6) | Metabolized by CYP1A2 , CYP2E1 , and CYP2C19 .[3] | This probe shows significant activity with multiple P450s and is not considered a selective probe for CYP2B6.[3] |
This table highlights that many standard substrate probes exhibit cross-reactivity, which can complicate the interpretation of results.
Mechanism of Selective Inhibition by this compound
The high selectivity of 7-EC probes stems from their function as mechanism-based inactivators. The target CYP enzyme initiates the metabolism of the 7-EC molecule, which transforms the probe into a highly reactive intermediate. This intermediate then forms a covalent adduct with the enzyme's active site, leading to irreversible inactivation. This process is specific to enzymes that can metabolize the probe in a particular way.
Conclusion and Recommendations
The experimental data clearly demonstrates that this compound probes, such as 7ETMC, offer superior selectivity for their target enzymes (CYP1A1/1A2) compared to commonly used substrate probes.[4]
-
For High Specificity: When the research objective is to specifically measure the activity of or inhibit CYP1A1 or CYP1A2 without confounding signals from other isoforms, a This compound-based probe is the superior choice. Its mechanism-based inhibition provides a level of certainty that substrate probes lack.
-
For General Activity Screening: Standard substrate probes like phenacetin and bufuralol can be effective for assessing the general activity of their primary enzyme targets (CYP1A2 and CYP2D6, respectively).[2][10] However, researchers must be aware of and account for their known cross-reactivities with other CYP isoforms.
-
Avoid Non-Selective Probes: Probes like 7-EFC, which show broad reactivity across multiple CYP families, should be avoided for studies aiming to characterize the function of a single enzyme isoform.[3]
Ultimately, the choice of probe must align with the specific question being asked. For robust, unambiguous data on specific CYP1A activity, the high selectivity of this compound probes makes them an invaluable tool for researchers in pharmacology and drug development.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of purported probes of human CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Baicalin on Metabolism of Phenacetin, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Copper-Catalyzed vs. Copper-Free Click Chemistry for 7-Ethynylcoumarin Ligation
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in bioconjugation and labeling strategies. This guide provides an objective comparison of these two powerful ligation techniques, with a specific focus on their application with the fluorogenic probe 7-Ethynylcoumarin. We present a summary of performance data, detailed experimental protocols, and visualizations to aid in selecting the optimal method for your research needs.
The "click" chemistry paradigm, characterized by its high efficiency, selectivity, and biocompatibility, has revolutionized the way molecules are connected. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has long been the gold standard. However, concerns over copper-induced cytotoxicity have paved the way for copper-free alternatives, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). This compound, a versatile fluorogenic alkyne, serves as an excellent model for comparing these two methodologies, as its fluorescence properties change significantly upon triazole formation, providing a convenient readout for reaction progress.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for both copper-catalyzed and copper-free click reactions involving coumarin derivatives, based on available experimental data.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Cyclooctyne |
| Reaction Rate | Generally faster; can achieve effective labeling in minutes.[1][2] Second-order rate constants are typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[3] | Generally slower; can take up to an hour or longer.[1] Second-order rate constants vary with the cyclooctyne used, ranging from approximately 10⁻³ to 1 M⁻¹s⁻¹.[4][5][6] |
| Biocompatibility | Potentially cytotoxic due to the copper(I) catalyst, which can generate reactive oxygen species.[7] Ligands like THPTA and BTTAA can mitigate toxicity.[7] | Highly biocompatible as it eliminates the need for a toxic metal catalyst, making it suitable for in vivo applications.[1][8] |
| Reaction Conditions | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand.[7] | Proceeds under physiological conditions without the need for additional reagents.[8] |
| Selectivity | Highly selective for the 1,4-disubstituted triazole regioisomer.[9] | Can produce a mixture of regioisomers, although this is often not a concern in bioconjugation.[7] |
| Fluorogenic Response | Significant increase in fluorescence upon reaction. The quantum yield of this compound increases from approximately 1% to 25% upon triazole formation. | The triazole product is also fluorescent.[10] The exact quantum yield will depend on the specific cyclooctyne and resulting triazole structure. |
| Side Reactions | Potential for side reactions with certain amino acid residues (e.g., histidine, arginine) due to the presence of copper and reducing agents.[7] | Cyclooctynes can be prone to side reactions if not handled carefully, but are generally bioorthogonal.[1] |
Experimental Protocols
Detailed methodologies for performing both copper-catalyzed and copper-free click reactions with this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a typical procedure for the CuAAC reaction using a fluorescent readout with this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions:
-
10 mM this compound in DMSO.
-
10 mM azide in DMSO or water.
-
100 mM CuSO₄ in water.
-
500 mM sodium ascorbate in water (prepare fresh).
-
100 mM THPTA or TBTA in DMSO/water.
-
-
In a microcentrifuge tube, combine the following in order:
-
PBS buffer to the desired final volume.
-
Azide stock solution to the desired final concentration (e.g., 100 µM).
-
This compound stock solution to the desired final concentration (e.g., 50 µM).
-
-
Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA/TBTA in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to achieve the desired final copper concentration (e.g., 50-100 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature, protected from light.
-
Monitor the reaction progress by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin-triazole product (e.g., excitation ~390-400 nm, emission ~470-480 nm).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol outlines a general procedure for the copper-free click reaction between this compound and a cyclooctyne-modified molecule.
Materials:
-
This compound
-
Cyclooctyne-containing molecule of interest (e.g., a DBCO- or BCN-modified molecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions:
-
10 mM this compound in DMSO.
-
10 mM cyclooctyne in DMSO or water.
-
-
In a microcentrifuge tube, combine the following:
-
PBS buffer to the desired final volume.
-
Cyclooctyne stock solution to the desired final concentration (e.g., 100 µM).
-
-
Initiate the reaction by adding the this compound stock solution to the desired final concentration (e.g., 50 µM).
-
Incubate the reaction at room temperature or 37°C, protected from light.
-
Monitor the reaction progress by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin-triazole product.
Mandatory Visualization
The following diagrams illustrate the chemical transformations and a typical experimental workflow for comparing the two click chemistry approaches.
Caption: Reaction schemes for CuAAC and SPAAC with this compound.
Caption: Workflow for comparing CuAAC and SPAAC using this compound.
Conclusion: Making an Informed Decision
The choice between copper-catalyzed and copper-free click chemistry for applications involving this compound ultimately depends on the specific experimental context.
-
For applications requiring rapid kinetics and where potential cytotoxicity can be managed, such as in vitro assays or labeling of non-living systems, CuAAC remains a powerful and efficient choice. The use of modern copper-chelating ligands can significantly reduce its toxicity.
-
For in vivo studies, live-cell imaging, and applications involving sensitive biological systems, the biocompatibility of SPAAC makes it the superior option. While generally slower, the development of more reactive cyclooctynes continues to narrow the kinetic gap.
By carefully considering the trade-offs between reaction speed, biocompatibility, and experimental complexity, researchers can harness the power of click chemistry to advance their scientific discoveries.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle of the Fluorophores: 7-Ethynylcoumarin vs. Alexa Fluor Dyes
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of 7-Ethynylcoumarin, a versatile and synthetically accessible coumarin derivative, and the widely acclaimed Alexa Fluor dyes, renowned for their exceptional brightness and photostability.
This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the optimal fluorescent tool for their specific application, whether it be in bioconjugation, fluorescence microscopy, or flow cytometry.
At a Glance: Key Performance Indicators
A summary of the key photophysical and practical properties of this compound and a representative Alexa Fluor dye, Alexa Fluor 488, is presented below. It is important to note that the properties of this compound can be influenced by its local chemical environment and the nature of the molecule it is conjugated to.
| Property | This compound | Alexa Fluor 488 |
| Excitation Max (nm) | ~350 - 400 | 495 |
| Emission Max (nm) | ~450 - 500 | 519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Variable | 71,000 |
| Fluorescence Quantum Yield (Φ) | Variable (can be high) | 0.92 |
| Photostability | Moderate to High | Very High |
| pH Sensitivity | Can be sensitive | Low (pH 4-10) |
| Water Solubility | Moderate | High |
| Reactive Moiety for Bioconjugation | Terminal Alkyne (for Click Chemistry) | NHS ester, Maleimide, Azide, etc. |
In-Depth Analysis: A Tale of Two Dyes
The Alexa Fluor family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), are sulfonated derivatives of classic fluorophores like coumarin, rhodamine, and cyanine.[1] This sulfonation imparts high water solubility and reduces the tendency of the dyes to aggregate, leading to brighter and more stable fluorescent conjugates.[1] Alexa Fluor dyes are celebrated for their exceptional photostability and pH insensitivity, making them a robust choice for demanding imaging applications.[1]
This compound, on the other hand, is a smaller, synthetically versatile fluorophore. Its key feature is the terminal ethynyl group, which makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This bioorthogonal reaction allows for the highly specific and efficient labeling of biomolecules that have been metabolically or chemically engineered to contain an azide group. While the intrinsic photophysical properties of this compound may not always reach the high bar set by the Alexa Fluor series, its small size can be advantageous in minimizing potential steric hindrance or perturbation of the labeled biomolecule's function. The fluorescent properties of coumarin derivatives are known to be sensitive to their environment, which can be exploited for developing fluorescent probes that report on local changes in polarity or viscosity.[3]
Experimental Data: A Quantitative Comparison
While direct, side-by-side comparative studies focusing specifically on this compound and Alexa Fluor dyes are not extensively published, we can infer performance from data on related coumarin derivatives and the well-documented properties of the Alexa Fluor family.
Photostability: Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is crucial for long-term imaging experiments. Alexa Fluor dyes are renowned for their superior photostability compared to many traditional dyes.[1] Coumarin-based dyes, in general, are considered to have good photostability, though this can be influenced by the local environment and the intensity of the excitation source.[3][6]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the bioconjugation of proteins using this compound and an Alexa Fluor azide via click chemistry, followed by fluorescent labeling of cells.
Protocol 1: Protein Labeling with this compound via Click Chemistry
This protocol outlines the steps for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO (dimethyl sulfoxide)
-
Buffer for reaction (e.g., PBS)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare the Click-IT® Reaction Cocktail:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution. The final concentration of the dye should be in excess of the protein concentration.
-
Add the THPTA stock solution to the CuSO₄ stock solution and mix well.
-
Add the CuSO₄/THPTA mixture to the protein-dye solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the dye.
-
Protocol 2: Protein Labeling with Alexa Fluor Azide via Click Chemistry
This protocol is adapted from standard protocols for labeling proteins with Alexa Fluor azides.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alexa Fluor azide (e.g., Alexa Fluor 488 Azide)
-
Click-iT® Protein Reaction Buffer Kit (containing copper sulfate, buffer additive, and other necessary reagents) or individual components.
-
Purification resin (e.g., supplied in the kit or a size-exclusion column)
Procedure:
-
Prepare the Protein:
-
Dissolve the azide-modified protein in the reaction buffer.
-
-
Prepare the Click-iT® Reaction Cocktail:
-
Follow the manufacturer's instructions to prepare the Click-iT® reaction cocktail. This typically involves combining the copper sulfate solution with the buffer additive.
-
-
Labeling Reaction:
-
Add the Alexa Fluor azide to the protein solution.
-
Add the prepared Click-iT® reaction cocktail to initiate the labeling reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein using the provided purification resin or a size-exclusion chromatography column to remove unreacted dye.
-
-
Characterization:
-
Determine the degree of labeling using a spectrophotometer.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in protein labeling and cell imaging.
Caption: A comparative workflow for labeling azide-modified proteins with this compound and Alexa Fluor azide via click chemistry.
Caption: A generalized workflow for fluorescently labeling and imaging cellular proteins.
Signaling Pathway Illustration
Fluorescently labeled proteins are invaluable tools for elucidating complex cellular signaling pathways. For example, a fluorescently labeled ligand can be used to track its binding to a cell surface receptor and the subsequent internalization and downstream signaling events.
Caption: An illustrative signaling pathway initiated by the binding of a fluorescently labeled ligand to a cell surface receptor.
Conclusion: Making an Informed Choice
The selection between this compound and Alexa Fluor dyes is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.
Choose Alexa Fluor dyes when:
-
Maximum brightness and photostability are paramount.
-
The experimental conditions involve a wide pH range.
-
A wide array of reactive forms for conjugation to different functional groups is needed.
Consider this compound when:
-
Bioorthogonal labeling via click chemistry is the desired conjugation strategy.
-
A smaller, less perturbing fluorescent tag is required.
-
The synthesis of custom probes or the exploration of environmentally sensitive fluorescence is of interest.
Ultimately, for any new experimental system, empirical testing with both types of dyes may be the most effective way to determine the optimal fluorophore for achieving the desired results with the highest sensitivity and specificity.
References
- 1. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Validation of FRET Efficiency with 7-Ethynylcoumarin Pairs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Förster Resonance Energy Transfer (FRET) performance of 7-Ethynylcoumarin as a donor fluorophore, with a focus on its pairing with fluorescein. Due to the limited availability of direct experimental data for this compound, this guide utilizes photophysical data from structurally similar coumarin derivatives to provide reasonable estimations for a comparative analysis. We present a theoretical validation alongside established alternative FRET pairs, supported by detailed experimental protocols for researchers to conduct their own validation studies.
Introduction to FRET and this compound
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the fluorophores, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.
This compound is a blue-emitting fluorophore whose terminal alkyne group offers a versatile handle for bioconjugation via "click chemistry," enabling precise labeling of biomolecules. Its relatively small size and rigid structure make it an attractive donor for FRET studies, as it is less likely to perturb the biological system under investigation.
Photophysical Properties and FRET Pair Comparison
To evaluate the potential of a this compound-fluorescein FRET pair, we have compiled the necessary photophysical data. The properties for this compound are estimated based on data for structurally related coumarin compounds, such as 7-aminocoumarin, due to a lack of direct experimental values in aqueous buffers.
Table 1: Photophysical Properties of Selected Fluorophores
| Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_D) |
| This compound (Donor) | ~380 (estimated) | ~445 (estimated) | ~18,400 (estimated)[1] | ~0.60 (estimated) |
| Fluorescein (Acceptor) | 494 | 518 | 76,900 | 0.92 |
| Cyanine3 (Cy3) (Alternative Donor) | 550 | 570 | 150,000 | 0.31 |
| Cyanine5 (Cy5) (Alternative Acceptor) | 649 | 670 | 250,000 | 0.28 |
Note: The photophysical properties of this compound are estimations based on structurally similar compounds and may vary in experimental conditions.
FRET Efficiency and Förster Distance (R₀)
The Förster distance (R₀) is a critical parameter that defines the distance at which FRET efficiency is 50%. It is calculated based on the spectral overlap of the donor's emission and the acceptor's absorption, the donor's quantum yield, and the relative orientation of the two fluorophores.
Table 2: Comparison of FRET Pair Performance
| FRET Pair | Spectral Overlap (J(λ)) (M⁻¹cm⁻¹nm⁴) | Förster Distance (R₀) (Å) |
| This compound - Fluorescein | 1.85 x 10¹⁵ (calculated) | ~51 (calculated) |
| Cy3 - Cy5 | 1.20 x 10¹⁶ | ~60[2] |
The calculated Förster distance for the this compound-fluorescein pair suggests its suitability for studying molecular interactions within the typical biological range of 1-10 nm. While the Cy3-Cy5 pair exhibits a larger R₀, the smaller size of coumarin may be advantageous in certain applications to minimize potential steric hindrance.
Experimental Protocols
To empirically validate the FRET efficiency of a this compound-based FRET pair, two common and robust methods are acceptor photobleaching and sensitized emission.
Experimental Workflow: FRET Validation
Caption: Workflow for FRET validation.
Protocol 1: Acceptor Photobleaching
This method relies on the principle that if FRET is occurring, the donor fluorescence will be quenched. Photobleaching the acceptor molecule will abolish FRET, leading to an increase in the donor's fluorescence intensity.
-
Sample Preparation:
-
Prepare filamentous actin (F-actin) by polymerizing G-actin in a polymerization buffer (e.g., 5 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).
-
Label F-actin with a reactive derivative of this compound.
-
Introduce the acceptor-labeled binding partner (e.g., fluorescein-labeled myosin).
-
Mount the sample on a microscope slide.
-
-
Image Acquisition:
-
Using a confocal or widefield fluorescence microscope, acquire a pre-bleach image of the donor (this compound) and acceptor (fluorescein) channels.
-
Select a region of interest (ROI) where both donor and acceptor are present.
-
Selectively photobleach the acceptor fluorophore in the ROI using high-intensity laser illumination at the acceptor's excitation wavelength until its fluorescence is diminished.
-
Acquire a post-bleach image of the donor and acceptor channels.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the donor in the bleached ROI before (I_pre) and after (I_post) photobleaching.
-
Calculate the FRET efficiency (E) using the following equation: E = 1 - (I_pre / I_post)
-
Protocol 2: Sensitized Emission
This method involves exciting the donor and measuring the fluorescence emission of the acceptor that results from FRET. This requires correction for spectral crosstalk.
-
Sample Preparation: As described in the Acceptor Photobleaching protocol.
-
Image Acquisition:
-
Acquire three images:
-
Donor Channel: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.
-
Acceptor Channel: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.
-
FRET Channel: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.
-
-
Control samples (donor-only and acceptor-only) are required to determine correction factors for spectral bleed-through.
-
-
Data Analysis:
-
Correct the raw FRET channel image for donor bleed-through and direct acceptor excitation.
-
The corrected FRET intensity is then used to calculate a normalized FRET index or FRET efficiency, often in conjunction with specialized software.
-
Visualization of the FRET Process
The following diagram illustrates the fundamental principle of Förster Resonance Energy Transfer.
Caption: The FRET energy transfer process.
Conclusion
While direct experimental validation of the FRET efficiency for this compound is still emerging, theoretical calculations based on the properties of similar coumarin dyes suggest it is a promising FRET donor, particularly when paired with fluorescein. Its small size and capacity for bioorthogonal conjugation make it a valuable tool for studying molecular interactions in complex biological systems. The provided experimental protocols offer a clear roadmap for researchers to validate this and other FRET pairs in their specific applications. For a comprehensive evaluation, it is recommended to compare its performance against well-established FRET pairs like Cy3-Cy5, considering the specific requirements of the biological question being addressed.
References
Independent Verification of 7-Ethynylcoumarin Labeling: A Comparative Guide
In the realm of molecular biology and drug development, the precise and efficient labeling of proteins is paramount for elucidating their function, localization, and interactions. 7-Ethynylcoumarin has emerged as a notable fluorogenic probe for this purpose, leveraging the power of bioorthogonal click chemistry. This guide provides an objective comparison of this compound with alternative labeling methods, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison: this compound vs. Alternatives
The selection of a labeling reagent is a critical step in experimental design. The following table summarizes key performance indicators for this compound compared to two common alternatives: N-hydroxysuccinimide (NHS) Esters and Cyanine (Cy) Dyes coupled via click chemistry.
| Feature | This compound | NHS Esters | Alkyne-Modified Cyanine Dyes (e.g., Cy5) |
| Labeling Chemistry | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) | Amine-reactive acylation | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) |
| Specificity | High (targets azide-modified proteins) | Moderate (targets primary amines, e.g., lysine residues) | High (targets azide-modified proteins) |
| Reaction Condition | Aqueous buffer, room temperature | pH 7.2-8.5 | Aqueous buffer, room temperature |
| Fluorogenic Property | Yes (fluorescence significantly increases upon reaction) | No | No |
| Signal-to-Noise Ratio | High (due to fluorogenic nature) | Variable (can have higher background) | High (bright dyes, but potential for background from unreacted dye) |
| Photostability | Good | Moderate to Good | Good to Excellent |
Experimental Protocols
Reproducibility and accuracy are cornerstones of scientific research. This section provides detailed methodologies for protein labeling using this compound.
Protocol: Labeling of Azide-Modified Proteins with this compound
This protocol outlines the steps for the copper(I)-catalyzed click chemistry reaction to label a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
Protein desalting column
Procedure:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with a 5-10 fold molar excess of this compound.
-
Preparation of the Copper Catalyst: In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Initiation of the Click Reaction: Add the CuSO4/THPTA mixture to the protein/dye solution to a final copper concentration of 50-100 µM.
-
Reduction of Copper(II): To initiate the reaction, add sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Removal of Excess Reagents: Purify the labeled protein from unreacted dye and catalyst using a desalting column.
-
Verification of Labeling: Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and its application, the following diagrams, created using the DOT language, illustrate the labeling workflow and a relevant signaling pathway where this compound could be employed.
Experimental workflow for labeling azide-modified proteins with this compound.
Application in Signaling Pathway Analysis
Coumarin derivatives have been shown to have effects on various signaling pathways, including the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival.[1] The ability to specifically label a key protein within this pathway, such as ERK, would allow for detailed investigation of its dynamics.
Simplified MAPK/ERK signaling pathway. This compound can be used to label key components like ERK.
By metabolically incorporating an azide-containing amino acid into cells and then labeling with this compound, researchers can visualize newly synthesized ERK, track its translocation to the nucleus upon pathway activation, and potentially study its interactions with other proteins using techniques like Förster Resonance Energy Transfer (FRET). The fluorogenic nature of this compound is particularly advantageous in live-cell imaging, as it minimizes background fluorescence from unreacted probes, leading to a clearer signal of the labeled protein. This approach offers a powerful tool for the independent verification of labeling results and for gaining deeper insights into the intricate workings of cellular signaling.
References
Safety Operating Guide
Proper Disposal of 7-Ethynylcoumarin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 7-Ethynylcoumarin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary directive for the disposal of this compound is to entrust it to an approved waste disposal facility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its safety data sheet (SDS), this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to shield the eyes from potential splashes or airborne particles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of inhaling dust, a suitable respirator should be used.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for subsequent collection by a certified waste disposal service.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step to ensure safe and compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated spatulas, weigh boats, and absorbent paper, should be collected in a designated solid chemical waste container.
-
Liquid Waste: If this compound has been used in a solution, the resulting liquid waste must be collected in a separate, clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharp items, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for chemical waste.
Step 2: Waste Containment
Proper containment is essential to prevent leaks, spills, and exposure.
-
Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Ensure the waste container is in good condition, free from cracks or leaks.
-
Do not overfill the waste container. It is generally recommended to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.
-
Keep the exterior of the waste container clean and free of contamination.
Step 3: Waste Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and vital for the safety of waste handlers.
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents of the container, including "this compound" and any other chemicals present in the waste mixture.
-
Indicate the approximate concentration or quantity of each chemical component.
-
Include the date when the waste was first added to the container.
-
Ensure the name and contact information of the responsible researcher or laboratory are on the label.
Step 4: Storage of Waste
Proper storage of chemical waste pending collection is crucial for maintaining a safe laboratory environment.
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure the storage area is equipped with secondary containment to capture any potential leaks or spills.
-
Do not store incompatible waste types together.
Step 5: Arranging for Disposal
The final and most critical step is to ensure the waste is collected and disposed of by a licensed and approved waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Never dispose of this compound down the drain or in the regular trash. This is unsafe, environmentally harmful, and a violation of regulations.
Experimental Workflow for Disposal
To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Operational Guide for Handling 7-Ethynylcoumarin
Disclaimer: This document provides immediate safety and logistical information for handling 7-Ethynylcoumarin based on available data for similar coumarin-based compounds and the known reactivity of its functional groups. An official Safety Data Sheet (SDS) for this compound (CAS 270088-04-5) was not available at the time of writing. This guidance should be used to supplement, not replace, standard laboratory safety protocols and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical with potential hazards. Based on the data for related coumarin compounds, it should be handled with care. The primary hazards are anticipated to be acute toxicity if swallowed, and potential skin and eye irritation. The terminal ethynyl group also presents a reactivity hazard, particularly the potential to form explosive metal acetylides.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and potential absorption. |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles and potential splashes. |
| Face Protection | Face shield (in addition to goggles). | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Skin and Body | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with a particulate filter may be necessary for operations that generate dust. | Minimizes the risk of inhaling fine particles of the compound. |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
For procedures that may generate dust (e.g., weighing, transferring solids), use a chemical fume hood or a ventilated balance enclosure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an appropriate chemical spill kit and emergency eyewash station/shower are readily accessible.
-
Don the required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform these operations in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust clouds.
-
-
Dissolving:
-
When dissolving the solid, add the solvent to the this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
-
Reactions:
-
Be aware of the reactivity of the ethynyl group. Avoid contact with incompatible materials, especially basic conditions and certain metals (copper, silver, mercury, and their salts) that can lead to the formation of explosive acetylides.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Collect all solid waste (unused compound, contaminated consumables like weigh paper and gloves) in a clearly labeled, sealed container.
-
Collect all liquid waste (solutions containing the compound) in a separate, clearly labeled, sealed container.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any solvents present.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
Crucially, ensure that the waste is not mixed with incompatible materials that could react with the ethynyl group.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
